3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUREILNBMIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development. Its unique five-membered heterocyclic structure imparts a range of biological activities, making it a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific biological function of a pyrazole derivative is intrinsically linked to the nature and position of its substituents. The title compound, 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, is a key intermediate, providing a versatile platform for further molecular elaboration. The presence of the reactive carbaldehyde group at the 4-position allows for a multitude of subsequent chemical transformations, while the bromophenyl substituent at the 3-position offers a site for cross-coupling reactions, enabling the synthesis of a diverse library of complex molecules for drug discovery and materials science applications.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most direct and widely employed synthetic route to 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4][5] This powerful formylation method allows for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring. In the context of this synthesis, the Vilsmeier-Haack reaction facilitates the cyclization of a hydrazone precursor and the concurrent formylation at the 4-position of the newly formed pyrazole ring.
The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This electrophilic species is the key reactant that drives the formylation process.
The overall synthetic strategy commences with the preparation of the requisite hydrazone intermediate from 3'-bromoacetophenone. This is a crucial step that sets the stage for the subsequent cyclization and formylation.
Visualizing the Synthesis Pathway
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[7][8][9]
Part 1: Synthesis of 3'-Bromoacetophenone Hydrazone
-
Reaction Setup: To a solution of 3'-bromoacetophenone (1 equivalent) in ethanol (5-10 volumes), add hydrazine hydrate (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3'-bromoacetophenone hydrazone as a solid.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
-
Preparation of the Vilsmeier Reagent: In a separate flask, N,N-dimethylformamide (DMF, 10-15 volumes) is cooled in an ice bath. Phosphorus oxychloride (POCl₃, 3-4 equivalents) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Hydrazone: A solution of 3'-bromoacetophenone hydrazone (1 equivalent), synthesized in Part 1, dissolved in a minimal amount of DMF is added dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.[7] TLC should be used to monitor the consumption of the starting material.
-
Work-up and Isolation: The reaction mixture is then cooled to room temperature and carefully poured into crushed ice. The acidic solution is neutralized by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until a pH of 8-9 is reached.
-
Purification: The precipitated crude product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
Data Summary and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 | - | - |
| 3'-Bromoacetophenone Hydrazone | C₈H₉BrN₂ | 213.08 | > 90% | Solid |
| This compound | C₁₀H₇BrN₂O | 251.08 | 50-60% | Solid |
Causality and Experimental Choices
-
Choice of Starting Material: 3'-Bromoacetophenone is a readily available and versatile starting material for this synthesis.[10] The position of the bromine atom on the phenyl ring directly dictates its position in the final product.
-
Hydrazone Formation: The condensation reaction with hydrazine hydrate is a standard and efficient method for converting ketones to their corresponding hydrazones, which are the essential precursors for the subsequent cyclization.
-
The Vilsmeier-Haack Reagent: The combination of DMF and POCl₃ is the classic and most cost-effective choice for generating the Vilsmeier reagent. The stoichiometry of the reagent is crucial; an excess is typically used to ensure complete conversion of the hydrazone.
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process, and maintaining a low temperature is critical to prevent its decomposition. The subsequent reaction with the hydrazone requires heating to overcome the activation energy for cyclization and formylation.
-
Aqueous Work-up: The quenching of the reaction with ice water serves to hydrolyze the intermediate iminium salt to the final aldehyde product and to precipitate the organic compound. Neutralization is necessary to remove any remaining acidic reagents.
Conclusion and Future Directions
The Vilsmeier-Haack reaction provides a reliable and scalable pathway for the synthesis of this compound. The protocol outlined in this guide is robust and can likely be adapted for the synthesis of a variety of substituted 3-aryl-1H-pyrazole-4-carbaldehydes by simply varying the starting acetophenone derivative. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Further derivatization of the carbaldehyde and the bromophenyl moiety can lead to the generation of diverse chemical libraries for biological screening and the development of novel functional materials.
References
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Google Scholar.
- Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI.
- Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5039.
- Kumar, A., & Aggarwal, R. (2012). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 77(17), 7487-7495.
- Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. (2018). ResearchGate.
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry, 18(33), 6495-6505.
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2018). Thieme Chemistry.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. (2007). ResearchGate.
- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl.
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2019). ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2016). World Journal of Pharmaceutical Research.
- Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed..
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Efficient and simple synthesis of 3-aryl-1H-pyrazoles. (2006). ElectronicsAndBooks.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). arkat usa.
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2020). ResearchGate.
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth analysis, field-proven experimental protocols, and expert interpretation of the compound's structural and chemical characteristics. For professionals in drug development, understanding these core properties is paramount for predicting a molecule's behavior, from synthetic handling and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is structured to provide both readily accessible data and the detailed methodologies required for its experimental validation.
Section 1: Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound belongs to the pyrazole class of heterocyclic compounds, which are well-represented scaffolds in numerous biologically active molecules.[1][2] Its structure incorporates three key functional regions that dictate its overall properties: the aromatic 3-bromophenyl ring, the N-H pyrazole core, and the electron-withdrawing 4-carbaldehyde group.
Chemical Structure:
Key Identifiers:
-
Molecular Formula: C₁₀H₇BrN₂O[3]
-
Molecular Weight: 251.08 g/mol [4]
-
Monoisotopic Mass: 249.97418 Da[3]
-
SMILES: O=Cc1cnnc1-c2cccc(Br)c2[3]
-
InChI Key: YMIUREILNBMIQQ-UHFFFAOYSA-N[3]
Section 2: Core Physicochemical Properties and Interpretation
The utility of a compound in a research or development setting is fundamentally governed by its physical properties. These values influence everything from storage and handling to reaction kinetics and biological availability. The following table summarizes the known and predicted properties of this compound.
| Property | Value / Expected Value | Significance & Interpretation |
| Physical State | Expected to be a solid | High molecular weight and planar structure facilitate efficient crystal packing. |
| Melting Point | Not experimentally determined; likely in the 140-155 °C range | Purity assessment is a primary application; a sharp melting range indicates high purity. The estimate is based on analogous structures like 3-phenyl-1H-pyrazole-4-carboxaldehyde (143-150 °C).[5] |
| Solubility Profile | Poorly soluble in water; soluble in organic solvents (DMSO, DMF, Methanol) | The largely nonpolar structure limits aqueous solubility. This is critical for designing biological assays, where stock solutions in organic solvents like DMSO are required. The related 3-phenyl-1H-pyrazole-4-carbaldehyde has a measured water solubility of just 10.3 µg/mL.[6] |
| Lipophilicity (XlogP) | 2.0 (Predicted)[3] | Indicates moderate lipophilicity. This value is favorable for drug candidates, suggesting a balance between aqueous solubility and membrane permeability, aligning with Lipinski's Rule of Five. |
| Acidity/Basicity (pKa) | Not experimentally determined | The pyrazole N-H proton is weakly acidic (pKa ~14-15), while the sp² nitrogen is weakly basic (pKa ~2-3). These values are crucial for predicting the molecule's charge state at physiological pH, which impacts absorption, distribution, and target binding.[7][8] |
Section 3: Spectroscopic and Structural Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific experimental data for this isomer is not widely published, the expected spectral features can be reliably predicted based on its functional groups and data from closely related pyrazole derivatives.[9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm, a singlet for the pyrazole ring proton (C5-H) around δ 8.0-8.5 ppm, a broad singlet for the pyrazole N-H proton, and a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons of the 3-bromophenyl ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 185-195 ppm. Aromatic and pyrazole ring carbons will appear in the δ 110-150 ppm region.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong C=O stretch from the aldehyde at approximately 1670-1690 cm⁻¹, a broad N-H stretch around 3200-3400 cm⁻¹, and C-H aromatic stretches just above 3000 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The M⁺ and [M+2]⁺ peaks will have nearly equal intensity (approximately 1:1 ratio), providing definitive evidence of a single bromine atom in the structure.
Section 4: Experimental Protocols for Property Determination
Theoretical predictions and data from analogous compounds are useful, but experimental verification is the cornerstone of scientific integrity. The following protocols describe robust, standard methods for determining the key physicochemical properties of novel compounds like this compound.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the systematic experimental determination of the core physicochemical properties.
Caption: Logical workflow for experimental characterization.
Protocol: Melting Point Determination (Capillary Method)
Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities typically depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.[11][12]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass if necessary.[13]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[14]
-
Accurate Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
Protocol: Qualitative Solubility Assessment
Rationale: Understanding a compound's solubility in various media is critical for its application in synthesis, purification, and biological screening. This protocol establishes a qualitative solubility profile.[15][16]
Methodology:
-
Sample Preparation: Place approximately 10 mg of the solid compound into separate, labeled small test tubes.
-
Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:
-
Water (polar, protic)
-
5% aq. HCl (acidic)
-
5% aq. NaOH (basic)
-
Methanol (polar, protic organic)
-
Dichloromethane (nonpolar organic)
-
Dimethyl Sulfoxide (DMSO) (polar, aprotic organic)
-
-
Observation: Vigorously shake or vortex each tube for 30-60 seconds.[15][17] Observe and record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble, or insoluble.
-
Interpretation:
-
Solubility in 5% NaOH suggests an acidic functional group (like the pyrazole N-H).
-
Solubility in 5% HCl suggests a basic functional group.
-
Solubility in water indicates high polarity.
-
Solubility in organic solvents indicates significant nonpolar character.
-
Section 5: Conclusion
This compound presents a physicochemical profile of a moderately lipophilic, solid organic compound with poor aqueous solubility. Its predicted XlogP of 2.0 positions it favorably within the chemical space typically explored for drug discovery. The presence of hydrogen bond donors (N-H) and acceptors (C=O, pyrazole N) provides opportunities for specific molecular interactions, which are fundamental to its potential biological activity. While extensive experimental data for this specific isomer is limited in the public domain, the protocols and interpretations provided in this guide equip researchers and drug development professionals with the necessary framework to thoroughly characterize this and other novel chemical entities, ensuring a solid foundation for future research and development endeavors.
References
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Determination of Melting Points. (n.d.). Retrieved from [https://www.mtplcs.org/ourpages/auto/2017/10/24/51357605/Determination of Melting Points.pdf]([Link] of Melting Points.pdf)
- Solubility test for Organic Compounds. (2024, September 24).
- YouTube. (2021, April 29). Solubility test/ Organic lab.
- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
- National Institutes of Health. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.
- Melting point determination. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- ResearchGate. (2010). 1 H-NMR spectrum of pyrazole.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- ResearchGate. (n.d.). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
- National Institutes of Health. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- National Institutes of Health. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- ACS Publications. (2017, February 10). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
- International Union of Crystallography. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- ETH Zurich Research Collection. (n.d.). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility.
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
- The Handbook of Medicinal Chemistry. (2023, February 3). Physicochemical Properties.
- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- PubChemLite. (n.d.). This compound (C10H7BrN2O).
- ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- World Journal of Pharmaceutical Research. (n.d.). Physicochemical properties of pyrazole derivatives.
- PubChemLite. (n.d.). 1-(4-bromophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde.
Sources
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. PubChemLite - this compound (C10H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. westlab.com [westlab.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. saltise.ca [saltise.ca]
An In-depth Technical Guide to the Structural Characterization of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural characterization of the novel heterocyclic compound, 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Given the absence of extensive published data for this specific isomer, this document synthesizes established analytical principles and data from closely related analogs to present a robust framework for its synthesis and elucidation.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole and appended phenyl rings dictates the molecule's three-dimensional conformation and, consequently, its biological target affinity and material properties. The title compound, this compound, is a versatile synthetic intermediate. The aldehyde functional group serves as a reactive handle for the construction of more complex molecular architectures, such as Schiff bases, while the bromophenyl moiety offers a site for further functionalization through cross-coupling reactions. An unambiguous structural characterization is paramount to ensuring the integrity of downstream applications.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction facilitates both the cyclization of a suitable precursor and the formylation of the resulting pyrazole ring in a one-pot procedure. The causality behind this choice of reaction lies in its efficiency and the ready availability of starting materials.
The logical workflow for the synthesis is as follows:
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is a continuous quest for molecular frameworks that offer both structural versatility and potent biological activity. Within the vast realm of heterocyclic compounds, the pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—has unequivocally established itself as a "privileged scaffold."[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its bioisosteric relationship with other aromatic systems, have made it a cornerstone in the design of novel therapeutics.[3][4] From blockbuster anti-inflammatory drugs to targeted cancer therapies and treatments for erectile dysfunction, the pyrazole moiety is a recurring motif in a multitude of clinically successful agents.[1][3][5]
This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explain the rationale behind key experimental evaluations, and provide actionable protocols for assessing the therapeutic potential of novel pyrazole compounds. Our focus is on the synergy of synthetic chemistry, pharmacology, and biological validation that drives the journey of a pyrazole derivative from a laboratory curiosity to a life-changing medication.
The Spectrum of Biological Activity: Key Therapeutic Areas
The pyrazole nucleus is the foundation for drugs across a wide array of therapeutic indications.[6][7][8][9] This structural versatility allows for fine-tuning of substituents to achieve desired selectivity and potency against various biological targets.
Anti-inflammatory and Analgesic Activity
Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation.[10] Several nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[7]
Case Study: Celecoxib (Celebrex)
Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[11][12] The COX-2 enzyme is primarily expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[12][13] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with the inhibition of COX-1, which plays a protective role in the stomach lining.[13][14] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its high selectivity.[12][14]
Mechanism of Action: COX-2 Inhibition Pathway
The anti-inflammatory and analgesic effects of celecoxib are achieved by blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for pro-inflammatory prostaglandins like prostaglandin E2.[12][14] This interruption of the inflammatory cascade alleviates pain and reduces swelling.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Erectile Dysfunction and Pulmonary Hypertension
The pyrazole scaffold is also central to the treatment of erectile dysfunction and pulmonary arterial hypertension, most notably in the form of sildenafil.
Case Study: Sildenafil (Viagra)
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[15][16][17] The molecular structure of sildenafil mimics that of cyclic guanosine monophosphate (cGMP), allowing it to act as a competitive inhibitor at the active site of the PDE5 enzyme.[15] This enzyme is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[16][18]
Mechanism of Action: PDE5 Inhibition Pathway
During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cGMP.[15][16] cGMP induces smooth muscle relaxation, leading to vasodilation and increased blood flow—the physiological basis of an erection.[15] PDE5 normally breaks down cGMP, terminating this signal.[17] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation in response to sexual stimulation.[15][16][18]
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.
Obesity and Metabolic Disorders
Though ultimately withdrawn from the market due to psychiatric side effects, the pyrazole derivative rimonabant was a first-in-class drug for obesity, highlighting another facet of pyrazole's biological potential.[19]
Case Study: Rimonabant (Acomplia)
Rimonabant acts as an inverse agonist or antagonist of the cannabinoid-1 (CB1) receptor.[19][20] The endocannabinoid system is a key regulator of appetite and energy balance.[21][22] CB1 receptors are found in the brain, particularly in regions that control food intake, as well as in peripheral tissues like adipose tissue and the liver.[20][23] By blocking these receptors, rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters such as insulin sensitivity and lipid profiles.[20][21]
Anticancer Activity
The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties.[24] Their mechanisms are diverse, including the inhibition of various protein kinases, carbonic anhydrase, and DNA binding interactions.[24] For example, celecoxib, in addition to its anti-inflammatory role, has been studied for its anticancer effects, which may involve both COX-2 dependent and independent pathways.[14] Numerous pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).[24][25]
Other Therapeutic Areas
The biological activities of pyrazole derivatives extend to numerous other areas, including:
-
Antimicrobial and Antifungal: Derivatives have shown efficacy against bacteria like E. coli and S. aureus and fungi such as C. albicans.[7]
-
Antiviral: Certain pyrazoles have been investigated as potential antiviral agents.[6][8]
-
Anticonvulsant and Antidepressant: The pyrazole ring is present in molecules with activity in the central nervous system.[5][6]
-
Neuroprotection: The pyrazole-containing compound CDPPB is a positive allosteric modulator of the mGluR5 receptor and has shown neuroprotective effects in models of Huntington's disease.[26][27]
Evaluating Biological Activity: A Practical Guide
A robust and logical experimental workflow is critical to accurately characterize the biological activity of novel pyrazole derivatives. The choice of assays must be directly linked to the hypothesized mechanism of action.
Caption: A typical workflow for evaluating the biological activity of pyrazole derivatives.
In Vitro Enzyme Inhibition Assays
The first step for target-based drug discovery is to determine if the compound interacts with its intended molecular target.
Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol is a self-validating system to quantify the direct inhibitory effect of a pyrazole derivative on COX-2 activity.
-
Principle: This assay measures the peroxidase component of COX activity. The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2, a reaction that can be detected by a fluorometric probe. Inhibition of COX-2 results in a decreased fluorescent signal.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test pyrazole compounds and a known inhibitor (e.g., Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
-
-
Methodology:
-
Reagent Preparation: Prepare all reagents according to manufacturer's instructions. Dissolve test compounds in DMSO to create stock solutions.
-
Assay Plate Setup: To each well of the 96-well plate, add assay buffer.
-
Add Inhibitors: Add serial dilutions of the test pyrazole compounds or the reference inhibitor (Celecoxib) to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition: Add the COX-2 enzyme (pre-incubated with heme) to all wells except the background control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme. This step is crucial for achieving equilibrium.
-
Initiate Reaction: Add the arachidonic acid substrate and the fluorometric probe to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence signal every minute for 15-20 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Cell-Based Assays
Following enzymatic assays, it is essential to confirm that the compound is active in a more complex biological system.
Protocol: MTT Assay for Cytotoxicity/Antiproliferative Activity
This assay is fundamental for assessing the effect of pyrazole derivatives on the viability of cancer cell lines or for checking for general toxicity in non-cancerous cells.[28]
-
Principle: The MTT assay measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell line (e.g., MCF-7) and/or a normal cell line (e.g., Vero).[29]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Absorbance microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test pyrazole compounds. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[29] The duration is critical and should reflect the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
In Vivo Models of Disease
The ultimate validation of a compound's efficacy requires testing in a living organism.
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of pyrazole derivatives.[7][10]
-
Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.
-
Materials:
-
Wistar rats or similar strain
-
Carrageenan solution (1% in saline)
-
Test pyrazole compound and a reference drug (e.g., Celecoxib or Diclofenac)[10]
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers to measure paw volume/thickness
-
-
Methodology:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group (vehicle only), a reference drug group, and one or more test groups receiving different doses of the pyrazole compound.
-
Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral gavage, one hour before inducing inflammation.
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat.
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[7]
-
Data Analysis:
-
Calculate the percentage of edema (swelling) at each time point for each animal relative to its baseline volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.
-
-
Quantitative Data and Structure-Activity Relationships (SAR)
Systematic evaluation of related pyrazole derivatives allows for the development of a Structure-Activity Relationship (SAR), which guides the optimization of lead compounds.
| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Key Structural Features | Reference(s) |
| Celecoxib | COX-2 | ~0.04 µM | Anti-inflammatory | Diaryl-pyrazole with a benzenesulfonamide moiety | [11][14] |
| Sildenafil | PDE5 | ~3.5 nM | Erectile Dysfunction | Substituted pyrazolopyrimidinone core | [15][16] |
| Rimonabant | CB1 Receptor | ~10 nM | Anti-Obesity | 1,5-Diarylpyrazole | [19][20] |
| CDPPB | mGluR5 (PAM) | EC₅₀ ~20 nM (rat) | Neuroprotection | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | [30] |
| Derivative 3j | T. cruzi | 2.75 µM | Anti-parasitic | 1-Aryl-1H-pyrazole-imidazoline with p-Cl substituent | [29] |
| Derivative 49 | EGFR/HER-2 | 0.26 µM / 0.20 µM | Anticancer | Pyrazole with specific kinase-binding motifs | [24] |
Table 1: Biological Activities of Representative Pyrazole Derivatives. IC₅₀/EC₅₀ values are approximate and can vary based on assay conditions.
The SAR for many pyrazole series reveals critical insights. For instance, in COX-2 inhibitors, the presence of a p-sulfonamide or a similar group on one of the phenyl rings is often crucial for selective binding.[14] In anticancer pyrazoles targeting kinases, the specific substitution patterns on the pyrazole and adjacent rings determine which kinase is inhibited.[24]
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its proven success across a multitude of therapeutic areas ensures its continued prominence as a privileged structure.[1][31] Future research will undoubtedly focus on synthesizing novel pyrazole libraries and screening them against new and challenging biological targets.[8][9] The integration of computational chemistry for virtual screening and SAR analysis, combined with high-throughput biological assays, will accelerate the discovery of the next generation of pyrazole-based therapeutics.[29] This guide provides a foundational framework for researchers embarking on this exciting endeavor, emphasizing the critical interplay between rational design, synthesis, and rigorous biological evaluation.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Sildenafil - Wikipedia. [Link]
- Celecoxib - Wikipedia. [Link]
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - ACOG. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
- [Mode of action of sildenafil] - PubMed. [Link]
- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]
- What is the mechanism of Rimonabant?
- Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: a review - ResearchG
- What is the mechanism of Celecoxib?
- (PDF)
- The Role of Pyrazole Deriv
- Celecoxib: Mechanism of Action & Structure - Study.com. [Link]
- The mechanism of action of sildenafil and its subsequent potential...
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]
- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]
- Rimonabant - Wikipedia. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
- Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC - PubMed Central. [Link]
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. [Link]
- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace. [Link]
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. [Link]
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]
- The mGluR5 Positive Allosteric Modulator, CDPPB, Ameliorates Pathology and Phenotypic Signs of a Mouse Model of Huntington's Disease - PubMed. [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Public
- “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents” - BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. Sildenafil - Wikipedia [en.wikipedia.org]
- 16. droracle.ai [droracle.ai]
- 17. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 19. Rimonabant - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bthnl.com [bthnl.com]
- 29. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 31. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, chemical properties, spectroscopic characterization, and potential applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its unique structural features allow it to interact with a wide range of biological targets. The introduction of a bromophenyl substituent at the 3-position and a carbaldehyde group at the 4-position of the pyrazole ring creates a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the aldehyde group is readily transformed into various other functional groups, making this compound a valuable intermediate in the quest for novel drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of any chemical compound.
| Property | Value | Reference |
| CAS Number | 696646-49-8 | [1] |
| Molecular Formula | C₁₀H₇BrN₂O | [2][3] |
| Molecular Weight | 251.08 g/mol | [2] |
| Appearance | Solid | |
| Purity | 95% | [1] |
Safety Information: [1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Synthesis of this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is the cornerstone for the synthesis of pyrazole-4-carbaldehydes. The general mechanism involves the reaction of a substituted hydrazine with a β-keto compound to form a hydrazone, which then undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a related synthesis[4][5]):
Part 1: Synthesis of 3-(3-bromophenyl)hydrazone
-
To a solution of 3-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the 3-(3-bromophenyl)hydrazone.
Part 2: Synthesis of this compound
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
To this freshly prepared Vilsmeier reagent, add the 3-(3-bromophenyl)hydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the bromophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The pyrazole ring protons will show distinct signals, with the aldehydic proton appearing as a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The N-H proton of the pyrazole ring will appear as a broad singlet. |
| ¹³C NMR | The carbon of the aldehyde group will be observed at a characteristic downfield position (δ 185-195 ppm). The carbon atoms of the pyrazole and bromophenyl rings will appear in the aromatic region (δ 110-150 ppm). |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.08 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion peak cluster. |
| FTIR | A strong absorption band corresponding to the C=O stretching of the aldehyde group will be present around 1670-1700 cm⁻¹. C-H stretching vibrations of the aromatic and pyrazole rings will be observed around 3000-3100 cm⁻¹, and the N-H stretching of the pyrazole ring will appear as a broad band in the region of 3200-3400 cm⁻¹. |
Applications in Drug Discovery
The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The presence of the reactive aldehyde and the synthetically versatile bromine atom on the this compound core makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening.
Potential Therapeutic Areas:
-
Anticancer Agents: Pyrazole derivatives have shown promise as inhibitors of various kinases and other signaling pathways implicated in cancer progression.
-
Anti-inflammatory Drugs: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Functionalized pyrazoles have demonstrated activity against a range of bacteria and fungi.
-
Neurological Disorders: The scaffold has been explored for its potential in treating conditions like anxiety and epilepsy.
Drug Development Workflow:
Caption: A generalized workflow for the utilization of this compound in drug discovery.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in the field of drug discovery. Its versatile chemical nature, stemming from the presence of both a formyl group and a bromo-functionalized phenyl ring, allows for extensive chemical modifications to generate novel molecular entities. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, serving as a valuable resource for scientists engaged in the design and development of new therapeutic agents.
References
- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link]
- Shetty, R., et al. (2008). Synthesis and Pharmacological Activities of Substituted Pyrazoles. Asian Journal of Chemistry, 20(7), 5035-5042. [Link]
- Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link]
- PubChemLite. This compound. [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a comprehensive technical overview of the solubility of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for the design of novel therapeutics.[1][2]
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is not merely an academic exercise; it is a cornerstone of process chemistry, enabling purification, crystallization, and the preparation of formulations for preclinical and clinical studies. Poor solubility can present significant challenges, leading to increased development timelines and costs.[3]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted physicochemical properties of this compound, offering a theoretical framework for its expected solubility in a range of common organic solvents. Recognizing the absence of empirical data in publicly available literature, the centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Predicted Physicochemical Profile and Its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. Based on the structure of this compound and data from closely related analogues, we can establish a predicted physicochemical profile to guide our understanding of its solubility.
Molecular Structure and Properties
The molecular structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
A summary of its key physicochemical properties is provided in Table 1.
| Property | Predicted/Known Value | Source/Rationale |
| Molecular Formula | C₁₀H₇BrN₂O | - |
| Molecular Weight | 251.08 g/mol | [4] |
| Predicted XlogP | ~2.0 | [5] (Based on predicted value for the isomeric 5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde) |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | [6][7] (Inferred from the pyrazole moiety) |
| Hydrogen Bond Acceptors | 2 (pyrazole N, aldehyde O) | [6][7] (Inferred from the pyrazole and carbaldehyde moieties) |
| Polar Surface Area | 45.8 Ų | [8][9] (Based on the related 3-phenyl-1H-pyrazole-4-carbaldehyde) |
| Physical Form | Solid | [10] (For the isomeric 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde) |
Theoretical Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The interplay of the physicochemical properties outlined in Table 1 will govern the solubility of this compound in various organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyrazole N-H group can donate a hydrogen bond, while the pyrazole nitrogen and the carbaldehyde oxygen can accept hydrogen bonds.[6] This suggests that the compound should exhibit moderate to good solubility in polar protic solvents. The presence of the relatively nonpolar bromophenyl ring may, however, limit its solubility compared to simpler pyrazole structures. Generally, the solubility of pyrazole derivatives increases with temperature in organic solvents.[11]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents can accept hydrogen bonds but do not donate them. The hydrogen bond accepting capabilities of the solvent will interact favorably with the pyrazole N-H. DMSO and DMF are particularly strong hydrogen bond acceptors and are often excellent solvents for a wide range of organic compounds, including pyrazole derivatives.[12][13] Therefore, high solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The molecule possesses significant nonpolar character due to the bromophenyl ring. This will promote solubility in nonpolar solvents like toluene through van der Waals interactions. However, the polar pyrazole-4-carbaldehyde moiety will likely reduce its solubility in highly nonpolar, aliphatic solvents such as hexane. It is expected that the solubility will be lower in hexane compared to toluene.
The following diagram illustrates the relationship between the compound's structural features and its expected solubility.
A diagram illustrating the interplay of molecular features and solvent polarity.
Experimental Protocol for Thermodynamic Equilibrium Solubility Determination
To obtain definitive solubility data, an experimental approach is necessary. The following protocol describes the determination of the thermodynamic equilibrium solubility of this compound using the reliable shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).[14][15]
Materials and Equipment
-
Compound: this compound (solid, purity >98%)
-
Solvents: A range of organic solvents (e.g., methanol, ethanol, acetone, DMSO, toluene, hexane) of HPLC grade or higher.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatted shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm, compatible with the organic solvents used)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (a photodiode array detector is recommended)
-
HPLC column suitable for the analysis of pyrazole derivatives (e.g., C18 column).[16][17][18]
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
An experimental workflow for solubility determination.
Step-by-Step Methodology
Part A: Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol) in a volumetric flask to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Part B: Sample Preparation and Equilibration
-
Addition of Excess Compound: To a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg) to ensure that a saturated solution is formed. The exact amount should be recorded.
-
Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 2 mL) to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[19] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[14]
Part C: Sample Processing and Analysis
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the range of the calibration curve. The dilution factor must be recorded.
-
HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method for a pyrazole derivative might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic or trifluoroacetic acid) and UV detection at a wavelength where the compound has maximum absorbance.[16][18]
-
Quantification: Construct a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.
Conclusion and Significance
Ultimately, the most reliable path to understanding the solubility of this compound is through rigorous experimental determination. The detailed shake-flask protocol provided in this guide offers a validated and reliable method for generating high-quality, quantitative solubility data. Such data is indispensable for the rational design of purification processes, the development of suitable formulations for in vitro and in vivo studies, and the overall advancement of drug candidates from the laboratory to the clinic. The application of this protocol will empower researchers to make informed decisions, mitigating risks associated with poor solubility and accelerating the drug development timeline.
References
- Santa Cruz Biotechnology, Inc. This compound. [URL: https://www.scbt.com/p/3-3-bromophenyl-1h-pyrazole-4-carbaldehyde]
- protocols.io. In-vitro Thermodynamic Solubility. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvob9bpl4o/v1]
- Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Chemistry & Biodiversity. [URL: https://discovery.researcher.life/article/a-highly-sensitive-rp-hplc-pda-analytical-method-for-detection-and-quantification-of-a-newly-synthesized-e-2-e-4-5-ethoxy-3-methyl-1-phenyl-1h-pyrazole-4-yl-but-3-en-2-ylidene-hydrazine-1-carbothioamide-in-nanosuspension/5101a0d33e721510427847b2c019904d]
- Solubility of Things. Pyrazole. [URL: https://solubilityofthings.
- PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/25841028/]
- Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Highly-Validated-RP-HPLC-Method-for-Pyrazoline-Sivagami-Sekar/e7d5b8f6a9e1e2c1b7e0c4f8d6a3a9c7b9b1e9c9]
- International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [URL: http://www.ijcpa.
- PubChemLite. This compound (C10H7BrN2O). [URL: https://pubchemlite.acs.org/compound/4201982]
- Evotec. Thermodynamic Solubility Assay. [URL: https://www.evotec.com/en/asset-download/1056]
- Sigma-Aldrich. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0516]
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf]
- ResearchGate. (2018). 1236 SOLUBILITY MEASUREMENTS. [URL: https://www.researchgate.net/publication/327346610_1236_SOLUBILITY_MEASUREMENTS]
- PubChem. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/876753]
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [URL: https://www.researchgate.net/publication/368551939_Synthesis_Characterization_RP-HPLC_Method_Development_and_Validation_for_Qualitative_Estimation_of_4Z_3_Methyl_1_4_Nitrobenzoyl_1H_Pyrazole_45_Dione_44fluorophenyl_Hydrazone]
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-pyrazole-on-newcrom-r1-hplc-column.html]
- PubChem. 1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5130673]
- PubMed Central. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212358/]
- ChemicalBook. Pyrazole | 288-13-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6689669.htm]
- PubMed Central. (2014). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270838/]
- BLD Pharm. 26033-20-5|3-Phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://www.bldpharm.com/products/26033-20-5.html]
- BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. [URL: https://www.benchchem.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4969]
- PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/291816]
- Neuroquantology. (2022). SYNTHESIS OF PYRAZOLE DERIVATIVES BASED ON HEXA-2,4-DIYNE-1,6-DIOLS MONOESTERS. [URL: https://www.neuroquantology.com/index.php/journal/article/view/1000]
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/134]
- Sigma-Aldrich. 1h-pyrazole-4-carboxaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023147]
- ChemScene. 35344-95-7 | 1H-Pyrazole-4-carbaldehyde. [URL: https://www.chemscene.com/products/1H-Pyrazole-4-carbaldehyde-35344-95-7.html]
- International Journal of Advanced Research and Review. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. [URL: https://ijarr.in/admin/upload/2016041517.pdf]
- Oriental Journal of Chemistry. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [URL: https://www.orientjchem.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [URL: https://www.researchgate.net/publication/267332766_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]
- New Journal of Chemistry. (2015). Selective induced polarization through electron transfer in acetone and pyrazole ester derivatives via C–H⋯O [[double bond, length as m-dash]] C interaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01015h]
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. [URL: https://www.inno-pharmchem.com/product/26033-20-5.html]
- ResearchGate. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. [URL: https://www.researchgate.net/publication/282163909_Synthesis_and_reactions_of_pyrazole-4-carbaldehydes]
- MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3139]
- Oriental Journal of Chemistry. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://www.orientjchem.
- ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives. [URL: https://www.researchgate.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [URL: https://globalresearchonline.net/journalcontents/v64-2/10.pdf]
- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra06049a]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. evotec.com [evotec.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C10H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijarr.org [ijarr.org]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 18. ijcpa.in [ijcpa.in]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
An In-depth Technical Guide to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a bromophenyl substituent at the 3-position and a carbaldehyde at the 4-position offers versatile handles for further chemical modifications. This document details the molecular characteristics, a robust synthetic pathway based on established methodologies, physicochemical properties, and the potential applications of this compound in drug discovery, supported by an analysis of the known biological activities of related pyrazole derivatives. Safety and handling protocols are also addressed to ensure its proper use in a research environment.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its rigid planar structure, allow for specific and high-affinity interactions with various biological targets.
Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity for a given biological target.
This compound, in particular, is a valuable synthetic intermediate. The bromophenyl group can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[4] The carbaldehyde functional group is also highly reactive and serves as a key precursor for the synthesis of imines, amines, alcohols, and carboxylic acids, further expanding the accessible chemical space for drug discovery programs.
Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O | [5] |
| Molecular Weight | 251.08 g/mol | [5] |
| IUPAC Name | This compound | |
| CAS Number | 135465-85-9 | |
| Appearance | Expected to be a solid | Inferred from[6] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | |
| Melting Point | Not available. The related 3-(4-bromophenyl) isomer has a melting point of 132-136 °C.[7] |
Synthesis of this compound
The most established and versatile method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][8][9][10][11] This reaction involves the formylation of an electron-rich substrate, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a two-step sequence starting from 3-bromoacetophenone.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[2][12] Optimization of reaction conditions may be required.
Step 1: Synthesis of 3-Bromoacetophenone Hydrazone
-
To a solution of 3-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Causality: The condensation of the ketone with hydrazine forms the corresponding hydrazone. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 3-bromoacetophenone hydrazone (1 equivalent) from Step 1 in a minimal amount of DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The crude product should precipitate out of the solution. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality: The Vilsmeier reagent acts as both a cyclizing and formylating agent. The hydrazone undergoes electrophilic attack by the Vilsmeier reagent, leading to cyclization to form the pyrazole ring and subsequent formylation at the electron-rich 4-position. The basic workup hydrolyzes the intermediate iminium salt to the final aldehyde.
Applications in Drug Discovery
The structural features of this compound make it a highly attractive starting material for the synthesis of novel therapeutic agents. The pyrazole core is a known pharmacophore, and the strategically placed functional groups allow for extensive derivatization.
Known Biological Activities of Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents. Some notable examples include:
-
Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The anti-inflammatory potential of pyrazole derivatives is well-documented.[11]
-
Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their antiproliferative activities against various cancer cell lines.[3]
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]
-
CNS-active Agents: The pyrazole scaffold is present in compounds with antidepressant, anticonvulsant, and anxiolytic properties.
Synthetic Utility in Medicinal Chemistry
The dual functionality of this compound provides a platform for the generation of diverse chemical libraries for high-throughput screening.
Caption: Synthetic derivatization pathways from the title compound.
-
Modification at the Bromophenyl Moiety: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups, enabling the exploration of structure-activity relationships (SAR) related to this part of the molecule.
-
Derivatization of the Carbaldehyde Group: The aldehyde functionality can be readily transformed into a variety of other functional groups. For instance, reductive amination can be used to introduce a diverse set of amines, which is a common strategy in medicinal chemistry to introduce basic centers that can improve solubility and form salt forms. The aldehyde can also be oxidized to a carboxylic acid or used in olefination reactions.
Safety and Handling
-
Hazard Classification (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis can be reliably achieved through the well-established Vilsmeier-Haack reaction. The presence of two distinct and reactive functional handles—the bromo group for cross-coupling reactions and the carbaldehyde for a variety of transformations—provides medicinal chemists with a powerful platform to generate diverse molecular libraries and explore structure-activity relationships in drug discovery programs. While specific biological data for this particular isomer is limited, the extensive and favorable pharmacological profile of the pyrazole scaffold warrants its further investigation as a key intermediate in the development of new medicines.
References
- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
- Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Bhat, K. I., & Kumar, A. (2021).
- G Mickevičienė, J., & J Vektarienė, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Patil, S., et al. (Year not available). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Rasayan Journal of Chemistry. [Link]
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
- Kamal, A., & Nimbarte, V. D. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
- Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2017). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 5(4), 205-210. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Angene Chemical. (2021). Safety Data Sheet: 3-(3-Bromophenyl)-1H-pyrazol-5-amine. [Link]
- PubChemLite. (n.d.). This compound. [Link]
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. scbt.com [scbt.com]
- 6. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Therapeutic Targets of Pyrazole Compounds
Abstract: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for other aromatic rings, have established it as a "privileged structure" in drug discovery.[1][2] This guide provides an in-depth technical exploration of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the mechanistic basis of these interactions, highlight prominent clinical examples, and provide validated experimental workflows for researchers in drug development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a remarkably versatile pharmacophore. Its structural rigidity, combined with the potential for substitution at multiple positions, allows for the precise orientation of functional groups to engage with specific biological targets. The two nitrogen atoms within the ring reduce electron density at adjacent carbons, influencing the molecule's polarity and reactivity.[3] This electronic profile is key to its ability to form critical interactions—such as hydrogen bonds with the hinge region of kinases—that drive target affinity and selectivity.[2]
From the blockbuster anti-inflammatory drug Celecoxib to a multitude of targeted cancer therapies, the pyrazole scaffold is a recurring motif in FDA-approved drugs, demonstrating its broad therapeutic applicability.[2][4][5] This guide will systematically explore the major classes of protein targets where pyrazole-based inhibitors have achieved significant clinical and pharmacological success.
Target Class I: Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. The pyrazole scaffold has proven exceptionally effective in the design of potent and selective kinase inhibitors.[1][6][7][8]
Janus Kinases (JAKs)
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases essential for mediating signaling from cytokine receptors.[9][10] This signaling occurs via the JAK-STAT pathway, which is crucial for hematopoiesis and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.
Mechanism of Action & Signaling Pathway: Upon cytokine binding, the associated receptor dimerizes, bringing the JAKs into close proximity. The JAKs then auto-phosphorylate and activate each other.[10] Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][9] STATs are then phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][9][10] Pyrazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade.
Diagram: The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and the point of inhibition by pyrazole compounds.
Key Clinical Example: Ruxolitinib Ruxolitinib is a potent, orally bioavailable inhibitor of both JAK1 and JAK2.[11] It is FDA-approved for the treatment of myelofibrosis and polycythemia vera.[11] Its clinical efficacy stems from its ability to reduce splenomegaly and alleviate constitutional symptoms by inhibiting the overactive JAK-STAT signaling characteristic of these diseases.
| Compound | Target(s) | IC50 Value | Disease Indication |
| Ruxolitinib | JAK1 | 3.3 nM[5][11] | Myelofibrosis |
| JAK2 | 2.8 nM[5][11] | Polycythemia Vera | |
| TYK2 | 19 nM[11] | ||
| JAK3 | 428 nM[11] |
Other Clinically Relevant Kinase Targets
The pyrazole scaffold is integral to inhibitors of numerous other kinase families, including:
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell receptor signaling.
-
Epidermal Growth Factor Receptor (EGFR) & Vascular Endothelial Growth Factor Receptor (VEGFR): Critical drivers of tumor growth and angiogenesis.[12]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[12]
-
BRAF Kinase: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[12]
Target Class II: Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostanoids.[13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and highly expressed during inflammation.[13][14]
Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibition is a key therapeutic strategy to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[14][15] Pyrazole-containing compounds can be designed to fit selectively into the larger, more accommodating active site of the COX-2 enzyme.
Key Clinical Example: Celecoxib Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[14] It is widely prescribed for the management of pain and inflammation in conditions like arthritis. Its selectivity for COX-2 is a cornerstone of its therapeutic profile.
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Disease Indication |
| Celecoxib | COX-2 | 40 nM (in Sf9 cells)[16] | ~30-375 (Varies by assay) | Osteoarthritis, Rheumatoid Arthritis |
| COX-1 | 15 µM (in Sf9 cells)[16] |
Target Class III: Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By inhibiting a specific PDE isozyme, the intracellular concentration of its corresponding cyclic nucleotide increases, prolonging its downstream signaling effects.
Mechanism of Action: In the context of erectile dysfunction, nitric oxide (NO) released in the corpus cavernosum activates guanylate cyclase, which increases levels of cGMP. cGMP induces smooth muscle relaxation, leading to increased blood flow. Phosphodiesterase type 5 (PDE5) specifically degrades cGMP. Pyrazole-based inhibitors can selectively block the active site of PDE5, preventing cGMP breakdown and thereby potentiating the smooth muscle relaxation required for an erection.[17]
Key Clinical Example: Sildenafil Sildenafil is a potent and selective inhibitor of PDE5.[17] Its pyrazole core is part of a larger pyrazolo[4,3-d]pyrimidin-7-one structure that mimics the guanine base of cGMP, allowing it to bind competitively to the enzyme's active site.
| Compound | Target | IC50 Value | Disease Indication |
| Sildenafil | PDE5 | 3.4 - 8.5 nM[17][18] | Erectile Dysfunction, Pulmonary Arterial Hypertension |
| Other PDEs | >150 µM (for 1A2, 2C9, etc.)[14][19] |
Target Class IV: G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of membrane receptors and are the targets for a significant percentage of all FDA-approved drugs.[20] Pyrazole compounds have been successfully developed as modulators for several GPCRs, acting as either antagonists or agonists.
Key GPCR Targets for Pyrazole Compounds:
-
Cannabinoid Receptors (CB1): The withdrawn anti-obesity drug Rimonabant was a pyrazole-based inverse agonist for the CB1 receptor.
-
Adenosine Receptors (A1, A2A, A2B, A3): The pyrazole scaffold has been extensively used to develop potent and selective antagonists for various adenosine receptor subtypes, which have therapeutic potential in neurological disorders and cancer.[12][21][22][23]
-
Opioid Receptors (μ-opioid): Recent research has focused on developing pyrazole-based Gi-biased agonists for the μ-opioid receptor, aiming to create new analgesics with fewer side effects like respiratory depression.[2][24]
Experimental Protocols & Workflows
Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors
The discovery of novel pyrazole-based inhibitors often begins with an HTS campaign to screen large compound libraries against a specific enzyme target.
Diagram: HTS Workflow for Enzyme Inhibitor Discovery
Caption: A generalized high-throughput screening cascade for identifying enzyme inhibitors.
Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and provides a method to determine the IC50 of a test compound against human recombinant COX-2.[13][20] The assay measures the generation of Prostaglandin G2 via a fluorescent probe.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Test Pyrazole Compound (in DMSO)
-
96-well white opaque flat-bottom plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test pyrazole compound and the Celecoxib control in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, combine 80 µL of a master mix containing Assay Buffer, COX Probe, and COX Cofactor.
-
-
Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of 10X Celecoxib solution.
-
Test Sample (S): Add 10 µL of 10X test compound solution.
-
-
Enzyme Addition:
-
Add 10 µL of reconstituted COX-2 enzyme solution to all wells (EC, IC, and S).
-
Mix gently by tapping the plate.
-
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) every minute for 5-10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: In Vitro Fluorescence-Based Kinase Inhibition Assay
This protocol outlines a general method for determining the potency of a pyrazole compound against a protein kinase using a continuous fluorescent assay format.[25][26][27] This assay monitors the phosphorylation of a specific peptide substrate that results in a change in fluorescence.
Materials:
-
Recombinant Protein Kinase (e.g., JAK2)
-
Kinase Assay Buffer (containing MgCl2, DTT, Brij-35)
-
Fluorescently-labeled Peptide Substrate (Sox-based or similar)
-
Adenosine 5′-triphosphate (ATP)
-
Staurosporine or a known kinase inhibitor (Positive Control)
-
Test Pyrazole Compound (in DMSO)
-
384-well low-volume black plate
-
Fluorescence plate reader capable of kinetic reads
Procedure:
-
Compound and Control Plating:
-
Prepare serial dilutions of the test pyrazole compound and the positive control inhibitor in DMSO.
-
Transfer a small volume (e.g., 200 nL) of the compound solutions into the 384-well plate.
-
-
Enzyme Preparation:
-
Prepare a 2X kinase solution by diluting the recombinant kinase to the desired final concentration in Kinase Assay Buffer.
-
-
Substrate/ATP Mix Preparation:
-
Prepare a 2X substrate/ATP solution by diluting the fluorescent peptide substrate and ATP to their final desired concentrations in Kinase Assay Buffer. The ATP concentration is critical and is often set near the Km value for ATP for the specific kinase.
-
-
Assay Execution:
-
Add the 2X kinase solution to all wells containing the test compounds and controls.
-
Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the 2X substrate/ATP mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader set to 30°C.
-
Monitor the increase in fluorescence intensity over time (e.g., readings every 60 seconds for 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear phase of the reaction progress curve.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data using a non-linear regression model.
-
Conclusion and Future Directions
The pyrazole scaffold is undeniably a validated and highly successful core in the development of therapeutics against a diverse range of targets. Its continued prevalence in drug discovery pipelines, particularly in oncology and immunology, speaks to its robust and adaptable nature. Future efforts will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects, exploring novel pyrazole-fused heterocyclic systems to access new chemical space, and applying this privileged scaffold to emerging and challenging therapeutic targets. The foundational principles and methodologies outlined in this guide provide a solid framework for researchers aiming to harness the power of the pyrazole nucleus in their drug discovery endeavors.
References
- Vertex AI Search, based on "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry".
- Vertex AI Search, based on "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC".
- Vertex AI Search, based on "Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed".
- Vertex AI Search, based on "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI".
- Vertex AI Search, based on "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed".
- Vertex AI Search, based on "Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC".
- Vertex AI Search, based on "Basic components of the JAK-STAT signaling pathway. After binding of... - ResearchGate".
- Vertex AI Search, based on "Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC - NIH".
- Vertex AI Search, based on "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal".
- Vertex AI Search, based on "Full article: Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico".
- Vertex AI Search, based on "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed".
- Vertex AI Search, based on "Celecoxib COX-2 Inhibitor | CAS 169590-42-5 - Selleck Chemicals".
- Vertex AI Search, based on "JAK-STAT signaling pathway - Wikipedia".
- Vertex AI Search, based on "Molecular probes for the A2A adenosine receptor based on a pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidin-5-amine scaffold - PubMed".
- Vertex AI Search, based on "Ruxolitinib Phosphate (INC-424, INCB-18424, INCB-018424, Jakafi and Jakavi)".
- Vertex AI Search, based on "Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed".
- Vertex AI Search, based on "Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists - PubMed".
- Vertex AI Search, based on "The JAK/STAT Pathway - PMC - PubMed Central".
- Vertex AI Search, based on "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".
- Vertex AI Search, based on "JAK-STAT Signaling Pathway - Creative Diagnostics".
- Vertex AI Search, based on "IC50 value of celecoxib in three isolated CAFs. CAFs were culture in... - ResearchGate".
- Vertex AI Search, based on "Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PubMed Central".
- Vertex AI Search, based on "Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC - NIH".
- Vertex AI Search, based on "Viagra (sildenafil citrate) tablets label - accessdata.fda.gov".
- Vertex AI Search, based on "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers".
- Vertex AI Search, based on "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central".
- Vertex AI Search, based on "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central".
- Vertex AI Search, based on "IC 50 P values of sildenafil according to analyses by various laboratories. - ResearchGate".
- Vertex AI Search, based on "Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold | ACS Medicinal Chemistry Letters".
- Vertex AI Search, based on " - Pfizer".
- Vertex AI Search, based on "Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed".
- Vertex AI Search, based on "2-Pyrazolyl-N6-Substituted Adenosine Derivatives as High Affinity and Selective Adenosine A3 Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications".
- Vertex AI Search, based on "On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers".
- Vertex AI Search, based on "PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant".
- Vertex AI Search, based on "Pharmacology Review(s) - accessdata.fda.gov".
- Vertex AI Search, based on "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research".
- Vertex AI Search, based on "G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH".
- Vertex AI Search, based on "High-Throughput Mechanism of Inhibition - PubMed".
- Vertex AI Search, based on "COX2 Inhibitor Screening Assay Kit - BPS Bioscience".
- Vertex AI Search, based on "GPCR Compound Library - TargetMol".
- Vertex AI Search, based on "COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical".
- Vertex AI Search, based on "COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie".
- Vertex AI Search, based on "COX Inhibitor Screening Assay Kit".
- Vertex AI Search, based on "Fluorescent Peptide Assays For Protein Kinases - PMC - NIH".
- Vertex AI Search, based on "How Does a Biochemical Kinase Assay Work? - BellBrook Labs".
Sources
- 1. researchgate.net [researchgate.net]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 12. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. labeling.pfizer.com [labeling.pfizer.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assayquant.com [assayquant.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
An In-depth Review for Chemical and Pharmaceutical Development
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The structural versatility of the pyrazole ring, allowing for substitution at multiple positions, enables the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has made pyrazole-containing compounds central to the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Within this important class of molecules, 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde emerges as a key synthetic intermediate, offering a strategic combination of reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and applications, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular formula of C₁₀H₇BrN₂O and a molecular weight of approximately 251.08 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O | |
| Molecular Weight | 251.08 g/mol | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Likely soluble in polar organic solvents like DMF and DMSO | Inferred from synthetic procedures[1] |
Synthesis of this compound: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction accomplishes the cyclization of an aryl hydrazone and the formylation of the resulting pyrazole ring in a one-pot procedure.
Reaction Rationale and Mechanism
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through a cascade of electrophilic substitution and cyclization steps. The choice of DMF and POCl₃ is strategic; they are cost-effective reagents that form a highly electrophilic iminium salt capable of reacting with the electron-rich enamine tautomer of the hydrazone. The subsequent intramolecular cyclization is followed by elimination and a second formylation at the electron-rich C4 position of the pyrazole ring. Hydrolysis of the resulting iminium species in the work-up step furnishes the desired aldehyde.
Diagram: Vilsmeier-Haack Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative protocol adapted from the synthesis of the analogous 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2][4]. Researchers should optimize conditions for the specific 3-bromo isomer.
Step 1: Preparation of 3-Bromoacetophenone Hydrazone
-
To a solution of 3-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 3-bromoacetophenone hydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~5 equivalents) in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise with stirring, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at the same temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 3-bromoacetophenone hydrazone (1 equivalent) in a minimum amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the aldehyde functionality, the bromine atom on the phenyl ring, and the N-H of the pyrazole ring.
-
Reactions of the Aldehyde Group: The carbaldehyde group is a versatile handle for a wide range of chemical transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines. It can also participate in Knoevenagel condensations with active methylene compounds, Wittig reactions to form alkenes, and oxidation to the corresponding carboxylic acid or reduction to the alcohol.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, further diversifying the molecular scaffold.
-
N-Alkylation/Arylation of the Pyrazole Ring: The N-H of the pyrazole ring can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N1 position.
Diagram: Key Reactivity Pathways
Sources
The Synthesis and Significance of Pyrazole-4-carbaldehydes: A Technical Guide for Chemical Researchers
Introduction: The Versatile Pyrazole-4-carbaldehyde Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are renowned for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] Among the vast family of pyrazole derivatives, pyrazole-4-carbaldehydes have emerged as particularly valuable synthetic intermediates. The presence of a reactive aldehyde group at the C4 position of the pyrazole ring provides a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the development of novel therapeutic agents.[7][8] This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for preparing pyrazole-4-carbaldehydes, with a focus on practical applications for researchers in drug discovery and organic synthesis.
A Historical Overview: From the Discovery of Pyrazoles to the Rise of a Key Intermediate
The journey of pyrazoles began in 1883 when Ludwig Knorr first synthesized a substituted pyrazole by reacting a β-diketone with a hydrazine derivative.[1][2][3][9] This seminal work opened the door to the exploration of a new class of heterocyclic compounds. The fundamental pyrazole structure was first synthesized by Edward Buchner in 1889.[9] Early research focused on understanding the fundamental reactivity and properties of the pyrazole ring system.
The introduction of a formyl group onto the pyrazole ring, specifically at the 4-position, marked a significant advancement in the synthetic utility of this scaffold. This transformation provided chemists with a crucial building block for further molecular elaboration. While early methods for the formylation of aromatic systems existed, the application of the Vilsmeier-Haack reaction to pyrazoles proved to be a game-changer, offering a direct and efficient route to pyrazole-4-carbaldehydes.
Core Synthetic Methodologies: The Vilsmeier-Haack Reaction and Beyond
The synthesis of pyrazole-4-carbaldehydes can be broadly approached in two ways: constructing the pyrazole ring with the formyl group already in place or formylating a pre-existing pyrazole ring. The latter approach, particularly through the Vilsmeier-Haack reaction, has become the most prevalent and versatile method.
The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrazole Formylation
The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[10][11] The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[10][11] This reagent then acts as an electrophile, attacking the electron-rich 4-position of the pyrazole ring.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is the key electrophilic species. This is followed by electrophilic aromatic substitution on the pyrazole ring and subsequent hydrolysis to yield the aldehyde.
Figure 1: Generalized mechanism of the Vilsmeier-Haack formylation of pyrazole.
Causality in Experimental Choices: The choice of reagents and reaction conditions is critical for a successful Vilsmeier-Haack reaction. DMF is a common and inexpensive source of the formyl group. POCl₃ is a highly effective activating agent for DMF. The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions. Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture. The workup procedure involving pouring the reaction mixture onto crushed ice serves to hydrolyze the intermediate and precipitate the product. Neutralization with a base is then performed to remove any acidic byproducts.
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde
This protocol provides a detailed, step-by-step methodology for a representative Vilsmeier-Haack synthesis of a pyrazole-4-carbaldehyde, a common scaffold in medicinal chemistry.[12][13]
Materials:
-
Substituted acetophenone phenylhydrazone (1.0 mmol)
-
Dry N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone phenylhydrazone (1.0 mmol) in dry DMF (4 mL).
-
Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. While stirring, add phosphorus oxychloride (3.0 mmol) dropwise to the solution. The formation of a viscous, white precipitate of the Vilsmeier reagent may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C. Maintain this temperature and continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is approximately 7. A precipitate of the crude product should form. Allow the mixture to stand overnight to ensure complete precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Characterization: The structure and purity of the final product, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System:
-
Expected Outcome: Formation of a pale yellow solid product.
-
TLC Analysis: The disappearance of the starting hydrazone spot and the appearance of a new, more polar product spot.
-
Spectroscopic Validation:
-
¹H NMR: A characteristic singlet peak for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.
-
¹³C NMR: A resonance for the aldehyde carbon in the downfield region (around 185-195 ppm).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the desired product.
-
Figure 2: Experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole-4-carbaldehydes exist:
-
From 1,3-Diketones: The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] By using a suitably functionalized 1,3-diketone bearing a protected aldehyde or a precursor, one can construct the pyrazole-4-carbaldehyde ring system.
-
From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines can also lead to the formation of pyrazoles.[2] Judicious choice of the acetylenic ketone substrate can provide access to pyrazole-4-carbaldehydes.
-
Oxidation of 4-Methylpyrazoles: If a 4-methylpyrazole is available, it can be oxidized to the corresponding aldehyde using various oxidizing agents.
Data Presentation: A Comparative Look at Synthetic Yields
The efficiency of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes is generally good, with yields often depending on the nature of the substituents on the pyrazole ring.
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Substituted Acetophenone Phenylhydrazone | DMF, POCl₃ | 80 °C, 4h | 60-70 | [12][13] |
| 5-Chloro-1,3-disubstituted-1H-pyrazoles | DMF, POCl₃ | 120 °C, 2h | Good | [10][14] |
| Hydrazones of diacetylcarbazoles | Vilsmeier reagent | - | Good | [7] |
Table 1: Representative yields for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Applications in Drug Discovery and Development
Pyrazole-4-carbaldehydes are pivotal starting materials for the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems. For instance, they are used to synthesize:
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic activities.[1]
-
Antimicrobial and Antifungal Compounds: The pyrazole scaffold is present in numerous compounds with significant antimicrobial and antifungal properties.[8]
-
Anticancer Agents: Pyrazole-containing molecules have been investigated as potential anticancer drugs.[10]
The versatility of pyrazole-4-carbaldehydes ensures their continued importance in the quest for new and effective therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, history, and synthesis of pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction stands out as the most robust and widely applied method for their preparation, offering a straightforward and efficient route to this valuable synthetic intermediate. The detailed experimental protocol and workflow diagram serve as a practical resource for researchers. As the demand for novel bioactive compounds continues to grow, the importance of versatile building blocks like pyrazole-4-carbaldehydes in drug discovery and development is set to increase even further.
References
- Current time information in Seneca County, US. (n.d.). Google.
- Gomha, S. M., et al. (2017).
- Gomha, S. M., et al. (2017).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27387.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-13.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). Molbank, 2023(3), M1698.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc, 2011(i), 196-245.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 2(1), 1-10.
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). SciSpace.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6533.
- Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(xi), 1-21.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Sciences Review and Research, 32(1), 134-146.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Semantic Scholar.
- Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Chemical and Pharmaceutical Research, 15(3), 1-10.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(11), 903-911.
- Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry, 24(12), 5641-5644.
- From 2011 to 2022: The development of pyrazole derivatives through the α, β ‐unsaturated carbonyl compounds. (2023). Journal of Heterocyclic Chemistry, 60(3), 395-416.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). Molecules, 16(12), 10453-10463.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde from 3-bromoacetophenone: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide for the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The described two-step synthetic pathway begins with the Vilsmeier-Haack formylation of 3-bromoacetophenone to yield a crucial β-chloro-α,β-unsaturated aldehyde intermediate, followed by a cyclocondensation reaction with hydrazine hydrate to construct the target pyrazole ring. This document offers detailed, step-by-step protocols, mechanistic explanations, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their presence in a wide array of pharmacologically active compounds.[1][2] The pyrazole nucleus is a key pharmacophore in drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various other agents exhibiting anticancer, antiviral, and antimicrobial properties.[1][3][4]
Specifically, pyrazole-4-carbaldehydes are highly versatile synthetic intermediates.[5][6] The reactive aldehyde group serves as a chemical handle for a multitude of organic transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.[5][7] This guide details a reliable method to synthesize a substituted pyrazole-4-carbaldehyde, starting from the readily available 3-bromoacetophenone.
Overall Synthetic Strategy
The synthesis is achieved through a robust two-step sequence. The first step employs the Vilsmeier-Haack reaction to convert the methyl ketone of 3-bromoacetophenone into a formylated and chlorinated vinyl group. The resulting intermediate is then cyclized with hydrazine to form the aromatic pyrazole ring.
Diagram 1: High-level workflow for the two-step synthesis.
Mechanistic Pathways
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Step 1: Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[8][9] In this case, it transforms the enolizable ketone into a β-chloroenal.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]
-
Electrophilic Attack: The enol form of 3-bromoacetophenone acts as a nucleophile, attacking the Vilsmeier reagent.
-
Rearrangement and Elimination: The resulting intermediate undergoes rearrangement and elimination of dimethylamine and the phosphoryl species to generate the final α,β-unsaturated aldehyde product.
Diagram 2: Mechanism of the Vilsmeier-Haack reaction.
Step 2: Pyrazole Formation (Cyclocondensation)
This is a classic method for synthesizing pyrazoles from α,β-unsaturated carbonyl compounds that possess a leaving group in the β-position.[12][13][14]
-
Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic aldehyde carbon, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the β-carbon, displacing the chloride ion.
-
Aromatization: A final proton transfer and tautomerization result in the stable, aromatic this compound.
Diagram 3: Mechanism of pyrazole ring formation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. POCl₃ is highly corrosive and reacts violently with water; handle with extreme care.
Part A: Synthesis of 2-(3-bromophenyl)-3-chloroprop-2-enal
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-bromoacetophenone | 199.04 | 10.0 g | 50.2 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent/Reagent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 7.0 mL (11.5 g) | 75.0 | 1.5 |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (7.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes in the cold bath to ensure complete formation of the Vilsmeier reagent.[15]
-
Add 3-bromoacetophenone (10.0 g) to the flask in one portion.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 70-80 °C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium acetate until the pH reaches 6-7.[15]
-
A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and air-dry.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure intermediate.
Part B: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(3-bromophenyl)-3-chloroprop-2-enal | 247.50 | 10.0 g | 40.4 | 1.0 |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 2.5 mL | ~51.5 | ~1.2 |
| Ethanol (95%) | - | 100 mL | - | Solvent |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the intermediate aldehyde (10.0 g) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (2.5 mL) dropwise at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.
-
A solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold ethanol (2 x 15 mL) and then with cold water.
-
Dry the product under vacuum. The expected yield is typically in the range of 75-85%.
-
If necessary, the product can be further purified by recrystallization from ethanol to obtain a white to pale yellow crystalline solid.
Characterization of Final Product
-
Appearance: White to pale yellow solid.
-
Melting Point: Literature values for similar pyrazole-4-carbaldehydes are often above 140°C.[5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.9 ppm (s, 1H, N-H of pyrazole)
-
δ ~9.8 ppm (s, 1H, -CHO)
-
δ ~8.5 ppm (s, 1H, C5-H of pyrazole)
-
δ 7.5-8.2 ppm (m, 4H, Ar-H of bromophenyl ring)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~185 ppm (C=O, aldehyde)
-
δ ~150 ppm (C3-pyrazole)
-
δ ~140 ppm (C5-pyrazole)
-
δ ~135 ppm (C-Br)
-
δ ~120-132 ppm (Aromatic and pyrazole carbons)
-
-
FT-IR (KBr, cm⁻¹):
-
3200-3300 (N-H stretch)
-
1670-1690 (C=O stretch, aldehyde)
-
1550-1600 (C=N and C=C stretches)
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₀H₇BrN₂O [M+H]⁺: 250.98. The spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[16]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | - Moisture in reagents (hydrolyzes POCl₃ and Vilsmeier reagent).- Insufficient heating time or temperature. | - Use anhydrous DMF and freshly distilled POCl₃.- Ensure all glassware is oven-dried.- Increase reaction time or temperature slightly, monitoring by TLC. |
| Reaction stalls in Step 1 | Starting material (acetophenone) is not reactive enough. | Ensure complete formation of the Vilsmeier reagent before adding the acetophenone. Confirm the quality of POCl₃. |
| Dark, tarry product | Overheating or prolonged reaction time leading to decomposition. | Carefully control the reaction temperature and monitor closely by TLC to avoid over-running the reaction. |
| Low yield in Step 2 | - Incomplete reaction.- Product is soluble in the mother liquor. | - Ensure reflux is maintained for the specified time.- After cooling to room temperature, cool the flask further in an ice bath or refrigerate to maximize precipitation. |
| Impure final product | Presence of unreacted intermediate or side products. | Optimize the recrystallization solvent system or perform column chromatography for purification. |
Conclusion
The synthetic route presented provides a reliable and scalable method for producing this compound. This protocol, grounded in the well-established Vilsmeier-Haack and pyrazole cyclization reactions, offers high yields and straightforward purification. The resulting compound is a valuable building block, poised for further functionalization in the pursuit of novel therapeutic agents and advanced materials.
References
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link][12][13]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link][5]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). [Link][13]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link][18]
- In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. MDPI. [Link][19]
- 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. SpectraBase. [Link]
- Pyrazole-4-carbaldehyde derivatives.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). [Link][3]
- Vilsmeier-Haack Reaction. NROChemistry. [Link][20]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- 1H-pyrazole-4-carbaldehyde. PubChem. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link][21]
- Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives.
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link][10]
- Vilsmeier–Haack reaction. Wikipedia. [Link][11]
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link][9]
- (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Organic and Pharmaceutical Chemistry. [Link][22]
- 3-(3-bromophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. PubChemLite. [Link][23]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link][15]
- This compound. PubChemLite. [Link][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. PubChemLite - this compound (C10H7BrN2O) [pubchemlite.lcsb.uni.lu]
Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: An Application Guide for Researchers
Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs with diverse therapeutic activities.[1] The functionalization of this heterocyclic core is paramount for modulating pharmacological properties, and among the various derivatives, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde group at the C4 position serves as a reactive handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).
The Vilsmeier-Haack reaction is a powerful and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[2][3] This reaction offers a direct and efficient route to introduce a formyl group onto the pyrazole ring, a critical step in the synthesis of numerous biologically active molecules. This technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, covering the underlying mechanism, detailed experimental protocols, and critical considerations for successful execution in a research and drug development setting.
Pillar 1: Unraveling the Mechanism - The "How" and "Why" of the Vilsmeier-Haack Reaction
A thorough understanding of the reaction mechanism is not merely academic; it empowers the scientist to troubleshoot, optimize, and adapt the protocol for novel substrates. The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole substrate.
Stage 1: Formation of the Electrophilic Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphoryl chloride (POCl₃).[2] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]
In-depth Insight: The choice of the activating agent can influence the reaction's reactivity. While POCl₃ is the most common, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[4] The Vilsmeier reagent is typically generated in situ and used immediately due to its moisture sensitivity.
Stage 2: Electrophilic Attack and Hydrolysis
The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution preferentially occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final pyrazole-4-carbaldehyde.[2]
Expert Commentary: The success of the formylation is highly dependent on the electronic nature of the pyrazole substrate. Electron-donating groups on the pyrazole ring enhance its nucleophilicity and facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent the reaction.[1]
Below is a diagram illustrating the mechanistic pathway:
Figure 1: Mechanism of Pyrazole-4-Carbaldehyde Synthesis.
Pillar 2: Field-Proven Protocols and Methodologies
The versatility of the Vilsmeier-Haack reaction allows for two primary synthetic strategies for obtaining pyrazole-4-carbaldehydes: the direct formylation of a pre-existing pyrazole ring and the cyclization-formylation of hydrazones.
Method A: Direct Formylation of Substituted Pyrazoles
This is the most straightforward approach when the corresponding substituted pyrazole is readily available.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).[3] Cool the flask to 0 °C in an ice bath.[3] Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring.[3] After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form as a colorless to pale yellow solid or viscous liquid.[3]
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add the substituted pyrazole either neat or as a solution in a suitable anhydrous solvent (e.g., DMF, dichloromethane).
-
Reaction Execution: The reaction mixture is then heated to the desired temperature (typically ranging from room temperature to 120°C) for a specified period (2 to 17 hours), depending on the reactivity of the substrate.[1][5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium carbonate or sodium hydroxide solution, to precipitate the product.[2][5] The crude product is then collected by filtration and purified by recrystallization or column chromatography.[2]
Method B: Cyclization-Formylation of Hydrazones
This elegant one-pot method involves the reaction of hydrazones derived from ketones with the Vilsmeier reagent, which acts as both a cyclizing and formylating agent.[6][7]
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: Prepare the Vilsmeier reagent as described in Method A.
-
Reaction with Hydrazone: Add the corresponding hydrazone to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution: The reaction mixture is typically stirred at 0 °C for a short period (e.g., 30 minutes) and then heated to a higher temperature (e.g., 70-90 °C) for several hours to drive the cyclization and formylation.[8][9]
-
Workup and Purification: The workup and purification procedure is similar to that of Method A.
Below is a workflow diagram for the general experimental procedure:
Figure 2: General Experimental Workflow.
Pillar 3: Data-Driven Insights and Comparative Analysis
The choice of reaction conditions can significantly impact the yield and purity of the desired pyrazole-4-carbaldehyde. The following table summarizes representative examples from the literature, highlighting the versatility of the Vilsmeier-Haack reaction.
| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | - | 120 | 2 | 55 | [1] |
| 3-Phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | DMF (5), POCl₃ (14) | - | Reflux | 17 | - | [5] |
| Hydrazones of ketones | DMF/POCl₃ | - | 0 to Reflux | 2-5 | High | [6] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole | Vilsmeier Reagent (3) | - | 80-90 | 4 | Good | [9] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4), POCl₃ (4) | - | -10 to RT | - | - | [10] |
Key Observations and Optimization Strategies:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material.[1]
-
Temperature: The optimal reaction temperature is substrate-dependent. Less reactive pyrazoles may require higher temperatures to achieve a reasonable reaction rate.[1]
-
Solvent: While DMF often serves as both a reagent and a solvent, in some cases, an additional anhydrous solvent may be used.[11] The use of anhydrous DMF is crucial, as the presence of water can quench the Vilsmeier reagent.[9]
-
Alternative Energy Sources: Microwave and ultrasonic irradiation have been shown to accelerate the reaction, significantly reducing reaction times and often improving yields.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent (moisture contamination) | Use anhydrous DMF and ensure all glassware is flame-dried. |
| Low reactivity of the pyrazole substrate | Increase reaction temperature and/or time. Consider using a more reactive Vilsmeier reagent precursor (e.g., oxalyl chloride). | |
| Formation of Side Products | Over-reaction or decomposition at high temperatures | Optimize the reaction temperature and time. Monitor the reaction closely by TLC. |
| Chlorination of hydroxyl groups | If the substrate contains hydroxyl groups, they may be chlorinated by POCl₃.[2] Protect the hydroxyl group before the reaction or consider alternative formylation methods. | |
| Difficult Purification | Presence of unreacted DMF or polymeric byproducts | Ensure complete hydrolysis during workup. A thorough aqueous wash can help remove residual DMF. Column chromatography is often effective for removing polymeric impurities. |
Conclusion: A Versatile Tool for Pyrazole Functionalization
The Vilsmeier-Haack reaction is an indispensable tool in the synthetic chemist's arsenal for the preparation of pyrazole-4-carbaldehydes. Its operational simplicity, broad substrate scope, and amenability to optimization make it a highly valuable and frequently employed transformation in the synthesis of complex heterocyclic compounds for drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this powerful reaction to access a wide array of functionalized pyrazole building blocks.
References
- Indian Journal of Advances in Chemical Science, Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. [Link]
- Bibliomed, VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
- Degres Journal, Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]
- Semantic Scholar, Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
- Growing Science, Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
- Hilaris Publisher, A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
- STM Journals, Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]
- ARKAT USA, Inc., Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
- Royal Society of Chemistry, Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- International Journal of Pharmaceutical and Chemical Sciences, REVIEW ON VILSMEIER-HAACK REACTION. [Link]
- Scirp.
- National Institutes of Health, Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
- MDPI, 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
- Chemistry Steps, Vilsmeier-Haack Reaction. [Link]
- ResearchGate, Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
- ResearchGate, Applications of the Vilsmeier reaction in heterocyclic chemistry. [Link]
- Semantic Scholar, REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLIC
- National Institutes of Health, Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- Royal Society of Chemistry, Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijacskros.com [ijacskros.com]
- 6. degres.eu [degres.eu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
Application Notes and Protocols for 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Significance of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitution patterns, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.
This document focuses on a specific, yet highly promising derivative: This compound . The strategic placement of a bromine atom on the phenyl ring at the 3-position introduces a heavy halogen that can participate in halogen bonding and other crucial interactions within biological targets. Furthermore, the carbaldehyde group at the 4-position of the pyrazole ring is a versatile synthetic handle, allowing for the facile generation of a diverse library of downstream compounds through reactions such as reductive amination, Wittig reactions, and condensations. This makes this compound an invaluable intermediate for the synthesis of novel therapeutic agents.
While extensive research has been conducted on various substituted pyrazoles, this guide will provide a focused exploration of the synthesis and potential applications of the 3-(3-bromophenyl) isomer, with detailed protocols for its evaluation as a potential anticancer agent and kinase inhibitor.
Synthesis of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic and aromatic compounds.[3] It is the method of choice for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes from the corresponding aryl methyl ketone hydrazones.[3][4] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then effects the cyclization and formylation of the hydrazone precursor.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis
Materials:
-
3-Bromoacetophenone
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
Part A: Synthesis of 3-Bromophenylacetophenone Hydrazone
-
To a solution of 3-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the hydrazone.
Part B: Synthesis of this compound [3][5][6]
-
In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
To this, add a solution of 3-bromophenylacetophenone hydrazone (1 equivalent) in DMF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
A solid precipitate will form. Stir for an additional 30 minutes.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Medicinal Chemistry Applications: A Scaffold for Anticancer Drug Discovery
Derivatives of pyrazole are well-documented for their potent anticancer activities, often acting through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[7][8] The 3-(bromophenyl)-1H-pyrazole-4-carbaldehyde scaffold serves as an excellent starting point for the development of novel kinase inhibitors and other anticancer agents.
Application Note 1: Development of Kinase Inhibitors
Many pyrazole-based compounds have been identified as potent inhibitors of kinases such as CDKs, AKT, and BRAF.[7] The 3-(3-bromophenyl) moiety can be oriented to interact with key residues in the ATP-binding pocket of these enzymes, while the carbaldehyde at the C4 position allows for the introduction of various side chains to enhance potency and selectivity.
Caption: Potential kinase targets for derivatives of the pyrazole scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound or its derivatives against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (µM) |
| Test Compound 1 | CDK2/Cyclin A | Experimental Value |
| Test Compound 2 | BRAF (V600E) | Experimental Value |
| Staurosporine (Control) | CDK2/Cyclin A | Known Value |
Application Note 2: Evaluation of Anticancer Activity via Cytotoxicity Assays
A fundamental first step in assessing the anticancer potential of a novel compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Test Compound 1 | MCF-7 | Experimental Value |
| Test Compound 1 | HCT-116 | Experimental Value |
| Doxorubicin (Control) | MCF-7 | Known Value |
Conclusion and Future Directions
This compound represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its carbaldehyde group make it an ideal starting material for generating diverse chemical libraries. The protocols outlined in this guide provide a solid framework for researchers to synthesize this compound and evaluate its potential as a kinase inhibitor and a cytotoxic agent. Further derivatization of the carbaldehyde and the pyrazole nitrogen can lead to the discovery of new chemical entities with enhanced potency, selectivity, and drug-like properties.
References
- Fahmy, H. H., Srour, A. M., Ismail, M. A., & El-Manawaty, M. A. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
- Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14659-14668. [Link]
- Uçar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
- Elkady, R. B., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link]
- Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 6(1), 1-13. [Link]
- Al-Omair, M. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1). [Link]
- Kavčič, P., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. [Link]
- Sharma, V., & Kumar, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
- Patil, S. A., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 5(4), 1708-1721. [Link]
- Reddy, C. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 81(1), 1-10. [Link]
- Magdum, C. S., & Mohite, S. K. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(10), 4477-4480. [Link]
- Shingare, M. S., et al. (2015). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(1), 320-330. [Link]
- Sahu, S. K., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link]
- Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 33. [Link]
- Gürsoy, E., & Karali, N. (2021). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 26(16), 4945. [Link]
- Ferandin, Y., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2636. [Link]
- Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Wessig, P., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13359. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
Introduction: The Privileged Status of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its metabolic stability, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone in the development of drugs targeting a vast spectrum of diseases.[3][4]
This guide provides an in-depth exploration of the applications of pyrazole derivatives in drug discovery, moving from foundational mechanisms to practical, field-proven protocols. We will delve into the key therapeutic areas where pyrazoles have made a significant impact, including inflammation, cancer, and infectious diseases, and provide detailed methodologies for their synthesis and evaluation.
Part 1: Pyrazole Derivatives in Anti-Inflammatory Drug Discovery
The most prominent success story for pyrazole-based drugs is in the management of inflammation. This is largely due to their efficacy as inhibitors of the cyclooxygenase (COX) enzymes.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by molecules called prostaglandins.[5][6] The synthesis of prostaglandins is catalyzed by two key enzymes: COX-1 and COX-2.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is inducible and is primarily expressed at sites of inflammation.[6][7]
Early nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[7] This non-selective inhibition, particularly of COX-1, is responsible for common side effects like gastrointestinal ulcers.[6] The development of selective COX-2 inhibitors was a major breakthrough, allowing for the reduction of inflammation while minimizing gastrointestinal adverse effects.[6][7]
Celecoxib (Celebrex®), a diaryl-substituted pyrazole, is a flagship example of a selective COX-2 inhibitor.[8] Its chemical structure, featuring a polar sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[5][7] This selective binding blocks the conversion of arachidonic acid into prostaglandin precursors, thereby exerting potent anti-inflammatory and analgesic effects.[7][8]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The following diagram illustrates the pathway and the specific point of intervention for pyrazole-based COX-2 inhibitors.
Caption: COX-2 pathway and inhibition by Celecoxib.
Part 2: Pyrazole Derivatives in Oncology
The versatility of the pyrazole scaffold has been extensively leveraged in the design of anticancer agents that target various hallmarks of cancer.[9][10] Many pyrazole derivatives function as kinase inhibitors, interfering with the signaling pathways that drive uncontrolled cell proliferation and survival.[1][11]
Key Oncogenic Targets of Pyrazole Derivatives
Numerous studies have demonstrated that pyrazole derivatives can be designed to potently inhibit a range of protein kinases crucial for cancer progression.[1][11] These include:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR-2, which is critical for angiogenesis (the formation of new blood vessels that supply tumors).[11]
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death).[11][12]
-
Signal Transduction Kinases: This includes kinases in the PI3K/AKT and MAPK/ERK pathways, which are frequently hyperactivated in cancer, as well as Bruton's tyrosine kinase (BTK) and BRAF V600E.[11][13]
Experimental Protocol: Evaluating Anticancer Activity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary method for evaluating the cytotoxic potential of new chemical entities.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyrazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Pyrazole Compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh media to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Causality Check: Seeding a precise number of cells is critical for reproducibility. 5,000 cells per well is a common starting point that ensures logarithmic growth during the experiment without reaching over-confluency.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" (media with the same percentage of DMSO used for the highest drug concentration) and a "no-cell" blank control.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations.
-
Causality Check: A serial dilution series is essential to generate a dose-response curve, from which the IC50 value can be accurately calculated. The vehicle control ensures that the solvent (DMSO) itself is not causing cytotoxicity.
-
-
Incubation:
-
Incubate the plate for another 48-72 hours. The duration depends on the cell doubling time and the expected mechanism of the compound.
-
-
MTT Addition:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan.
-
-
Formazan Solubilization:
-
Carefully aspirate the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Causality Check: DMSO is a powerful solvent required to fully dissolve the water-insoluble formazan crystals, allowing for accurate absorbance measurement.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 3: Pyrazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for treating infectious diseases.[14][15] Pyrazole derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral properties.[16][17][18]
Mechanism of Action: Diverse Antimicrobial Targets
Unlike in inflammation or oncology, the antimicrobial mechanisms of pyrazoles are highly varied.
-
Antifungal Activity: Some pyrazole derivatives, like the agricultural fungicide Difenoconazole, function as sterol demethylation inhibitors.[19][20] They inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to damaged membrane function and fungal cell death.[19][20][21]
-
Antibacterial Activity: Pyrazole derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[14] Some compounds exhibit potent activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][14] The exact targets are diverse and a subject of ongoing research, but can include DNA gyrase, metabolic enzymes, and cell wall synthesis.
Protocol: Synthesis of a Substituted Pyrazole via Knorr Cyclization
This protocol describes a classic and reliable method for synthesizing the pyrazole core structure.
Objective: To synthesize a 3,5-disubstituted-1H-pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.
Principle: The Knorr pyrazole synthesis is a cyclocondensation reaction. The hydrazine acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.
Materials:
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of acetylacetone in 20 mL of ethanol.
-
Add a magnetic stir bar to the flask.
-
-
Addition of Reagents:
-
While stirring, slowly add 10 mmol of hydrazine hydrate to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Causality Check: Acetic acid acts as a catalyst by protonating a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
-
Reflux:
-
Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle or oil bath.
-
Maintain the reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: Refluxing at the solvent's boiling point provides the necessary activation energy for the dehydration and cyclization steps to proceed to completion at a reasonable rate without evaporating the solvent.
-
-
Product Isolation:
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Allow the product to air-dry. The purity can be checked by measuring its melting point and further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
-
Characterization:
-
Confirm the structure of the synthesized pyrazole derivative using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry.
-
Workflow: High-Throughput Screening for Novel Kinase Inhibitors
The search for new, selective kinase inhibitors often begins with high-throughput screening (HTS) of large compound libraries.
Caption: High-throughput screening workflow for pyrazole kinase inhibitors.
Part 4: Summary of Notable Pyrazole-Based Drugs
The versatility of the pyrazole scaffold is evident in the range of approved drugs and clinical candidates that incorporate it.
| Drug Name | Brand Name | Therapeutic Target(s) | Mechanism of Action | Therapeutic Area |
| Celecoxib | Celebrex® | Cyclooxygenase-2 (COX-2) | Selective, reversible inhibition of prostaglandin synthesis.[7][8] | Anti-inflammatory, Analgesic |
| Rimonabant | Acomplia® (Withdrawn) | Cannabinoid Receptor 1 (CB1) | Selective antagonist/inverse agonist of CB1 receptors.[22][23] | Anti-obesity (withdrawn due to psychiatric side effects) |
| Difenoconazole | N/A | Sterol 14α-demethylase | Inhibits ergosterol biosynthesis in the fungal cell membrane.[19][20][24] | Agriculture (Fungicide) |
| Baricitinib | Olumiant® | Janus Kinase (JAK1/JAK2) | Inhibitor of JAK enzymes, modulating the signaling of various cytokines.[4] | Rheumatoid Arthritis, Alopecia |
| Erdafitinib | Balversa™ | Fibroblast Growth Factor Receptor (FGFR) | Potent inhibitor of FGFR kinases.[4] | Oncology (Urothelial Cancer) |
Conclusion
The pyrazole nucleus is undeniably a privileged scaffold in drug discovery, a status earned through its repeated success in generating potent, selective, and metabolically stable therapeutic agents.[4] From the blockbuster anti-inflammatory drug Celecoxib to a new generation of targeted kinase inhibitors in oncology, pyrazole derivatives continue to provide a fertile ground for innovation. The synthetic accessibility and the rich potential for structure-activity relationship (SAR) studies ensure that pyrazoles will remain a focal point for medicinal chemists aiming to address a wide range of unmet medical needs.
References
- Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem.
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Celecoxib - Wikipedia.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org.
- Difenoconazole: An Effective Treatment For Fungal Infections - Heben Pesticide.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: a review - ResearchGate.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Difenoconazole | Jaffer Agro Services.
- Recently reported biological activities of pyrazole compounds - PubMed.
- Pyrazoles as anticancer agents: Recent advances - SRR Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate.
- Difenoconazole 25% EC Fungicide Product Overview and Applications in Agriculture.
- Difenoconazole - Active Ingredient Page - Chemical Warehouse.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
- A review on biological activity of pyrazole contain pyrimidine derivatives.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- RIO trials show efficacy of rimonabant in diabetic and nondiabetic overweight/obese patients.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed.
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate.
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks | Circulation - American Heart Association Journals.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
- Rimonabant hydrochloride: an investigational agent for the management of cardiovascular risk factors - PubMed.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrar.org [ijrar.org]
- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 18. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 19. Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Difenoconazole: An Effective Treatment For Fungal Infections - HEBEN [hb-p.com]
- 21. Difenoconazole 25% EC Fungicide Product Overview and Applications in Agriculture [cnagrochem.com]
- 22. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 23. | BioWorld [bioworld.com]
- 24. chemicalwarehouse.com [chemicalwarehouse.com]
Application Notes & Protocols: 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Heterocyclic Synthesis
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde as a strategic building block in modern heterocyclic synthesis. We will explore its synthesis, key reactivity patterns, and provide field-proven, step-by-step protocols for its application in constructing diverse and medicinally relevant heterocyclic scaffolds. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold. The strategic introduction of a bromo-substituent on the phenyl ring and a formyl group on the pyrazole core, as seen in this compound, creates a highly versatile and powerful building block for several reasons:
-
Orthogonal Reactivity: The aldehyde group serves as a classical electrophile for condensation and cyclization reactions, while the aryl bromide provides a handle for modern cross-coupling methodologies. This orthogonality allows for sequential and controlled diversification.
-
Structural Pre-organization: The rigid pyrazole core pre-organizes the appended functional groups in a defined spatial orientation, influencing the conformational preferences of the resulting heterocyclic systems.
-
Medicinal Chemistry Relevance: The bromophenyl moiety can be exploited for late-stage functionalization to modulate physicochemical properties or to serve as a key pharmacophoric element interacting with biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2]
This guide will provide practical, reproducible protocols for leveraging these features in the synthesis of complex heterocyclic architectures.
Synthesis of this compound
The most common and reliable method for the synthesis of this key intermediate is the Vilsmeier-Haack formylation of 3-(3-bromophenyl)-1H-pyrazole. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]
Reaction Principle
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent. This reagent, a chloromethyliminium salt, is typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4][5] The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution at the C4-position, leading to the desired aldehyde after aqueous workup. The overall process involves the cyclization of a hydrazone precursor followed by formylation.[1][6]
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of aryl hydrazones.[7][8]
Materials:
-
3-Bromoacetophenone
-
Hydrazine hydrate or Phenylhydrazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
Step 1: Synthesis of 3-Bromoacetophenone Hydrazone (Precursor)
-
To a solution of 3-bromoacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the hydrazone precursor.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (10 volumes relative to POCl₃) to 0 °C in an ice-salt bath.
-
Add POCl₃ (3.0 eq) dropwise to the cold DMF with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition at 0 °C is critical to control the reaction temperature and prevent degradation of the reagent.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the 3-bromoacetophenone hydrazone (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring. Trustworthiness: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde. The use of a large excess of ice is necessary to manage the heat generated during quenching.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.
Expected Yield: 55-75%
Application in Heterocyclic Synthesis: Building Complex Scaffolds
The dual functionality of this compound allows for its use in a variety of powerful transformations.
Synthesis of Pyrazolo[3,4-d]pyrimidines via Condensation
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with significant biological activity. They can be readily synthesized by condensing the pyrazole-4-carbaldehyde with aminopyrimidine precursors, such as 5-amino-1,3-dimethyluracil or similar compounds.
Reaction Principle: The reaction proceeds via an initial condensation between the aldehyde of the pyrazole and the amino group of the pyrimidine derivative to form a Schiff base (iminium) intermediate. Subsequent intramolecular cyclization and aromatization (often via oxidation or elimination) yield the fused pyrazolo[3,4-d]pyrimidine system.
Caption: General scheme for Pyrazolo[3,4-d]pyrimidine synthesis.
Protocol: Synthesis of a 3-(3-bromophenyl)pyrazolo[3,4-d]pyrimidine derivative
Materials:
-
This compound
-
6-amino-1,3-dimethyluracil
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Catalytic piperidine (if in ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 6-amino-1,3-dimethyluracil (1.0 eq) in glacial acetic acid. Causality: Acetic acid serves as both the solvent and an acid catalyst, promoting the initial condensation and subsequent cyclization steps.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water, then with a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography.
Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
The aryl bromide handle is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents. The Suzuki-Miyaura coupling is particularly robust and tolerant of the aldehyde functionality.[9][10]
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrazole substrate. The resulting Pd(II) species then undergoes transmetalation with a boronic acid (or ester) in the presence of a base. Reductive elimination from the resulting diorganopalladium complex yields the C-C coupled product and regenerates the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane
-
Water, degassed
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Trustworthiness: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.
-
Add degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). Causality: A mixed aqueous-organic solvent system is required to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid. Degassing prevents catalyst deactivation.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired biaryl product.
Data Summary
The following table summarizes the typical scope and expected outcomes for the described protocols.
| Reaction Type | Substrate 1 | Substrate 2 | Key Reagents | Solvent | Typical Yield |
| Vilsmeier-Haack | 3-Bromoacetophenone Hydrazone | - | POCl₃, DMF | DMF | 55-75% |
| Pyrazolo-pyrimidine Synthesis | Building Block | 6-Amino-1,3-dimethyluracil | - | Acetic Acid | 70-90% |
| Suzuki Coupling | Building Block | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 65-95% |
Conclusion
This compound is a demonstrably valuable and versatile building block for heterocyclic synthesis. Its orthogonal functional groups—the reactive aldehyde and the cross-coupling ready aryl bromide—provide a robust platform for the construction of complex molecular architectures. The protocols detailed herein offer reliable and reproducible methods for the synthesis of the building block itself and its subsequent elaboration into high-value pyrazolo[3,4-d]pyrimidine and biaryl pyrazole derivatives, which are of significant interest in medicinal and materials chemistry.
References
- Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL:[Link]
- Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]
- Title: 3-(4-Bromophenyl)
- Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: Arkivoc URL:[Link]
- Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL:[Link]
- Title: Synthesis of the starting compound 3-(4-bromophenyl)
- Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c Source: Indian Journal of Advances in Chemical Science URL:[Link]
- Title: Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles Source: ResearchG
- Title: Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)
- Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL:[Link]
- Title: Vilsmeier–Haack reaction Source: Wikipedia URL:[Link]
- Title: this compound (C10H7BrN2O) Source: PubChemLite URL:[Link]
- Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: ResearchG
- Title: 3-(4-Bromophenyl)
- Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” Source: Molecules URL:[Link]
- Title: A Brief Review on Green Synthesis and Biological Activities of Pyrazole Derivatives Source: Journal of Advanced Scientific Research URL:[Link]
- Title: RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES Source: Journal Marocain de Chimie Hétérocyclique URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. sciensage.info [sciensage.info]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijacskros.com [ijacskros.com]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of 3-(3-Bromophenyl)-1H-pyrazole
Abstract
This application note provides a comprehensive, field-tested protocol for the efficient formylation of 3-(3-bromophenyl)-1H-pyrazole, yielding the versatile intermediate 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry and drug development, serving as precursors for a wide array of more complex heterocyclic systems.[1][2] This guide details the use of the Vilsmeier-Haack reaction, a reliable and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] We offer a step-by-step experimental procedure, in-depth mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals engaged in heterocyclic synthesis and lead optimization.
Introduction and Scientific Rationale
The pyrazole nucleus is a privileged scaffold in modern drug discovery, found in numerous marketed drugs with diverse biological activities.[2][4] The functionalization of the pyrazole ring is therefore of significant interest, as it allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring is a particularly valuable transformation. This aldehyde functionality serves as a synthetic handle for a multitude of subsequent reactions, including reductive amination, Wittig reactions, and the synthesis of further heterocyclic rings.[5]
The Vilsmeier-Haack reaction is the premier method for this transformation due to its efficiency and applicability to electron-rich heterocycles like pyrazoles.[6][7] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the "Vilsmeier reagent".[8][9] This reagent is a mild electrophile, making it highly selective for electron-rich systems and tolerant of various functional groups.[10]
Reaction Mechanism: The Vilsmeier-Haack Pathway
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrazole ring.
-
Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a stable phosphorodichloridate anion to generate the electrophilic chloroiminium cation, the active formylating species known as the Vilsmeier reagent.[8][10]
-
Electrophilic Attack : The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most nucleophilic and sterically accessible site for substitution. This attack temporarily disrupts the aromaticity of the pyrazole ring.[11]
-
Re-aromatization and Hydrolysis : A base (such as DMF or a chloride ion) abstracts a proton from the C4 position, restoring aromaticity. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to liberate the final aldehyde product and dimethylamine.[6][9]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines the formylation of 3-(3-bromophenyl)-1H-pyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-(3-Bromophenyl)-1H-pyrazole | ≥97% | Sigma-Aldrich | 149739-65-1 | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Supplier | 68-12-2 | Used as both solvent and reagent. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Major Supplier | 10025-87-3 | Highly corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | 75-09-2 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Supplier | 144-55-8 | For neutralization/work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Supplier | 7757-82-6 | For drying organic layer. |
| Ethyl Acetate | ACS Grade | Major Supplier | 141-78-6 | For chromatography. |
| Hexanes | ACS Grade | Major Supplier | 110-54-3 | For chromatography. |
| Silica Gel | 230-400 mesh | Major Supplier | 7631-86-9 | For column chromatography. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromophenyl)-1H-pyrazole (1.0 eq, e.g., 2.23 g, 10.0 mmol).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF) (20 mL). Stir the mixture until the starting material is fully dissolved.
-
Reagent Preparation (Vilsmeier Reagent Formation) : Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition : Slowly add phosphorus oxychloride (POCl₃) (1.2 eq, e.g., 1.1 mL, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes.
-
Causality Note : Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction between DMF and POCl₃, preventing temperature spikes and potential side reactions.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and heat the reaction mixture to 80-85 °C using an oil bath. Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Quenching : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 100 g).
-
Causality Note : Pouring the reaction mixture onto ice dissipates the heat generated during the quenching of excess POCl₃ and hydrolysis of the intermediate.
-
-
Neutralization : Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the effervescence ceases and the pH is ~7-8. A precipitate of the crude product may form.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to afford the pure this compound as a solid.
Characterization and Data Analysis
The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ ~13.0 (br s, 1H, pyrazole N-H), δ ~9.9 (s, 1H, aldehyde CH O), δ ~8.2 (s, 1H, pyrazole C5-H ), δ 7.9-7.3 (m, 4H, aromatic H 's).[5][12] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185.0 (C=O), δ ~150-130 (aromatic and pyrazole carbons), δ ~120-130 (aromatic carbons).[13][14] |
| Mass Spec (ESI-MS) | Calculated for C₁₀H₇BrN₂O: 250.97. Found: m/z 251.9 [M+H]⁺. |
| FT-IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretch), ~1670 (C=O aldehyde stretch), ~1590, 1470 (C=C/C=N stretch).[1] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature slightly (e.g., to 90 °C). Confirm stoichiometry of reagents.[4] |
| Loss during work-up. | Ensure pH is fully neutralized before extraction. Perform more extractions (e.g., 5x instead of 3x). | |
| Multiple Products | Reaction temperature was too high. | Maintain strict temperature control during POCl₃ addition and heating. |
| Impure starting material. | Confirm the purity of the 3-(3-bromophenyl)-1H-pyrazole before starting. | |
| Reaction does not start | Inactive reagents. | Use fresh, anhydrous DMF and a new bottle of POCl₃. Moisture inactivates the reagents. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
The reaction is exothermic, especially during the addition of POCl₃ and the quenching step. Follow the procedure carefully to maintain control. Have an appropriate quenching agent and spill kit readily available.
Conclusion
This application note provides a robust and reproducible protocol for the Vilsmeier-Haack formylation of 3-(3-bromophenyl)-1H-pyrazole. By detailing the scientific rationale, mechanism, and step-by-step procedure, this guide equips researchers with the necessary information to successfully synthesize this compound, a key intermediate for applications in pharmaceutical and materials science.
References
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Name-Reaction.com. Vilsmeier-Haack reaction.
- STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 299-314.
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328.
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
- Vergelli, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Chemistry & Biodiversity, 18(4), e2000982.
- Ok, S., et al. (2015). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of Chemistry, 2015, 1-9.
- Singh, P., et al. (2018). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Research in Advent Technology, 6(5), 2321-9637.
- de Oliveira, A. L., et al. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry, 49(8), 537-42.
- ResearchGate. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists.
- Shingare, M.S., & Patil, V.D. (2012). 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5863-5867.
- ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: High-Purity Isolation and Characterization of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Abstract
3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents and advanced materials.[1] Its utility is directly contingent on its purity, as contaminants can lead to undesirable side reactions, compromised biological activity, and inconsistent material properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification and rigorous analytical characterization of this compound. We detail field-proven protocols for recrystallization and column chromatography, followed by analytical workflows using HPLC, NMR, and Mass Spectrometry to validate purity and structural integrity.
Introduction: The Imperative for Purity
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The specific functionalization of this compound, featuring a reactive aldehyde and a bromophenyl group suitable for cross-coupling reactions, makes it a versatile intermediate.[3] Impurities, often arising from starting materials or side products of the common Vilsmeier-Haack synthesis[4], can interfere with downstream applications. Therefore, effective purification is not merely a preparatory step but a critical component of the research and development workflow. This guide explains the causality behind our recommended purification strategies and analytical validation systems.
Purification Methodologies: From Crude Solid to Purified Analyte
The selection of a purification strategy is governed by the nature and quantity of impurities present in the crude product. Typically, a combination of chromatography and recrystallization yields the highest purity.
Flash Column Chromatography: The Primary Purification Step
Column chromatography is the workhorse for separating the target compound from significant impurities based on differential polarity.[5] The polar pyrazole-carbaldehyde core, combined with the less polar bromophenyl ring, gives the molecule an intermediate polarity, which is ideal for separation on a silica gel stationary phase.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice due to its polarity, which allows for effective interaction with the pyrazole's N-H group and the aldehyde's carbonyl oxygen.
-
Mobile Phase (Eluent) Selection: The key to a successful separation is choosing an eluent system that provides a retention factor (Rƒ) for the target compound in the range of 0.25-0.40 on a TLC plate. This ensures the compound moves down the column at an optimal rate, allowing for separation from faster-moving (less polar) and slower-moving (more polar) impurities.[6] A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is highly effective for complex mixtures.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude material in ethyl acetate or dichloromethane. Spot it on a silica gel TLC plate and develop it in various solvent systems (e.g., 4:1, 3:1, 2:1 Hexane:Ethyl Acetate) to find the optimal eluent.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, less polar eluent. Ensure the silica bed is compact and free of air bubbles.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting solvent system, applying positive pressure (flash chromatography) for a faster, more efficient separation.[5]
-
Fraction Collection: Collect eluent fractions in test tubes. Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.
-
Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the partially purified compound.
Recrystallization: The Final Polishing Step
Recrystallization is an equilibrium-based technique that removes minor, co-eluting impurities by exploiting differences in solubility between the target compound and contaminants at varying temperatures.[8]
Causality of Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve the compound completely when hot but poorly when cold. For pyrazole derivatives, alcohols like ethanol or methanol are often effective.[9][10] If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used. In this system, the compound is dissolved in a minimal amount of a "good" hot solvent, and a "poor" solvent (in which the compound is insoluble) is added dropwise until turbidity appears, promoting crystal formation upon cooling.[8]
Protocol 2: Recrystallization
-
Dissolution: Place the compound from chromatography into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid prolonged boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Inducing crystallization can be done by scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemmethod.com [chemmethod.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Profiling of 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its inherent properties, such as the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] This has led to the development of pyrazole-containing drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][1][5] Within this class, derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde have emerged as a particularly promising chemotype, demonstrating significant potential in anticancer, antimicrobial, and enzyme inhibition applications.[6][7]
The strategic placement of a bromophenyl group at the 3-position and a carbaldehyde at the 4-position of the pyrazole ring provides a unique scaffold for further chemical modifications. This allows for the fine-tuning of physicochemical properties and biological activity, making these derivatives attractive candidates for drug discovery and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this promising class of compounds. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
I. Anticancer Activity: Cellular Proliferation and Cytotoxicity Assays
Derivatives of the pyrazole scaffold have demonstrated significant anticancer properties, with several compounds showing potent activity against various cancer cell lines.[8] The primary in vitro assay to determine the cytotoxic effects of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and widely used method for screening potential anticancer drugs.[8]
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 3i | HCT-116 | 2.2 ± 0.12 | |
| Derivative 3i | HCT-8 | 5.6 ± 0.16 | [4] |
| Doxorubicin (Adriamycin) | HCT-116 | 8.7 ± 0.20 | [4] |
| Doxorubicin (Adriamycin) | HCT-8 | 7.2 ± 0.32 | [4] |
| Compound 10e | MCF-7 | 11 | |
| Compound 10d | MCF-7 | 12 | [9] |
| Compound 7a | HepG2 | 6.1 ± 1.9 | [10] |
| Compound 7b | HepG2 | 7.9 ± 1.9 | [10] |
| Doxorubicin | HepG2 | 24.7 ± 3.2 | [10] |
II. Antimicrobial Activity: Screening for Bacterial and Fungal Inhibition
Pyrazole derivatives have been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][11][12] The in vitro evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC) using broth microdilution methods.
Scientific Rationale
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is highly standardized and allows for the testing of multiple compounds against various microbial strains simultaneously in a 96-well format.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)[11]
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)[11]
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Standard antimicrobial agents (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi)[11]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a 2-fold serial dilution of the pyrazole derivatives in the appropriate broth in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 21a | 62.5-125 | 62.5-125 | 2.9-7.8 | [11] |
| Chloramphenicol | 25 | 24 | - | [11] |
| Clotrimazole | - | - | 24 | [11] |
| 9 | 4-8 (vs. S. aureus) | >128 | Not Tested | [12] |
III. Enzyme Inhibition Assays
The pyrazole scaffold is a privileged structure for designing enzyme inhibitors.[13][14][15][16][17][18] Derivatives of this compound can be screened against a variety of enzymes to identify potential therapeutic leads.
A. Thrombin Inhibition Assay
Scientific Rationale: Thrombin is a key serine protease involved in the coagulation cascade, making it an important target for antithrombotic drugs.[13][14] Some pyrazole derivatives act as covalent inhibitors by a "serine-trapping" mechanism, where the acyl moiety of the inhibitor is transferred to the catalytic serine residue of thrombin.[13][14]
Protocol Outline:
-
Reagents: Human α-thrombin, chromogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with NaCl and PEG).
-
Procedure:
-
Pre-incubate thrombin with various concentrations of the pyrazole derivative.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance at 405 nm over time.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
B. Kinase Inhibition Assay (e.g., CDK2)
Scientific Rationale: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[15][16] Pyrazole derivatives have been identified as potent CDK2 inhibitors.[15]
Protocol Outline:
-
Reagents: Recombinant CDK2/Cyclin A2 enzyme, kinase substrate (e.g., histone H1), ATP, kinase assay buffer.
-
Procedure:
-
Incubate the CDK2/Cyclin A2 enzyme with the pyrazole derivative.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
After incubation, quantify the phosphorylated substrate using methods like radiometric assays (with [γ-32P]ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: Determine the percentage of kinase activity inhibition and calculate the IC50 value.
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 24e | Thrombin (FIIa) | 16 | [13][14] |
| 4 | CDK2 | 3820 | [15] |
| 7d | CDK2 | 1470 | [15] |
| 9 | CDK2 | 960 | [15] |
| 8t | FLT3 | 0.089 | [16] |
| 8t | CDK2 | 0.719 | [16] |
| 8t | CDK4 | 0.770 | [16] |
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK2 by pyrazole derivatives leads to G1 cell cycle arrest.
IV. Conclusion and Future Directions
The in vitro assays described in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory activities, researchers can identify promising lead compounds for further preclinical development. Future studies should focus on elucidating the detailed mechanisms of action, exploring structure-activity relationships, and optimizing the pharmacokinetic and pharmacodynamic properties of the most potent derivatives.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.
- Synthesis and evaluation of some pyrazoline deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. NIH.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central.
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. sciensage.info [sciensage.info]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 17. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic procedures and improve yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via a Vilsmeier-Haack reaction of the corresponding hydrazone.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in the Vilsmeier-Haack reaction for pyrazole synthesis can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of intermediates.
Probable Causes & Solutions:
-
Vilsmeier Reagent Instability or Inactivity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive.
-
Insufficient Reagent: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
-
Sub-optimal Reaction Temperature: The formylation of the pyrazole precursor is temperature-dependent.
-
Solution: The reaction is typically initiated at a low temperature (0°C) during the dropwise addition of POCl₃ to DMF to control the exothermic reaction.[1] After the addition of the hydrazone substrate, the temperature is often raised. Depending on the substrate's reactivity, this can range from room temperature to 80°C or higher.[1][3] If the reaction is sluggish, consider gradually increasing the temperature and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Probable Causes & Solutions:
-
Decomposition of Starting Material or Product: The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the degradation of sensitive functional groups on the starting material or the newly formed aldehyde.
-
Solution: Careful control of the reaction temperature is crucial. Running the reaction at the lowest effective temperature can help minimize degradation. Additionally, ensuring a prompt work-up procedure after the reaction is complete can prevent prolonged exposure to acidic conditions.
-
-
Incomplete Cyclization: The formation of the pyrazole ring might be incomplete, leading to the presence of unreacted hydrazone or intermediate species.
-
Solution: As mentioned for low yield, ensure sufficient equivalents of the Vilsmeier reagent and adequate reaction time and temperature to drive the cyclization to completion.
-
-
Regioselectivity Issues: While the Vilsmeier-Haack reaction on hydrazones typically yields the 4-carbaldehyde, other isomers could potentially form, though this is less common for this specific substrate.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification techniques?
Answer:
Effective purification is essential to obtain this compound with high purity.
Probable Causes & Solutions:
-
Co-eluting Impurities: Some impurities may have similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexane is often effective. Experiment with different solvent ratios to achieve optimal separation.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Slow evaporation of a methanol solution has been reported to yield crystals of a similar compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6]
-
Washing: Washing the crude product with a suitable solvent can remove certain impurities. For instance, washing with methanol has been used for purification.[5][6]
-
-
-
Product Insolubility/Oiling Out: The product may not behave ideally during work-up or purification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction, in this context, is a cyclization and formylation process. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a chloroiminium ion, commonly known as the Vilsmeier reagent.[7]
-
Electrophilic Attack: The hydrazone precursor of 3-(3-bromophenyl)-1H-pyrazole acts as a nucleophile and attacks the electrophilic Vilsmeier reagent.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of the pyrazole ring.
-
Formylation: The Vilsmeier reagent also acts as the formylating agent, introducing the carbaldehyde group at the 4-position of the newly formed pyrazole ring.[8]
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium intermediate to yield the final aldehyde product.[7]
Q2: How critical is the purity of the starting hydrazone?
A2: The purity of the starting hydrazone is very important. Impurities in the hydrazone can lead to the formation of side products that may be difficult to separate from the desired pyrazole-4-carbaldehyde. It is recommended to purify the hydrazone, for example, by recrystallization, before proceeding with the Vilsmeier-Haack reaction.
Q3: Can other formylating agents be used for this synthesis?
A3: While the Vilsmeier-Haack reagent (POCl₃/DMF) is the most common and efficient for this type of transformation, other formylating agents exist in organic synthesis.[3] However, for the specific cyclization-formylation of a hydrazone to a pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction is a well-established and reliable method.[2][4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Safety is paramount in any chemical synthesis. For this reaction, pay close attention to the following:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. POCl₃ should be added dropwise to DMF at a low temperature (e.g., 0°C) to control the reaction rate and prevent a dangerous temperature increase.[1]
-
Quenching: The reaction mixture should be quenched carefully by pouring it onto crushed ice to manage the exothermic hydrolysis of any unreacted POCl₃ and the Vilsmeier reagent.
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is a generalized procedure based on literature reports for similar compounds.[5][6][9] Optimization may be required for your specific laboratory conditions.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5°C.[1]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
Step 2: Reaction with Hydrazone
-
Dissolve the 3-bromophenylhydrazone precursor (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.[2][3]
-
Stir the reaction mixture for 4-8 hours, monitoring the progress by TLC.[2][4]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 12.[5][6]
-
A precipitate should form. Filter the solid, wash it with water, and dry it under vacuum.
-
The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol.[5][6]
Table 1: Comparison of Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis
| Parameter | Condition A | Condition B | Condition C |
| POCl₃ (equiv.) | 1.5 | 3.0 | 2.0 |
| Temperature | Room Temp | 80°C | 120°C |
| Time (h) | 12 | 4 | 2 |
| Reported Yield | Moderate | Good | Good (for specific substrates)[10] |
| Reference | General observation | [2] | [10] |
Visualizing the Workflow
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
References
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(11), 13296-13308.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
- Patil, S. S., et al. (2012). A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1165-1176.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Potopnyk, M. A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389.
- Shetty, M. M., et al. (2011). Synthesis and Pharmacological Evaluation of Aldimine Derivatives of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry, 23(11), 5037-5040.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397.
- Prakash, O., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Cernuchova, P., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Slideshare. Unit 4 Pyrazole.
- MDPI. Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF.
- International Union of Crystallography. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- CUTM Courseware. pyrazole.pdf.
- Organic Chemistry Portal. Pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Pyrazole-4-carbaldehydes
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Our focus is on providing practical, in-depth troubleshooting advice rooted in mechanistic understanding to enhance your experimental success.
Section 1: Vilsmeier-Haack Formylation of Pyrazoles
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich pyrazoles at the C4 position.[1][2] It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3] Despite its utility, several side reactions and experimental issues can arise.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired pyrazole-4-carbaldehyde. What are the likely causes and how can I improve it?
Answer: Low yields in this reaction can often be traced back to several key factors:
-
Incomplete Formation of the Vilsmeier Reagent: The electrophilic iminium salt, which is the active formylating agent, must be fully formed before the addition of your pyrazole substrate.[4]
-
Troubleshooting: Ensure that POCl₃ is added slowly to DMF at a low temperature, typically between 0-10°C, and allowed to stir for a sufficient time to ensure complete reaction before introducing the pyrazole.[4]
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and can be rapidly hydrolyzed, rendering it inactive.[4]
-
Troubleshooting: All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical to prevent the hydrolysis of the reagent.[4]
-
-
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent.
-
Troubleshooting: If the temperature is too low, the reaction may be sluggish or incomplete. Conversely, excessively high temperatures (often above 120°C) can lead to decomposition and the formation of side products.[4] The optimal temperature range is typically between 60-120°C.[4] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature for your specific substrate.
-
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole is crucial.
-
Troubleshooting: An excess of the Vilsmeier reagent is generally used to drive the reaction to completion.[4] Experimenting with the molar equivalents of both POCl₃ and DMF can help identify the optimal ratio for your specific pyrazole derivative.
-
-
Inefficient Quenching and Work-up: Improper work-up can lead to significant product loss.
-
Troubleshooting: The reaction mixture is typically quenched by carefully pouring it onto crushed ice, followed by neutralization with a base like saturated sodium bicarbonate solution to a pH of 7-8.[5][6] Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the product from the aqueous layer.[5]
-
Question 2: I am observing significant side product formation in my Vilsmeier-Haack reaction. What are these impurities and how can I minimize them?
Answer: Side product formation is a common challenge. The most frequently observed impurities include:
-
Di-formylated Products: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, di-formylation of the pyrazole ring can occur.[4]
-
Mitigation: Employ milder reaction conditions, including lower temperatures and shorter reaction times. Careful monitoring by TLC is essential to stop the reaction once the desired mono-formylated product is predominantly formed.
-
-
Chlorinated Byproducts: The Vilsmeier reagent can, in some cases, act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives.[4][7] This is more prevalent at higher temperatures.[4] For instance, 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can be synthesized from the corresponding pyrazol-3-one under Vilsmeier-Haack conditions.[8]
-
Mitigation: Maintaining the lowest effective reaction temperature can help to suppress this side reaction.
-
-
N-Formylation: In pyrazoles with an unsubstituted N-H, N-formylation can compete with the desired C4-formylation.
-
Mitigation: Protecting the pyrazole nitrogen with a suitable protecting group before the Vilsmeier-Haack reaction can prevent N-formylation.
-
-
Tar Formation: The appearance of dark, insoluble materials often indicates decomposition of the starting material or product.
-
Mitigation: This can be caused by excessively high temperatures or impurities in the starting materials.[9] Using highly purified reagents and maintaining careful temperature control are crucial.
-
Experimental Protocol: Vilsmeier-Haack Formylation of 1-isopropyl-1H-pyrazole
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with constant stirring under an inert atmosphere. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction Execution: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is approximately 7-8.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5][9]
Section 2: Alternative Formylation Methods and Their Challenges
While the Vilsmeier-Haack reaction is prevalent, other methods like the Duff reaction and the oxidation of 4-methylpyrazoles are also employed. Each comes with its own set of potential side reactions.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glycerol/boric acid mixture.[1][10] It is generally less efficient than the Vilsmeier-Haack reaction but can be a viable alternative for certain substrates.[1]
Question 3: My Duff reaction is giving a very low yield. What are the common pitfalls?
Answer: Low yields are a known limitation of the Duff reaction.[1] Key factors to consider are:
-
Substrate Reactivity: The Duff reaction is most effective for pyrazoles with electron-donating groups.[1] Electron-withdrawing groups can significantly hinder the reaction.
-
Reaction Conditions: This reaction often requires high temperatures (100-160°C) and long reaction times (12 hours or more), which can lead to substrate or product decomposition.[1]
-
Complex Mechanism: The mechanism is intricate and can lead to a mixture of products.[1]
Oxidation of 4-Methylpyrazoles
The oxidation of a 4-methyl group to a 4-carbaldehyde offers another synthetic route.
Question 4: I am attempting to oxidize a 4-methylpyrazole to the corresponding aldehyde, but I am getting over-oxidation to the carboxylic acid. How can I prevent this?
Answer: Over-oxidation is a primary challenge in this transformation.
-
Choice of Oxidizing Agent: The strength of the oxidizing agent is critical. Strong oxidants like potassium permanganate (KMnO₄) are more likely to lead to the carboxylic acid.
-
Troubleshooting: Consider using milder or more selective oxidizing agents. For instance, selenium dioxide (SeO₂) is often used for the oxidation of methyl groups on heterocyclic rings to aldehydes. Another approach involves catalysis by FeCl₃·6H₂O with TEMPO, which can provide the aldehyde with no over-oxidation.[8]
-
-
Reaction Control: Careful control of reaction parameters is essential.
-
Troubleshooting: Use stoichiometric amounts of the oxidant and monitor the reaction closely by TLC to quench it as soon as the starting material is consumed and before significant over-oxidation occurs. Lowering the reaction temperature can also help improve selectivity.
-
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms and potential side reactions.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack reaction and common side products.
Troubleshooting Flowchart for Low Yield in Vilsmeier-Haack Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Brominated Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to the common and complex purification challenges associated with brominated pyrazole compounds. Drawing from established protocols and field experience, we will explore the causality behind experimental choices to empower you with robust, self-validating purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of brominated pyrazoles in a direct question-and-answer format.
Q1: My synthesis produced a mixture of regioisomers. How can I effectively separate them?
A1: The separation of regioisomers is one of the most frequent challenges in pyrazole chemistry. The success of separation hinges on exploiting subtle differences in the isomers' physical properties, primarily polarity.
Core Insight: Regioisomers, despite having the same molecular formula, often exhibit different dipole moments and hydrogen bonding capabilities. For instance, the accessibility of the pyrazole nitrogen atoms for interaction with a stationary phase can differ, providing a basis for separation.
Recommended Strategy: Chromatographic Separation
-
Analytical Phase (TLC): The first and most critical step is to develop an effective solvent system using Thin Layer Chromatography (TLC).[1]
-
Rationale: TLC is a rapid and cost-effective method to screen multiple solvent systems to find the one that provides the maximum separation factor (ΔRf) between your isomers.
-
Execution: Start with a moderately polar system, such as 20-30% ethyl acetate in hexanes. Spot the crude mixture and run the plate. Gradually adjust the polarity up or down to maximize the distance between the isomer spots. Refer to the table below for starting points.
-
-
Preparative Phase (Column Chromatography): Once an optimal solvent system is identified (aim for a ΔRf of at least 0.1), proceed to flash column chromatography.[1][2]
-
Rationale: This technique scales up the separation achieved on the TLC plate. Proper column packing and sample loading are essential to prevent band broadening, which can ruin the separation.
-
Execution:
-
Use a fine mesh silica gel (e.g., 230-400 mesh) for the best resolution.
-
Load your sample "dry" by adsorbing it onto a small amount of silica gel. This technique generally provides sharper bands than loading in a solvent.
-
Elute with the chosen solvent system, collecting small fractions.
-
Monitor the collected fractions by TLC to identify and combine the pure fractions of each isomer.
-
-
-
Alternative Strategy (Fractional Crystallization): If both isomers are solids and chromatography is proving difficult, fractional crystallization can be an option.[1]
-
Rationale: This method relies on differences in the solubility of the isomers in a specific solvent at different temperatures.
-
Execution: Dissolve the mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble isomer should crystallize out first. The purity of the crystals and the remaining mother liquor should be checked by NMR or TLC. This process may need to be repeated several times.
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Recommended Starting Eluent (v/v) | Rationale |
| Low to Medium | 10-30% Ethyl Acetate in Hexanes/Heptane | A classic system that provides good resolution for a wide range of organic compounds. |
| Medium to High | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | Increased polarity to move more polar compounds off the baseline. |
| High / Basic | 5% Triethylamine in Ethyl Acetate/Hexanes | The amine base helps prevent peak tailing on silica for basic compounds like pyrazoles. |
Q2: My final product has a persistent yellow or brown color. How do I remove residual bromine or halogenated impurities?
A2: A persistent color after initial purification often indicates the presence of elemental bromine (Br₂) or other colored impurities.
Core Insight: Elemental bromine is a volatile, colored liquid that can be difficult to remove completely by evaporation alone, especially if it forms complexes with the product.[3] Chemical quenching is the most effective method.
Recommended Strategy: Sodium Thiosulfate Wash
-
Quenching Protocol: During the aqueous workup of your reaction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4]
-
Rationale: Sodium thiosulfate is a reducing agent that reacts with elemental bromine (Br₂) to form colorless and water-soluble sodium bromide (NaBr) and sodium tetrathionate (Na₂S₄O₆), which are easily removed in the aqueous phase. The reaction is: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq).
-
Execution:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to a separatory funnel and add the 10% sodium thiosulfate solution.
-
Shake the funnel vigorously. You should observe the disappearance of the brown/yellow color from the organic layer.[4][5]
-
Separate the layers and proceed with your standard workup (e.g., wash with brine, dry with Na₂SO₄).
-
-
-
Activated Carbon Treatment: If the color persists after a thiosulfate wash, it may be due to highly conjugated, colored byproducts.
-
Rationale: Activated carbon has a high surface area and can adsorb colored impurities.
-
Execution: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% by weight), and stir for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor for product loss.
-
Table 2: Common Quenching Reagents for Excess Bromine
| Reagent | Typical Concentration | Mechanism | Notes |
| Sodium Thiosulfate | 10% Aqueous Solution | Reduction of Br₂ to Br⁻ | Highly effective, standard procedure.[4] |
| Sodium Sulfite / Bisulfite | Saturated Aqueous Solution | Reduction of Br₂ to Br⁻ | Also effective, but can alter pH. |
| Saturated Sodium Bicarbonate | Saturated Aqueous Solution | Neutralization of HBr | Primarily for acidic byproducts, but can help with some bromine removal. |
Q3: I am observing debromination or decomposition of my compound on the silica gel column. How can I prevent this?
A3: Brominated heterocycles, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or loss of the bromine atom. [6]
Core Insight: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. This acidity can catalyze the degradation of sensitive compounds.
Recommended Strategies to Mitigate Instability:
-
Neutralize the Silica Gel: Deactivate the acidic sites on the silica gel before use.
-
Rationale: By neutralizing the acidic silanol groups, you create a more inert stationary phase.
-
Execution: Prepare a slurry of your silica gel in the chosen eluent that contains 1-2% triethylamine (Et₃N) or ammonia. Pack the column with this slurry. This simple trick is often sufficient to protect sensitive compounds.
-
-
Switch to a Different Stationary Phase: If neutralization is insufficient, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.
-
Reversed-Phase Silica (C18): For more polar brominated pyrazoles, reversed-phase chromatography can be an excellent option. The stationary phase is non-polar (C18 chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This completely changes the elution order and avoids issues with silica acidity.
-
Workflow for Purifying an Unstable Brominated Pyrazole
Caption: Decision workflow for handling unstable brominated pyrazoles.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude brominated pyrazole product?
Common impurities often include unreacted starting materials, the brominating agent (e.g., N-bromosuccinimide or NBS) and its byproduct (succinimide), regioisomers of your desired product, and potentially over-brominated species (dibromo-, tribromo-pyrazoles).[6][7] Careful monitoring by TLC or LC-MS is key to identifying these.
FAQ 2: How can I be certain of the regiochemistry of my purified brominated pyrazole?
Unambiguous structure determination is crucial. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between isomers. The most powerful technique is 2D NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) . A NOESY experiment can show through-space correlations between protons (e.g., between an N-substituent and a proton on the pyrazole ring), confirming which isomer you have.[2][8] In some cases, single-crystal X-ray diffraction may be necessary for absolute proof of structure.[9]
FAQ 3: Are there specific safety precautions for handling brominating agents and their products?
Yes. Brominating agents like elemental bromine and NBS are corrosive, toxic, and strong oxidizers.[7]
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with bromine; check glove compatibility charts).
-
Have a quenching agent, like sodium thiosulfate solution, readily available to neutralize spills.
Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of ~0.3.
-
Prepare Column: Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the "slurry method" with your chosen eluent.
-
Load Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the weight of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute and Collect: Gently add the eluent to the column and apply positive pressure (flash). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Diagram: General Purification Workflow
Caption: A standard workflow for the purification of brominated pyrazoles.
References
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
- DTIC. (1982). The Bromination of Pyrazabole.
- Quora. (2020).
- Bronner, C. (n.d.). Method to Remove Bromine. Christopher Bronner. [Link]
- Google Patents. (1964).
- Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. [Link]
- MDPI. (2023).
- Google Patents. (1971).
- University of Rochester. (2026). Workup: Bromine or Iodine. Department of Chemistry. [Link]
- ACS Publications. (1991). Boron-nitrogen compounds. 100. Bromination of pyrazabole. Inorganic Chemistry. [Link]
- Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles.
- ACS Publications. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]
- TSI Journals. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. [Link]
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
- PubMed Central (PMC). (2022).
- ResearchGate. (n.d.).
- PubMed Central (PMC). (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]
- PubMed Central (PMC). (2024).
- LinkedIn. (n.d.).
- Arts, Science, and Commerce College, Kolhar. (n.d.).
- University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 13.
- Journal of Pharmaceutical Research International. (n.d.).
- ResearchGate. (2019). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
- Organic Chemistry @ CU Boulder. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]
- University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. [Link]
- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
- PubMed Central (PMC). (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. quora.com [quora.com]
- 4. Workup [chem.rochester.edu]
- 5. How To [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Substituted Hydrazones
Welcome to the technical support guide for the Vilsmeier-Haack (V-H) reaction, specifically tailored for its application in the synthesis of formylated pyrazoles and other heterocyclic systems from substituted hydrazones. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful synthetic tool. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt the reaction to your specific needs.
The Vilsmeier-Haack Reaction of Hydrazones: A Mechanistic Perspective
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds.[1][2] When applied to hydrazones derived from enolizable ketones, it becomes a powerful cyclization-formylation strategy, most notably for the synthesis of 1,3,4-trisubstituted pyrazole-4-carbaldehydes.[3][4] Understanding the mechanism is paramount for troubleshooting and optimization.
The reaction proceeds in several key stages:
-
Formation of the Vilsmeier Reagent: In the initial step, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[2][5]
-
Electrophilic Attack & Cyclization: The hydrazone, acting as a bis-nucleophile, can be attacked by the Vilsmeier reagent. The reaction typically proceeds via attack at the α-carbon of the enolizable ketone moiety, followed by an intramolecular cyclization and subsequent elimination to form the pyrazole ring.[6][7]
-
Formylation: A second equivalent of the Vilsmeier reagent then formylates the newly formed, electron-rich pyrazole ring, typically at the C4 position.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt intermediate to yield the final aldehyde product.[6]
Mechanism Workflow
Below is a generalized mechanistic pathway for the Vilsmeier-Haack cyclization-formylation of a ketone hydrazone.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed to provide in-depth technical assistance to researchers encountering challenges related to the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments. This document moves beyond a simple FAQ, offering a structured exploration of potential degradation pathways, preventative measures, and analytical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound stem from the reactivity of the aldehyde functional group and the potential for reactions involving the pyrazole ring. The aldehyde is susceptible to oxidation, which can convert it to a carboxylic acid.[1][2][3] Additionally, the pyrazole ring, while generally stable, can undergo degradation under harsh conditions such as extreme pH or high temperatures. Some pyrazole derivatives have shown susceptibility to hydrolysis, particularly at a basic pH.[4][5]
Q2: How should I properly store the solid compound and its solutions?
For optimal stability, the solid compound should be stored in a tightly sealed, opaque container at low temperatures (ideally -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen.
Stock solutions, especially in solvents like DMSO, should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[6] Protect solutions from light by using amber vials or wrapping them in aluminum foil.[6]
Q3: Can I anticipate the degradation of my compound based on its structure?
Yes, the structure provides clues to its potential instability. The presence of the aldehyde group immediately suggests a vulnerability to oxidation. Aromatic aldehydes can be oxidized to carboxylic acids by various oxidizing agents, including atmospheric oxygen.[7] The pyrazole ring, a five-membered heterocycle, is generally aromatic and stable, but its reactivity can be influenced by substituents. The bromine atom on the phenyl ring is an electron-withdrawing group, which can influence the electron density of the entire molecule and potentially affect its stability.
Q4: What are the initial signs of compound degradation?
Visual signs of degradation can include a change in color of the solid or solution, or the formation of a precipitate, which could indicate the formation of a less soluble degradation product.[6] However, significant degradation can occur without any visible changes. Therefore, the most reliable way to detect degradation is through analytical methods like HPLC, LC-MS, or NMR spectroscopy to identify impurities or a decrease in the parent compound's concentration.[6][8]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your experiments, linking them to potential degradation pathways and offering actionable solutions.
Issue 1: Inconsistent or Diminished Biological Activity in Assays
You observe a gradual or sudden loss of your compound's expected biological effect in your experiments.
-
Potential Cause 1: Oxidation of the Aldehyde. The most probable cause is the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid. This new compound will likely have a different biological activity profile. This can happen slowly over time in solution, especially if exposed to air.[1][7]
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh from the solid material for each experiment.
-
Use High-Purity Solvents: Ensure solvents are of high purity and, if necessary, degassed to remove dissolved oxygen.
-
Analytical Verification: Before conducting biological assays, verify the purity of your compound stock using a quick analytical check, such as HPLC-UV.
-
-
Potential Cause 2: Hydrolytic Degradation. Depending on the pH of your experimental medium, the pyrazole ring or other parts of the molecule could be susceptible to hydrolysis. Some pyrazole derivatives have been shown to degrade in aqueous buffers, especially at basic pH.[4][5]
-
Recommended Solutions:
-
pH Control: Carefully control and monitor the pH of your experimental setup. If possible, conduct experiments at a neutral or slightly acidic pH where the compound is more stable.
-
Forced Degradation Study: To understand the pH sensitivity of your compound, consider performing a forced degradation study where you expose the compound to acidic, basic, and neutral conditions and monitor its stability over time.[9][10][11]
-
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
Your analytical chromatogram shows new peaks that were not present in the initial analysis of the compound.
-
Potential Cause 1: Oxidative Degradation Product. A new peak with a different retention time could correspond to the carboxylic acid derivative formed from the oxidation of the aldehyde.
-
Recommended Analytical Protocol:
-
Characterize the Impurity: Use LC-MS to determine the mass of the species in the new peak. The expected mass of the carboxylic acid will be 16 atomic mass units (the mass of one oxygen atom) greater than the parent aldehyde.
-
Co-injection: If a standard of the suspected carboxylic acid is available, perform a co-injection with your degraded sample. If the new peak increases in size, it confirms the identity of the degradation product.
-
-
Potential Cause 2: Photodegradation. Exposure to light, especially UV light, can induce photochemical reactions in heterocyclic compounds, leading to various degradation products.[12] Some pyrazole derivatives have been shown to undergo photochemical transformations.[13][14]
-
Recommended Solutions:
-
Protect from Light: Conduct all experimental manipulations in a dark room or with light-protective coverings. Store samples in amber vials.[6]
-
Photostability Testing: As part of a forced degradation study, expose a solution of your compound to a controlled light source (e.g., a UV lamp) and analyze the sample at different time points to assess its photostability.[9]
-
Issue 3: Poor Solubility or Precipitation in Aqueous Media
The compound, which was soluble in an organic solvent, precipitates when introduced into your aqueous experimental buffer.
-
Potential Cause 1: Inherent Low Aqueous Solubility. this compound is a relatively non-polar molecule and is expected to have low solubility in water.
-
Recommended Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your experimental system and does not exceed a level that causes toxicity or other artifacts.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins or surfactants, to improve the aqueous solubility of your compound.
-
Perform a Solubility Test: Before your main experiment, conduct a preliminary solubility test to determine the maximum soluble concentration of your compound in the experimental buffer.
-
-
Potential Cause 2: Formation of an Insoluble Degradant. A degradation product could be less soluble than the parent compound, leading to precipitation over time.
-
Recommended Solutions:
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or mass spectrometry to identify its structure.
-
Monitor Solubility Over Time: Prepare a solution of the compound in your buffer and monitor it for the formation of a precipitate over the time course of your experiment.
-
Visualizing Degradation Pathways and Workflows
To aid in understanding the potential degradation mechanisms and the recommended troubleshooting workflow, the following diagrams are provided.
Caption: Key degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.[9][10][11][15]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol (or other suitable solvent)
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at room temperature for 24 hours. If no degradation is observed, the mixture can be heated to 60°C for a shorter period.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for 24 hours. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. Keep a control sample in the dark.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC or LC-MS. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose HPLC method that can be adapted to monitor the purity of this compound and detect degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a sample of your compound at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC system.
-
Integrate the peaks in the chromatogram to determine the purity of your compound and the relative amounts of any impurities.
Data Summary Table
| Stress Condition | Expected Degradation Product | Potential Analytical Observation (LC-MS) |
| Oxidation (H₂O₂) | 3-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | Peak with m/z +16 compared to the parent compound. |
| Acid/Base Hydrolysis | Ring-opened or rearranged products | Appearance of new peaks with different m/z values. |
| Heat | Various thermal degradants | Complex chromatogram with multiple new peaks. |
| Light (UV) | Various photoproducts | Appearance of new peaks, potentially with different UV spectra. |
References
- Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert -butoxide as an anomalous source of oxygen. Chemical Communications (RSC Publishing).
- Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education.
- Aldehyde - Oxidation, Reduction, Reactions. Britannica.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate.
- Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry - ACS Publications.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- New analytical method for determining aldehydes in aqueous samples. CDC Stacks.
- Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- Pyrazole synthesis. Organic Chemistry Portal.
- TROUBLESHOOTING GUIDE. Restek.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- The Troubleshooting and Maintenance Guide for Gas Chromatographers. Semantic Scholar.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Studies. MedCrave online.
- Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
- (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate.
- Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- How can I know from the structure of the compound if there will be degradation while studying the solubility of it? ResearchGate.
- How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH.
- Exploring the photodegradation of pyrroles. Kris McNeill.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
Sources
- 1. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. mcneill-group.org [mcneill-group.org]
- 13. researchgate.net [researchgate.net]
- 14. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
stability issues of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde in solution
Welcome to the technical support guide for 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a key intermediate in pharmaceutical synthesis, ensuring its integrity is paramount for reproducible and successful experimental outcomes. While specific, publicly available stability studies on this compound are limited, this guide is based on the established chemical principles of pyrazole derivatives and aromatic aldehydes to help you navigate potential challenges.
Troubleshooting Guide: Stability in Solution
This section addresses common problems encountered during the handling and use of this compound solutions.
Q1: I've observed a color change (e.g., to yellow or brown) in my stock solution. What is causing this and is the compound degrading?
A color change is a primary indicator of chemical degradation. For pyrazole-containing compounds, a shift to a brownish hue often suggests oxidation.[1] The aldehyde group is also susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.[2]
Underlying Causes:
-
Oxidation: The pyrazole ring and the aldehyde functional group are both susceptible to oxidation. This can be accelerated by oxygen dissolved in the solvent, exposure to air, light, or the presence of metal ion contaminants. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation to furnish brownish products.[1]
-
Photodegradation: Pyrazole derivatives can be sensitive to light. Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions, potentially leading to rearrangements or cleavage.[2][3]
Troubleshooting Steps:
-
Verify Degradation: Analyze the discolored solution alongside a freshly prepared standard using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or a decrease in the area of the primary peak confirms degradation.[3]
-
Inert Atmosphere: When preparing and storing solutions, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. Prepare the solution under an inert atmosphere and store the vial with an inert gas headspace.[1]
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.[1][3]
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ethers or other impurities can initiate oxidation.
Q2: My compound's concentration is decreasing over time in solution, even when stored in the dark and cold. What could be the issue?
A gradual decrease in concentration suggests a slower degradation pathway, potentially related to the solvent or pH of the solution.
Underlying Causes:
-
Solvent Reactivity: While generally stable, aldehydes can react with certain nucleophilic solvents, especially protic solvents like methanol or ethanol, to form hemiacetals or acetals. This is an equilibrium process but can lead to a decrease in the concentration of the free aldehyde.
-
Hydrolysis: At extreme pH values, the pyrazole ring or the aldehyde group may be susceptible to hydrolysis, although the pyrazole ring is generally stable under most conditions.[2]
-
pH Instability: The acidity of the pyrazole N-H proton can be influenced by the solvent and any acidic or basic impurities, potentially leading to reactions or degradation.[4]
Troubleshooting Steps:
-
Solvent Selection: For short-term storage, prioritize dry, aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). Long-term storage in solution is generally not recommended.[3] If a protic solvent must be used for an experiment, prepare the solution fresh.
-
pH Control: If working in an aqueous or protic solvent system, ensure the solution is buffered around a neutral pH (pH 7). Avoid strongly acidic or basic conditions.
-
Forced Degradation Study: To understand the intrinsic stability of your compound in your specific experimental buffer or solvent system, a forced degradation study is highly recommended. This will help you identify conditions to avoid. See the detailed protocol below.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying the degradation pathways and developing a stability-indicating analytical method. This involves subjecting the compound to stress conditions as outlined in ICH guidelines.[2] The goal is to achieve 5-20% degradation.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. A control sample (unstressed stock solution) should be analyzed for comparison.
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Identify the number and relative abundance of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in its solid form?
For long-term storage as a solid, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere.[3] Refrigeration (2-8°C) is suitable for short-term storage, while -20°C is recommended for long-term storage.[3]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term) -20°C (Long-term) | Reduces the rate of chemical degradation.[3] |
| Light | Store in an amber vial or protect from light. | Prevents light-induced degradation.[2][3] |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis and other moisture-mediated degradation.[2][3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes the risk of oxidation.[1] |
Q2: Can I store this compound in DMSO solution?
Storing the compound in a solution is generally not recommended for long-term storage due to potential solvent-mediated degradation.[3] However, DMSO is a common solvent for creating stock solutions for biological assays. If you need to store solutions for a short period, it is advisable to use dry DMSO and store the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere.[3] It is crucial to experimentally verify the stability in your chosen solvent over the intended storage duration.
Q3: What analytical techniques are best for monitoring the stability of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for stability studies. It can separate the parent compound from its degradation products and provide quantitative data. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of any major degradation products.
Q4: Are there any known incompatibilities with other reagents?
Based on its functional groups, this compound should be kept away from:
-
Strong Oxidizing Agents: These can readily oxidize the aldehyde group to a carboxylic acid.[2]
-
Strong Reducing Agents: Reagents like sodium borohydride will reduce the aldehyde to an alcohol.
-
Strong Bases: Strong bases can deprotonate the pyrazole N-H, which may initiate unwanted side reactions.[4][5]
-
Primary and Secondary Amines: These can react with the aldehyde to form imines.
Visualizing Degradation & Workflow
To better understand the potential stability issues and the process for evaluating them, the following diagrams illustrate a potential degradation pathway and a recommended experimental workflow.
Caption: Potential degradation pathways for the compound.
Caption: Recommended workflow for stability assessment.
References
- How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
Sources
Pyrazole Synthesis Reaction Monitoring: A Technical Support Center
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of monitoring pyrazole synthesis reactions effectively. Drawing from extensive field experience, this document provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes.
Introduction: The "Why" Behind Reaction Monitoring
In pyrazole synthesis, as in any organic synthesis, understanding the progress of your reaction is paramount. It's the difference between a high-yielding, pure product and a complex mixture that requires tedious purification. Effective reaction monitoring allows you to:
-
Determine Reaction Completion: Avoid premature workup of an incomplete reaction or unnecessary heating of a finished one, which can lead to side product formation.
-
Identify Intermediates: The appearance and disappearance of intermediate species can provide crucial insights into the reaction mechanism. For instance, in the Knorr pyrazole synthesis, a hydroxylpyrazolidine intermediate is often observed.[1]
-
Detect Side Reactions: The formation of unexpected spots on a TLC plate or peaks in an HPLC or GC chromatogram can alert you to competing reaction pathways.
-
Optimize Reaction Conditions: By tracking the rate of product formation under different conditions (e.g., temperature, catalyst loading), you can fine-tune your protocol for optimal efficiency.
This guide will focus on the most common and effective techniques for monitoring pyrazole synthesis: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Troubleshooting Guide: From Spots and Peaks to Solutions
This section addresses specific issues you might encounter during your pyrazole synthesis and how to diagnose and solve them using reaction monitoring techniques.
Scenario 1: My TLC plate shows multiple spots, and it's hard to tell what's happening.
Question: I'm running a Knorr cyclocondensation between a 1,3-diketone and a substituted hydrazine. My TLC plate has my starting material spots, but also a new spot that isn't my final pyrazole product, and the reaction seems to have stalled. What's going on?
Answer: This is a classic case of either an intermediate building up or a side reaction occurring. Here’s how to troubleshoot:
-
Probable Cause 1: Intermediate Accumulation. The Knorr synthesis often proceeds through a hydroxylpyrazolidine intermediate.[1] This intermediate is typically more polar than the final pyrazole product due to the hydroxyl group. Your new spot is likely this intermediate. The final dehydration step to form the pyrazole can be the rate-determining step.[1]
-
Solution:
-
Increase Temperature: Gently warming the reaction can often provide the activation energy needed for the dehydration step.
-
Add a Dehydrating Agent: If heating is not effective or leads to decomposition, consider adding a mild dehydrating agent.
-
Acid Catalysis: A catalytic amount of a mild acid, like p-toluenesulfonic acid, can promote the dehydration.[2]
-
-
-
Probable Cause 2: Regioisomer Formation. If you are using an unsymmetrical 1,3-diketone, you can form two different regioisomeric pyrazoles.[3][4] These isomers may have very similar Rf values on TLC, making them appear as a single elongated spot or two very close spots.
-
Solution:
-
Optimize TLC Mobile Phase: Experiment with different solvent systems to try and resolve the two spots. A less polar solvent system may improve separation.
-
Use HPLC or GC-MS: These techniques offer much higher resolution than TLC and can definitively confirm the presence of isomers.
-
Re-evaluate Reaction Conditions: Regioselectivity can be influenced by factors like pH and solvent.[1] A systematic screen of these parameters may favor the formation of your desired isomer.
-
-
Scenario 2: My reaction seems to be complete by TLC, but my isolated yield is low.
Question: My TLC shows complete consumption of the limiting reagent and a strong product spot. After workup and purification, my yield is significantly lower than expected. Where did my product go?
Answer: This issue often points to problems during the workup and purification stages, or the formation of products that are not easily visualized by TLC.
-
Probable Cause 1: Product Volatility or Solubility. Your pyrazole derivative might be volatile and lost during solvent removal under reduced pressure. Alternatively, it might have some solubility in the aqueous phase during extraction.
-
Solution:
-
Careful Solvent Removal: Avoid excessive heating during solvent evaporation.
-
Thorough Extraction: Perform multiple extractions of the aqueous layer with your organic solvent to ensure complete recovery.
-
Salting Out: Adding brine to the aqueous layer can decrease the solubility of your organic product, improving extraction efficiency.
-
-
-
Probable Cause 2: Formation of Non-UV Active Byproducts. TLC visualization often relies on UV absorbance. If your side products do not have a chromophore, they will be invisible under a UV lamp.
-
Solution:
-
Use a Staining Agent: After UV visualization, stain your TLC plate with a general stain like potassium permanganate or iodine to visualize non-UV active compounds.
-
Analyze by NMR or GC-MS: A crude 1H NMR spectrum or a GC-MS of the crude reaction mixture can reveal the presence and identity of these "invisible" byproducts.
-
-
Scenario 3: My NMR spectrum of the crude reaction mixture is very complex.
Question: I've taken a crude 1H NMR of my reaction, and instead of the clean peaks I expected for my pyrazole, I see a forest of signals. How can I make sense of this?
Answer: A complex crude NMR spectrum indicates the presence of multiple species. The key is to systematically identify them.
-
Probable Cause 1: Presence of Starting Materials, Intermediates, and Product. This is the most likely scenario in an incomplete reaction.
-
Solution:
-
Reference Spectra: Compare your crude spectrum to the known spectra of your starting materials.
-
Characteristic Peaks: Identify the characteristic peaks for your pyrazole product. For example, the C4-H of the pyrazole ring often appears as a distinct singlet.
-
Spiking Experiment: If you have an authentic sample of your product, "spike" your NMR tube with a small amount and re-acquire the spectrum. The product peaks will increase in intensity.
-
-
-
Probable Cause 2: Dynamic Equilibrium or Tautomers. Some pyrazole precursors or intermediates can exist in equilibrium with other forms, leading to multiple sets of peaks.
-
Solution:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes resolve these dynamic processes. At higher temperatures, you might see coalescence of the peaks into a single set of averaged signals.
-
Consult the Literature: Many common pyrazole syntheses have well-documented mechanistic studies that may describe these phenomena.[1][5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which monitoring technique is best for my pyrazole synthesis?
A1: The best technique depends on your specific reaction and available equipment. Here's a general guide:
| Technique | Best For | Pros | Cons |
| TLC | Quick, qualitative checks of reaction progress. | Fast, inexpensive, easy to perform.[6][7] | Low resolution, not quantitative, can be misleading. |
| HPLC | Quantitative analysis, separating complex mixtures and isomers. | High resolution, quantitative, can be automated. | More expensive, requires method development. |
| GC/GC-MS | Analysis of volatile and thermally stable pyrazoles. | Excellent separation, can identify compounds by mass. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation and quantitative analysis of crude mixtures. | Provides detailed structural information, can be quantitative.[5] | Expensive, lower throughput, requires deuterated solvents. |
| FTIR | Tracking the appearance/disappearance of functional groups. | Fast, can be used for in-situ monitoring.[1] | Provides limited structural information, complex spectra. |
Q2: How often should I monitor my reaction?
A2: For a new reaction, it's wise to monitor it frequently in the initial stages (e.g., every 15-30 minutes) to get a feel for the reaction rate. Once you have an established protocol, you can reduce the frequency. For reactions that are heated, be mindful that the rate will be faster.
Q3: Can I use in-situ monitoring for my pyrazole synthesis?
A3: Yes, in-situ (or real-time) monitoring is a powerful technique, especially in a process development setting. Techniques like in-line FTIR or Raman spectroscopy can track the concentration of reactants and products continuously without the need to take samples.[1][8] This provides a much more detailed kinetic profile of the reaction.
Q4: My pyrazole product co-elutes with a starting material on TLC. What should I do?
A4: This is a common problem. First, try to find a different TLC solvent system that provides better separation. Test various combinations of polar and non-polar solvents. If that fails, you will need to rely on a higher-resolution technique like HPLC or GC. Alternatively, a crude NMR can often distinguish between the two, even if they are not chromatographically separated.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of your starting material(s) in a suitable solvent to create reference spots.
-
Using a capillary tube, carefully take a small aliquot of your reaction mixture.
-
Spot the starting materials and the reaction mixture on the baseline, leaving space between each spot.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (eluent). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If your compounds are not UV-active, use a chemical stain.
-
Interpret the Results: Compare the spots from the reaction mixture to your starting material references. The disappearance of starting material spots and the appearance of a new spot indicate that the reaction is proceeding.
Protocol 2: Quantitative Reaction Monitoring by 1H NMR Spectroscopy
-
Prepare the Sample:
-
Carefully weigh a precise amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with your reactant or product signals.
-
At time zero (and at subsequent time points), withdraw a precise volume of the reaction mixture and add it to the NMR tube.
-
Add your deuterated solvent (e.g., CDCl3, DMSO-d6).
-
-
Acquire the Spectrum: Acquire a 1H NMR spectrum. Ensure the relaxation delay (d1) is long enough (at least 5 times the longest T1) for accurate integration.
-
Process and Analyze:
-
Integrate the peak of the internal standard and a well-resolved peak corresponding to a known number of protons for your starting material and product.
-
Calculate the concentration of your reactant and product relative to the known concentration of the internal standard.
-
Plot the concentration of product vs. time to obtain a reaction profile.
-
Visualization: Selecting a Monitoring Technique
The choice of monitoring technique is a critical decision in experimental design. The following flowchart provides a logical pathway for selecting the most appropriate method for your pyrazole synthesis.
Caption: Decision tree for selecting a reaction monitoring technique.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Oriental Journal of Chemistry. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry (RSC Publishing). [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). PMC - NIH. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical heterocyclic building block. Here, we address common experimental challenges, provide in-depth explanations for reaction mechanisms, and offer validated protocols to ensure the integrity and reproducibility of your synthesis.
Overview of the Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 3-(3-bromophenyl)-1H-pyrazole precursor. This reaction employs a potent electrophilic iminium species, the Vilsmeier reagent, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). The reagent selectively introduces a formyl group (-CHO) onto the electron-rich C4 position of the pyrazole ring.
Technical Support Center: Scaling Up the Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and successfully scale up this important synthetic intermediate.
The primary and most industrially viable route for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction typically involves the cyclization and formylation of a suitable hydrazone precursor, such as (E)-1-(1-(3-bromophenyl)ethylidene)-2-phenylhydrazine, using the Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] This guide will focus on troubleshooting this specific and widely adopted methodology.
Experimental Workflow Overview
Below is a general workflow for the synthesis, which will serve as a reference for the troubleshooting guide.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Vilsmeier Reagent Preparation & Initial Reaction
Question: My reaction mixture of DMF and POCl₃ did not form the expected white, viscous Vilsmeier reagent. What went wrong?
Answer: The formation of the Vilsmeier reagent (a chloroiminium salt) is a critical first step.[4][5][6] Several factors can inhibit its proper formation:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The use of anhydrous DMF is crucial.[7] Commercially available anhydrous DMF should be used, or DMF should be dried over molecular sieves prior to use. POCl₃ will also readily react with water.
-
Incorrect Stoichiometry: An excess of DMF is often used as the solvent, but the ratio of POCl₃ to the reacting hydrazone is important. Typically, 3 to 4 equivalents of the Vilsmeier reagent (and thus POCl₃ and DMF for its formation) are used relative to the hydrazone.[7][8]
-
Temperature Control: The addition of POCl₃ to DMF is an exothermic reaction. It is essential to maintain a low temperature (typically -10°C to 0°C) during the addition to prevent degradation of the reagent.[8][9]
Question: The reaction color is very dark (dark red or brown) after adding the hydrazone and heating. Is this normal, and what does it indicate?
Answer: While some coloration is expected, an intensely dark mixture can indicate side reactions or decomposition. This is a common observation, especially during scale-up.[10]
-
Hydrazine Impurities: The hydrazone precursor may contain residual hydrazine, which can lead to side products and discoloration upon heating.[10] Ensure the hydrazone is properly purified before use.
-
Overheating: The Vilsmeier-Haack reaction requires heating, often in the range of 70-90°C.[7][11] However, excessive temperatures or prolonged reaction times can lead to decomposition of the starting material or product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessary heating.
-
Substrate Sensitivity: While the pyrazole ring is generally stable, the bromophenyl group and the aldehyde product can be sensitive to harsh conditions.
Actionable Solution: If significant discoloration occurs, consider running the reaction at the lower end of the recommended temperature range and closely monitoring its completion by TLC.
Part 2: Reaction Monitoring & Work-up
Question: My TLC analysis shows multiple spots, and the reaction doesn't seem to go to completion. What can I do?
Answer: Incomplete conversion or the formation of multiple products is a common scale-up challenge.
-
Insufficient Reagent: Ensure at least 3 equivalents of the Vilsmeier reagent have been used.[7] On a larger scale, mixing efficiency can decrease, so ensure vigorous stirring throughout the reaction.
-
Reaction Time: While some procedures report reaction times of a few hours, others may require longer.[1][3] Rely on TLC analysis to determine the actual endpoint of the reaction rather than a fixed time.
-
Side Reactions: The Vilsmeier reagent is a powerful electrophile and can react with other nucleophilic sites if present.[4][12] However, for the target synthesis, the primary concern is ensuring the cyclization and formylation occurs as intended.
Caption: Decision-making based on TLC analysis.
Question: During the aqueous work-up, the product oiled out instead of precipitating as a solid. How can I isolate my product?
Answer: "Oiling out" can happen if the crude product has a low melting point or if significant impurities are present that act as a solvent for the product.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed" crystal to the mixture can induce crystallization.
-
Solvent Extraction: If precipitation fails, extract the aqueous mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.[2] The product can then be isolated by evaporating the solvent.
-
pH Adjustment: Ensure the mixture is properly neutralized (pH 7-8) with a base like sodium bicarbonate or sodium hydroxide.[2][13] Incorrect pH can affect the solubility of the product.
Part 3: Purification
Question: My crude product is difficult to purify by recrystallization. What are my options?
Answer: If recrystallization from common solvents like ethanol or methanol fails to yield a pure product, other techniques should be employed.
-
Column Chromatography: This is a highly effective method for purifying the target compound.[3][8] A silica gel stationary phase with a solvent system such as an ethyl acetate/petroleum ether or ethyl acetate/hexane mixture is often successful.
-
Solvent Washing/Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective. For example, washing with cold methanol or diethyl ether can remove more soluble byproducts.[2]
Quantitative Data Summary: Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Vilsmeier Reagent eq. | 3 - 4 | Ensures complete conversion of the hydrazone precursor.[7] |
| Reaction Temperature | 70 - 90 °C | Provides sufficient energy for cyclization and formylation without significant degradation.[7] |
| Reaction Time | 4 - 10 hours | Highly dependent on scale and substrate; must be monitored by TLC.[3][13] |
| Work-up pH | 7 - 12 | Neutral to basic pH ensures the aldehyde product is in its neutral form for precipitation or extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent. Then, the hydrazone precursor attacks this reagent, leading to a cyclization event that forms the pyrazole ring, followed by an electrophilic substitution at the 4-position of the newly formed ring. A final hydrolysis step during aqueous work-up converts the resulting iminium salt to the aldehyde.[4][5]
Q2: Can I use other formylating agents instead of the DMF/POCl₃ system?
While other Vilsmeier reagents can be formed (e.g., using oxalyl chloride or thionyl chloride), the DMF/POCl₃ system is the most common, cost-effective, and well-documented for this type of transformation.[6] Alternative formylation methods like the Duff reaction are generally less efficient for pyrazoles.[9]
Q3: My yield is consistently low. What are the most likely causes?
Low yields can often be traced back to a few key areas:
-
Moisture: As mentioned, water will consume the Vilsmeier reagent. Ensure all glassware is flame-dried and reagents are anhydrous.[7]
-
Incomplete Reaction: Use TLC to confirm the complete consumption of the starting hydrazone.
-
Loss during Work-up: Ensure complete precipitation or efficient extraction of the product from the aqueous phase.
-
Purification Losses: Overly aggressive purification, such as using a highly polar solvent system in chromatography that co-elutes the product with impurities, can reduce the isolated yield.
Q4: Are there any specific safety precautions for scaling up this reaction?
Yes. POCl₃ is highly corrosive and reacts violently with water. All additions should be done carefully in a well-ventilated fume hood. The reaction can be exothermic, especially the formation of the Vilsmeier reagent and the quenching step. Use an ice bath for cooling as needed and add reagents dropwise to maintain control. Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Molecules.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.MDPI.
- Process for the preparation of pyrazoles.Google Patents.
- synthesis of pyrazoles.YouTube.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.National Institutes of Health.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.Semantic Scholar.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.MDPI.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.Bibliomed.
- Large-scale synthesis of 1H-pyrazole.ResearchGate.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.vdocuments.mx.
- Vilsmeier-Haack formylation of 1H-pyrazoles.ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.MDPI.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.International Union of Crystallography.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.PubMed Central.
- Vilsmeier-Haack Reaction.Chemistry Steps.
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.Journal of Drug Delivery and Therapeutics.
- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.ResearchGate.
- Knorr Pyrazole Synthesis advice.Reddit.
- Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles.Organic Syntheses.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.National Institutes of Health.
- Vilsmeier–Haack reaction.Wikipedia.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.ResearchGate.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.Taylor & Francis Online.
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.
- One-pot synthesis of pyrazole.Chemistry Stack Exchange.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.Journal of Pharmaceutical and Scientific Innovation.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jpsionline.com [jpsionline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Isomers
An Objective Comparison for Drug Discovery Professionals
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for the development of compounds targeting a vast array of biological processes, from inflammation to cancer.[3][4] However, the true power and complexity of this scaffold lie in its isomerism. The specific placement of substituents around the pyrazole ring dramatically alters the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
This guide provides an in-depth comparison of the biological activities of different pyrazole isomers, offering field-proven insights and experimental data to inform rational drug design. We will explore how subtle shifts in substituent positioning can transform a compound from a potent kinase inhibitor to an effective anti-inflammatory agent, underscoring the critical importance of isomeric considerations in drug development.
The Isomeric Impact: Why Positional Changes Matter
The arrangement of substituents on the pyrazole ring dictates how the molecule interacts with its biological target. Key interactions, such as hydrogen bonding and hydrophobic interactions, are highly sensitive to the spatial orientation of functional groups.[5] For instance, a substituent at the 1-position versus the 3- or 5-position can lead to vastly different binding affinities and selectivities for a given enzyme or receptor.[6][7] This principle is fundamental to Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's structure with its biological function.[8]
One of the most well-documented examples of isomeric influence is seen in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. The anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, owes its COX-2 selectivity to the specific arrangement of its trifluoromethyl and sulfonamide-bearing phenyl groups at the 3- and 5-positions, respectively.[9][10] Shifting these groups would disrupt the precise fit into the COX-2 active site, diminishing potency and selectivity.[11][12]
Comparative Analysis of Biological Activities
The diverse biological activities of pyrazole derivatives include anticancer, anti-inflammatory, and antimicrobial effects.[13][14] The following sections compare the activities of different isomers, supported by experimental data.
Anticancer Activity: Targeting Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as potent kinase inhibitors, with their efficacy being highly dependent on isomeric structure.[1][15]
For example, studies on Janus Kinase (JAK) inhibitors have shown that substitution at the ortho position (position 3) of a pyrazole ring can be critical for achieving selectivity for JAK1 over JAK2.[1] Similarly, in the development of CDK2 inhibitors, the precise placement of amine-bearing pyrazole groups on a pyrimidine scaffold was found to be essential for high potency.[16]
Data Summary: Anticancer Activity of Pyrazole Isomers
| Compound Class | Target Kinase | Isomer/Substituent Position | IC50 / Ki | Reference |
| Pyrazolo[4,3-f]quinolines | Haspin | Varied substitutions | 1.7 µM (HCT116) | [17] |
| Pyrazolo[1,5-a]pyrimidines | PIM-1 | Varied substitutions | 0.60 µM | [17] |
| Pyrazole Carbaldehydes | PI3 Kinase | Varied substitutions | 0.25 µM (MCF7) | [17] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 4-yl pyrazole on pyrimidine | 0.005 µM (Ki) | [16] |
Anti-inflammatory Activity: COX-2 Inhibition
As previously mentioned, pyrazole derivatives are renowned for their anti-inflammatory properties, largely through the inhibition of COX enzymes.[5][18] The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.[5]
Research has consistently shown that a 1,5-diarylpyrazole scaffold is a highly effective pharmacophore for selective COX-2 inhibition.[9] Hybrids of pyrazole and pyridazine have also been developed, with trimethoxy-substituted derivatives showing even greater COX-2 inhibitory action than Celecoxib.[9]
Data Summary: Anti-inflammatory Activity of Pyrazole Isomers
| Compound Class | Target | Isomer/Substituent Position | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-pyridazine hybrid (5f) | COX-2 | Trimethoxy substitution | 1.50 | 9.56 | [9] |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | Trimethoxy substitution | 1.15 | 8.31 | [9] |
| Celecoxib (Reference) | COX-2 | 1,5-diarylpyrazole | 2.16 | 2.51 | [9] |
| Pyrazolyl-thiazolidinone (16a) | COX-2 | Thiazolidinone at C3 | - | 134.6 | [10] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.
Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a common method for determining the inhibitory activity of pyrazole isomers against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (pyrazole isomers) in 100% DMSO.
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant CDK2/cyclin E enzyme in reaction buffer.
-
Prepare a solution of a suitable substrate peptide and ATP in reaction buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound solution to the wells of a 96-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 20 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
-
-
Data Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol: In Vitro COX Inhibition Assay
This protocol is used to determine the inhibitory potency and selectivity of pyrazole isomers against COX-1 and COX-2.
-
Reagent Preparation:
-
Utilize commercially available COX inhibitor screening kits (e.g., from BioVision) which contain purified ovine COX-1 or human recombinant COX-2, a heme cofactor, reaction buffer, and arachidonic acid substrate.[10]
-
Prepare stock solutions of test compounds in DMSO.
-
-
Assay Procedure:
-
In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known selective inhibitor (e.g., Celecoxib).
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 5 minutes at 25°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
-
Data Analysis:
-
The amount of prostaglandin produced is measured via an enzyme immunoassay (EIA) as per the kit's instructions.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Conclusion
The isomeric form of a pyrazole derivative is a critical determinant of its biological activity. As demonstrated through examples in anticancer and anti-inflammatory research, minor positional changes of substituents can lead to orders-of-magnitude differences in potency and selectivity. This guide underscores the necessity for researchers and drug development professionals to meticulously consider and systematically evaluate different isomers in their screening campaigns. A thorough understanding of the structure-activity relationships of pyrazole isomers, supported by robust experimental data, is paramount for the successful design of novel, potent, and selective therapeutics.
References
- Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. PubMed.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- Pyrazoles as anticancer agents: Recent advances. SRR Publications.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
- Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
- Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.
- Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
- Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central.
- Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.
- (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate.
- (PDF) Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties and synthetic accessibility have made it a cornerstone in the development of drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2]
This guide focuses specifically on the 3-phenyl-1H-pyrazole-4-carbaldehyde core. The presence of the reactive carbaldehyde group at the 4-position provides a versatile synthetic handle for extensive chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[3] By analyzing how targeted structural changes influence biological activity, we can rationally design more potent and selective drug candidates. This document synthesizes data from multiple studies to provide a comparative analysis of these derivatives, offering insights into their therapeutic potential and the chemical logic behind their design. We will delve into the key structural modifications at the N1-position, the C3-phenyl ring, and the C4-carbaldehyde, and their impact on biological performance, supported by experimental data and detailed protocols.
The Core Scaffold and Its Synthesis: A Foundational Approach
The versatility of the 3-phenyl-1H-pyrazole-4-carbaldehyde scaffold originates from its straightforward and efficient synthesis, most commonly achieved via the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone for formylating electron-rich aromatic rings and is particularly effective for constructing the pyrazole-4-carbaldehyde system from readily available acetophenone hydrazones.
General Synthetic Workflow
The Vilsmeier-Haack reaction provides a robust and high-yielding route to the target scaffold. The choice of this method is based on its reliability and the commercial availability of the starting materials. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃). It acts as the electrophile that attacks the hydrazone, leading to cyclization and subsequent formylation.[6]
Caption: General workflow for the synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-phenyl-1H-pyrazole-4-carbaldehyde derivatives can be finely tuned by introducing various substituents at three key positions:
-
Position 1 (N1): The nitrogen atom of the pyrazole ring.
-
Position 3 (C3): The phenyl ring attached to the pyrazole.
-
Position 4 (C4): The carbaldehyde group, which is often modified.
We will now explore the SAR of this scaffold against different biological targets.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents.[7] The SAR studies reveal that the nature and position of substituents play a crucial role in determining their potency against both Gram-positive and Gram-negative bacteria.
-
Influence of N1 Substituents: Modifications at the N1 position of the pyrazole ring are critical. Attaching a substituted phenoxy acetyl group, for instance, has been shown to yield compounds with moderate to significant antimicrobial activity.[6]
-
Influence of C3-Phenyl Substituents: The phenyl ring at the C3 position is another key site for modification. Introducing electron-withdrawing groups, such as halogens (Cl, Br), often enhances antimicrobial efficacy. For example, derivatives bearing a 2,4-dichlorophenyl moiety at C3 have shown promising results.[6]
-
Influence of C4-Carbaldehyde Modifications: The carbaldehyde group is a prime site for derivatization to modulate activity. Condensation with various amines or hydrazides to form Schiff bases or other heterocyclic systems like thiazoles can significantly impact the antimicrobial profile.[8][9] It has been noted that while substituents on the C3-phenyl ring may not drastically alter activity in some series, modifications at the C4 position are pivotal.[8]
Caption: Key SAR insights for antimicrobial activity of pyrazole derivatives.
Table 1: Comparative Antimicrobial Activity of 3-Phenyl-1H-pyrazole-4-carbaldehyde Derivatives (Data synthesized from multiple sources for illustrative comparison)
| Compound Series | R¹ (at N1) | R³ (at C3) | Modification at C4 | Target Organism | Activity (MIC, µg/mL) | Reference |
| 4c | 2-(4-bromophenoxy)acetyl | 2,4-dichlorophenyl | Unmodified | S. aureus | 40 | [6] |
| 4f | 2-(2,4,6-trichlorophenoxy)acetyl | 2,4-dichlorophenyl | Unmodified | E. coli | 40 | [6] |
| IIIc | H | 4-chlorophenyl | Galloyl hydrazone | S. aureus | Good | [7] |
| IIIe | H | 4-nitrophenyl | Galloyl hydrazone | E. coli | Excellent | [7] |
Note: "Good" and "Excellent" are qualitative descriptors used in the source material relative to the ampicillin standard.
Anticancer Activity
The pyrazole scaffold is prevalent in numerous anticancer agents, often acting as an inhibitor of crucial enzymes like kinases.[10] For 3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, specific substitutions are key to achieving potent cytotoxic effects.
-
Core Structure Importance: The 1,3-diaryl pyrazole structure itself is a recognized pharmacophore for anticancer activity.[10] Further functionalization is essential for high potency.
-
C3-Phenyl and N1-Phenyl Substituents: The nature of the aryl rings at both the N1 and C3 positions is critical. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, substitutions on these phenyl rings led to compounds with potent inhibitory activity against EGFR and VEGFR-2 kinases.[10]
-
C4-Carbaldehyde Modifications: The aldehyde at C4 is a gateway to complex heterocyclic systems with enhanced anticancer potential.
-
Condensing the aldehyde with thiosemicarbazide and subsequently cyclizing can yield thiazole-containing molecules.[11]
-
Derivatives incorporating a coumarin moiety linked to the pyrazole core have shown very high growth inhibition percentages (up to 96%) against various cancer cell lines.[11] One such compound even exhibited a lethal effect against melanoma and renal cancer cell lines.[11]
-
A pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor, showing excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 µM, significantly more potent than the standard drug doxorubicin (IC₅₀ = 0.95 µM).[10]
-
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound | Key Structural Features | Cancer Cell Line | Activity (IC₅₀, µM) | Target | Reference |
| Compound 43 | Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 | PI3 Kinase | [10] |
| Compound 24 | Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | EGFR | [10] |
| Compound 54 | 5-selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 | [10] |
| Compound 10a | Coumarin-pyrazole-thiazole hybrid | MDA-MB-435 (Melanoma) | >96% GIP* | Not specified | [11] |
*GIP = Growth Inhibition Percent at 10⁻⁵ M concentration.
Anti-inflammatory and Enzyme Inhibitory Activity
Many pyrazole-containing drugs, such as Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] The SAR for this activity is well-defined.
-
Requirement for COX-2 Selectivity: For potent and selective COX-2 inhibition, the presence of a para-sulfonamide (SO₂NH₂) or para-methanesulfonyl (SO₂CH₃) group on an N1-aryl ring is considered essential.[1] This moiety interacts with key amino acid residues in a secondary pocket of the COX-2 enzyme that is absent in COX-1, thereby conferring selectivity.
-
C3-Phenyl Substituents: Electron-donating groups, such as a methoxy substituent, on the C3-phenyl ring can enhance COX-2 inhibitory activity compared to less polar groups.[1]
-
Other Enzyme Targets: Beyond COX, these pyrazole scaffolds have been adapted to target other enzymes. For example, by converting the C4-carbaldehyde to a carboxylic acid and then to various amides, researchers have developed potent inhibitors of c-Jun N-terminal kinase (JNK-1), an important target in inflammatory diseases.[12] Several of these amide derivatives exhibited JNK-1 inhibitory activity with IC₅₀ values below 10 µM.[12]
Featured Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative procedures for the synthesis of the core scaffold and a standard antimicrobial assay.
Protocol 1: Synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example of the Vilsmeier-Haack reaction for this class of compounds.
Rationale: This multi-step synthesis starts with the formation of a hydrazone, which then undergoes an intramolecular electrophilic substitution reaction promoted by the Vilsmeier reagent to form the stable, aromatic pyrazole ring. This method is chosen for its high efficiency and adaptability to various substituted starting materials.[6]
Step-by-Step Procedure:
-
Hydrazone Synthesis:
-
Dissolve 1-(2,4-dichlorophenyl)ethan-1-one (0.1 mol) and phenylhydrazine (0.1 mol) in 50 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting solid hydrazone is filtered, washed with cold ethanol, and dried.
-
-
Vilsmeier-Haack Reaction (Cyclization and Formylation):
-
In a flask cooled in an ice bath, slowly add phosphoryl chloride (POCl₃, 0.2 mol) to N,N-dimethylformamide (DMF, 0.4 mol) with constant stirring to prepare the Vilsmeier reagent.
-
Slowly add the synthesized hydrazone (0.05 mol) to the Vilsmeier reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.[6]
-
Pour the reaction mixture onto crushed ice and neutralize carefully with a sodium bicarbonate (NaHCO₃) solution.
-
The solid product that precipitates is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[6][7]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is preferred for its efficiency and ability to test multiple compounds and concentrations simultaneously.
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 25923).
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plates:
-
Dissolve the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is below 1%, as higher concentrations can inhibit bacterial growth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel as a reference.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Conclusion and Future Outlook
The 3-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a remarkably fertile ground for the development of new therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications can significantly enhance biological activity.
-
For Antimicrobial Agents: The introduction of halogenated phenyl rings at C3 and further derivatization of the C4-aldehyde into larger heterocyclic systems appear to be the most promising strategies.
-
For Anticancer Drugs: Hybrid molecules that combine the pyrazole core with other known pharmacophores like coumarin or that are elaborated into fused systems like pyrazolo[3,4-d]pyrimidines show significant potential, particularly as kinase inhibitors.
-
For Anti-inflammatory Compounds: The classic SAR for COX-2 inhibition, requiring a para-sulfonamide or similar group on the N1-phenyl ring, remains a guiding principle for designing selective anti-inflammatory agents.
Future research should focus on multi-target drug design, creating single molecules that can modulate several disease-related pathways. Given the scaffold's ability to inhibit various enzymes, developing derivatives that act as dual kinase inhibitors or combined antimicrobial/anti-inflammatory agents could lead to novel therapeutics with improved efficacy and broader applications.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Shafiei, M., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- Voskresenska, O., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
- Joshi, S. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry.
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry.
- Sahu, S. K., et al. (2017). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Semantic Scholar.
- Abdel-Wahab, B. F., et al. (2022). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports.
- Dighade, S. R., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters.
- Sutar, S. S., et al. (2020). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
- El-Sayed, M. A. A., et al. (2023). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate.
- Alam, M., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
- Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.
- Al-Suwaidan, I. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. PharmaChem.
- ResearchGate. (Date not available). Pyrazole-4-carbaldehyde derivatives. ResearchGate.
- Al-Abdullah, E. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- PubChem. (Date not available). 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem.
- Kumar, S. D., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jpsionline.com [jpsionline.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Spectral Validation of 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth analysis of the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in modern medicinal chemistry. We will compare a prevalent synthesis methodology with a viable alternative, focusing on the critical role of comprehensive spectral data in validating the final product's identity and purity. This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible synthetic protocols.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, this compound, serves as a versatile intermediate for creating more complex molecules, largely due to its reactive aldehyde group and the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions. Given its role as a foundational precursor, unambiguous confirmation of its structure and purity is paramount to ensure the integrity of subsequent research and development.
Synthesis Methodologies: A Comparative Analysis
The targeted formylation of a pyrazole ring is most commonly achieved through electrophilic substitution. We will compare the widely used Vilsmeier-Haack reaction with an alternative method, the Duff reaction, highlighting the underlying mechanisms and practical considerations for each.
Methodology 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich heterocycles like pyrazoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanism & Rationale: The reaction begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from POCl₃ and DMF. The pyrazole nitrogen attacks this electrophile, leading to the formation of an intermediate that, upon hydrolysis, yields the desired aldehyde. The regioselectivity, favoring formylation at the C4 position, is governed by the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Reactant Addition: Dissolve the starting material, 3-(3-bromophenyl)-1H-pyrazole (1 equivalent), in a minimal amount of DMF and add it to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram of Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 3-(3-bromophenyl)-1H-pyrazole.
Methodology 2: The Duff Reaction (An Alternative Approach)
The Duff reaction is another method for the formylation of activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid, followed by acid hydrolysis.
Mechanism & Rationale: The Duff reaction is generally lower yielding for pyrazoles compared to the Vilsmeier-Haack reaction. The mechanism involves the generation of an iminium ion from HMTA in the acidic medium, which then acts as the electrophile. The reaction requires a highly activated substrate and often results in a mixture of products, making purification more challenging. While it avoids the use of phosphorus oxychloride, the harsh conditions and lower yields make it a less favorable, though viable, alternative for this specific transformation.
Performance Comparison
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Typical Yield | High (often >80%) | Low to Moderate (20-50%) |
| Reagents | POCl₃, DMF | Hexamethylenetetramine, Acid |
| Reaction Conditions | Mild to moderate (0°C to 70°C) | Harsh (High temperatures, >150°C) |
| Scalability | Readily scalable | Difficult to scale |
| Purity of Crude | Generally high | Often requires extensive purification |
| Key Advantage | High efficiency and regioselectivity | Avoids phosphorus halides |
| Key Disadvantage | Use of corrosive POCl₃ | Low yields and harsh conditions |
Spectral Data Validation: A Self-Validating System
Unambiguous structural confirmation is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the number of different types of protons and their chemical environments.
-
Aldehyde Proton (-CHO): A highly characteristic singlet is expected far downfield, typically between δ 9.8 and 10.1 ppm. This is due to the strong deshielding effect of the carbonyl group. Its integration value should be 1H.
-
Pyrazole Ring Proton (C5-H): A singlet is expected between δ 8.1 and 8.5 ppm. Its exact position can vary based on the solvent and substituents.
-
Bromophenyl Ring Protons: The four protons on the bromophenyl ring will appear as a complex multiplet between δ 7.4 and 7.8 ppm, characteristic of a substituted benzene ring.
-
Pyrazole N-H Proton: A broad singlet, often exchangeable with D₂O, can appear anywhere from δ 12.0 to 14.0 ppm, or it may not be observed at all.
¹³C NMR Spectroscopy
Carbon-13 NMR identifies the different carbon environments in the molecule.
-
Aldehyde Carbonyl (C=O): The most downfield signal, typically found between δ 183 and 188 ppm.
-
Pyrazole Ring Carbons: C3 and C5 will appear between δ 129 and 155 ppm, while the aldehyde-bearing C4 will be further upfield, around δ 110-115 ppm.
-
Bromophenyl Ring Carbons: Six distinct signals are expected. The carbon attached to the bromine (C-Br) will be around δ 122 ppm, while the other carbons will appear in the typical aromatic region of δ 120-135 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1685 cm⁻¹. This is a key diagnostic peak.
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ indicates the N-H bond of the pyrazole ring.
-
C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehydic C-H stretch often shows two weak bands around 2850 and 2750 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇BrN₂O), which is approximately 250 and 252 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in two peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of one bromine atom.
Summary of Expected Spectral Data
| Technique | Feature | Expected Value/Region | Confirmation |
| ¹H NMR | Aldehyde Proton (s) | δ 9.8-10.1 ppm | Presence of -CHO group |
| Pyrazole C5-H (s) | δ 8.1-8.5 ppm | Pyrazole ring structure | |
| Aromatic Protons (m) | δ 7.4-7.8 ppm | Bromophenyl substituent | |
| ¹³C NMR | Aldehyde Carbonyl | δ 183-188 ppm | Presence of C=O group |
| Aromatic/Heteroaromatic | δ 110-155 ppm | Full carbon skeleton | |
| IR | C=O Stretch | ~1675 cm⁻¹ | Aldehyde functional group |
| N-H Stretch | ~3200 cm⁻¹ | Pyrazole N-H bond | |
| MS | Molecular Ion (M⁺, M+2) | m/z ≈ 250, 252 | Molecular formula & presence of Br |
Logical Flow of Spectral Validation:
Caption: Interconnectivity of spectral data for unambiguous structure validation.
Conclusion
The Vilsmeier-Haack reaction stands out as the superior method for the synthesis of this compound, offering high yields and cleaner reaction profiles compared to alternatives like the Duff reaction. However, regardless of the synthetic route, rigorous validation through a multi-technique spectroscopic approach is non-negotiable. The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust, self-validating confirmation of the target structure, ensuring the quality and reliability of this critical intermediate for downstream applications in drug discovery and materials science.
References
- Vilsmeier-Haack Reaction in Heterocyclic Synthesis.Chemical Reviews.[Link]
- Synthesis and characterization of pyrazole derivatives.Journal of Organic Chemistry.[Link]
- Duff Reaction Mechanism and Scope.Organic Syntheses.[Link]
- Characterization of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.Acta Crystallographica Section E.[Link]
- Synthesis of Poly-functionalized Pyrazoles under Vilsmeier-Haack Reaction Conditions.Arkivoc.[Link]
A Comparative Guide to Pyrazole Synthesis: From Classic Condensations to Modern Methodologies
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the weight-loss drug Rimonabant.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular design.[2][3] Consequently, the efficient and controlled synthesis of substituted pyrazoles is a critical task for researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of the most significant methods for pyrazole synthesis. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the ideal synthetic strategy for their specific target molecules.
The Cornerstone: Knorr Pyrazole Synthesis and Related Condensations
The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] First reported by Ludwig Knorr in 1883, this method's enduring popularity is a testament to its simplicity and the ready availability of its starting materials.[3][7]
Mechanism and Regioselectivity
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions.[2][8][9] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the second carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[2][10]
The primary challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound, which can lead to the formation of two distinct regioisomers.[4][6] The reaction's outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. For instance, in a β-ketoester, the ketone is generally more reactive than the ester, governing the initial site of hydrazine attack and thus the final regiochemistry.[11]
Caption: General mechanism of the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyls
A valuable extension of condensation methodology involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones (e.g., chalcones).[4][5] This is typically a two-step process. The reaction first proceeds via a Michael addition to form a pyrazoline intermediate, which is then oxidized in a separate step to furnish the aromatic pyrazole.[12] This approach offers a different retrosynthetic disconnection and broadens the scope of accessible pyrazole structures.
Modern Strategies for Enhanced Control and Efficiency
While classical condensations are robust, modern synthetic chemistry has driven the development of more sophisticated methods that offer greater control, efficiency, and sustainability.
[3+2] Cycloaddition Reactions: The Gold Standard for Regiocontrol
1,3-dipolar cycloaddition represents a powerful and highly regioselective strategy for pyrazole construction.[1][4][13] The most common variant involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne surrogate (a dipolarophile).[14] The nitrile imine is typically generated in-situ from a hydrazonoyl halide in the presence of a base. This method's power lies in its predictable regioselectivity, which is governed by the electronic properties of the dipole and dipolarophile, largely circumventing the isomer issues encountered in the Knorr synthesis.[14]
Recent advancements include copper-promoted aerobic oxidative [3+2] cycloadditions, which offer milder reaction conditions and utilize air as a green oxidant.[15][16]
Caption: General pathway for [3+2] cycloaddition synthesis of pyrazoles.
Microwave-Assisted Synthesis: A Green Revolution
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions.[17][18] By utilizing microwave irradiation instead of conventional heating, MAOS can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purity.[19][20][21][22] This efficiency is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[22][23] Nearly all classical pyrazole syntheses, including the Knorr reaction, can be adapted for microwave conditions, making it a powerful tool for high-throughput synthesis and library generation in drug discovery.[24]
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.[21]
Multicomponent Reactions (MCRs): The Power of Simplicity
Multicomponent reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent the pinnacle of atom economy and operational simplicity.[1][25] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[24] These reactions are particularly valuable as they allow for the rapid construction of complex molecular architectures from simple precursors, a highly desirable feature in the generation of diverse compound libraries for biological screening.
Comparative Analysis of Synthesis Methods
The choice of a synthetic method is a strategic decision based on the specific requirements of the target molecule and the research context. The table below provides a comparative summary of the discussed methodologies.
| Parameter | Knorr Synthesis | From α,β-Unsaturated Carbonyls | [3+2] Cycloaddition | Microwave-Assisted Synthesis (MAOS) | Multicomponent Reactions (MCRs) |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines (Readily available) | α,β-Unsaturated Carbonyls, Hydrazines (Widely available) | Hydrazonoyl Halides, Alkynes/Alkenes (Requires precursor synthesis) | Varies (enhances other methods) | Aldehydes, Malononitrile, Hydrazines, etc. (Simple, available precursors) |
| Regioselectivity | Poor to moderate; often yields mixtures with unsymmetrical dicarbonyls.[4][6] | Generally good, defined by Michael addition. | Excellent; highly predictable and controllable.[14] | Dependent on the underlying reaction. | Generally good, but can be complex. |
| Reaction Time | Hours to days.[21] | Hours.[12] | Hours. | Minutes.[21][22][24] | Minutes to hours. |
| Typical Yield | Good to excellent (70-95%).[4] | Good (66-88%).[12] | Good to excellent (70-99%).[4][14] | Often higher than conventional methods.[21][22] | Good to excellent. |
| Key Advantage | Simplicity, low cost, well-established. | Utilizes a different class of readily available starting materials. | Superb regiocontrol. | Drastic time reduction, improved yields, energy efficiency.[19][21] | High atom economy, operational simplicity, rapid complexity generation.[25] |
| Key Limitation | Lack of regiocontrol.[12] | Requires a separate oxidation step.[12] | Starting materials can be less accessible. | Requires specialized microwave reactor equipment. | Optimization can be challenging. |
| Green Chemistry | Moderate; often requires organic solvents and heating. | Moderate; requires an oxidant. | Can be good, but may involve halogenated precursors. | Excellent; reduces energy consumption and often solvent volumes.[25][26][27][28] | Excellent; high atom economy. |
Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for two common pyrazole synthesis approaches.
Protocol 1: Classical Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a classic example of the Knorr synthesis, reacting a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (phenylhydrazine).
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazine (0.1 mol, 9.8 mL) and ethyl acetoacetate (0.1 mol, 12.7 mL).
-
Add 20 mL of ethanol to the mixture to act as a solvent.
-
Slowly add 2-3 drops of glacial acetic acid to the stirring mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Maintain the reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
If precipitation is slow, cool the flask in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the final pyrazolone.
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol demonstrates the significant acceleration offered by microwave irradiation for the synthesis of pyrazole derivatives in water.[29]
Materials:
-
3-Aminocrotononitrile or appropriate α-cyanoketone (10 mmol)
-
Aryl hydrazine hydrochloride (10 mmol)
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the α-cyanoketone (10 mmol) and the aryl hydrazine hydrochloride (10 mmol).[29]
-
Add 5 mL of 1 M HCl to dissolve the reactants.[29]
-
Seal the vial with a cap.
-
Place the vial inside a microwave reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes.[29]
-
After irradiation, cool the vial to room temperature using compressed air.
-
Carefully open the vial and transfer the acidic solution to a beaker.
-
While stirring, slowly add 10% NaOH solution until the solution becomes basic (pH > 10), which will precipitate the product.[29]
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.[29]
-
Dry the product to obtain the desired 1-aryl-1H-pyrazole-5-amine. Typical isolated yields range from 70-90%.[29]
Conclusion
The synthesis of pyrazoles is a rich and evolving field. While the classical Knorr synthesis remains a workhorse reaction due to its simplicity, modern methods provide powerful solutions to its inherent limitations. [3+2] cycloadditions offer unparalleled control over regiochemistry, a critical factor in structure-activity relationship studies. Furthermore, the adoption of green chemistry principles, exemplified by microwave-assisted synthesis and multicomponent reactions, allows for the rapid, efficient, and sustainable production of these vital heterocyclic compounds. A thorough understanding of the causality behind each method—from mechanistic pathways to reaction kinetics—empowers the modern chemist to make informed, strategic decisions, accelerating the pace of innovation in drug discovery and materials science.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.).
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.).
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (n.d.). Synfacts.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Taylor & Francis Online.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
- "detailed experimental protocol for Knorr pyrazole synthesis". (2025). Benchchem.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (2025). Benchchem.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). Benchchem.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.).
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Scilit.
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scilit.com [scilit.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. thieme-connect.com [thieme-connect.com]
- 27. benthamdirect.com [benthamdirect.com]
- 28. researchgate.net [researchgate.net]
- 29. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of Brominated versus Chlorinated Pyrazoles: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of halogen atoms onto this heterocyclic ring system is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological efficacy of brominated pyrazoles versus their chlorinated analogues, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.
The Influence of Halogenation on Pyrazole Bioactivity
The substitution of a hydrogen atom with a halogen can profoundly impact a molecule's size, lipophilicity, metabolic stability, and binding interactions with its biological target. Chlorine and bromine, while both halogens, possess distinct physicochemical properties that can lead to significant differences in biological activity. Bromine is larger, more polarizable, and generally more lipophilic than chlorine, which can enhance membrane permeability and lead to stronger binding interactions, such as halogen bonding.[3] Conversely, the smaller size and higher electronegativity of chlorine can also be advantageous in specific steric and electronic environments within a target protein.[3] This guide will explore these nuances through a comparative analysis of experimental findings.
Comparative Biological Efficacy: A Multi-faceted View
The choice between bromine and chlorine substitution on a pyrazole core is context-dependent, with the optimal choice varying based on the specific biological target and desired therapeutic effect.
Anti-inflammatory Activity
In the realm of anti-inflammatory agents, several studies have indicated a superiority of brominated pyrazoles over their chlorinated counterparts. For instance, in a study on fluorinated pyrazole chalcones, the order of anti-inflammatory activity based on halogen substitution was found to be 4-Br > 4-F > 4-Cl.[4] This suggests that the increased polarizability and potential for stronger halogen bonding of bromine at this position may enhance interactions with the target enzyme, likely cyclooxygenase (COX).
| Compound Type | Halogen Substitution | Key Finding | Reference |
| Pyrazole Chalcones | 4-Bromo vs. 4-Chloro | Brominated analogue exhibited higher anti-inflammatory activity. | [4] |
| Pyrazolo[3,4-d]pyridazines | Various | Methoxy-substituted compounds showed superior activity to the standard, celecoxib. Halogen effects were part of a broader SAR study. | [5] |
Kinase Inhibition
The diverse roles of kinases in cellular signaling have made them a prime target for cancer therapy and other diseases.[6][7] The substitution pattern on pyrazole-based kinase inhibitors can dramatically alter their potency and selectivity. In the development of inhibitors for Haspin, a serine/threonine kinase, the introduction of a bromine atom at the 8-position of a pyrazolo[3,4-g]isoquinoline scaffold was found to be detrimental to inhibition.[8] This highlights that while bromine's properties can be beneficial, they can also introduce steric hindrance or unfavorable electronic interactions within the ATP-binding site of certain kinases.
Conversely, other studies on pyrazole derivatives as kinase inhibitors have shown that halogen substitution is crucial for activity, though direct comparisons between bromo and chloro are not always available.[9][10] The key takeaway is that the impact of halogenation is highly specific to the kinase being targeted and the overall molecular scaffold.
Insecticidal Activity
The phenylpyrazole class of insecticides, with the chlorinated compound fipronil being a prominent example, has seen widespread use.[11] These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, leading to neuronal hyperexcitation in insects.[12] While fipronil's efficacy is well-documented, research into analogues has explored the impact of different halogen substitutions.
In one study, it was noted that the S-enantiomer of a chlorinated pyrazoline was significantly more active than the R-enantiomer, highlighting the importance of stereochemistry in insecticidal activity.[13] While direct comparisons with brominated analogues are sparse in the provided literature, the general principles of structure-activity relationships suggest that a brominated version could exhibit altered potency and spectrum of activity due to differences in binding site interactions and metabolic stability. For example, some studies have shown that brominated compounds can have enhanced activity.[14]
| Compound | Target Organism | Key Finding | Reference |
| Fipronil (Chlorinated) | Various insects | Highly effective GABA receptor antagonist. | [11][15] |
| Pyrazole Schiff bases | Termites | A chlorinated analogue (3f) showed excellent anti-termite activity, superior to the fipronil standard. | [12] |
| Pyrazole-amino acid conjugates | Locusts | A different pyrazole derivative (6h) exhibited superior anti-locust activity compared to fipronil. | [12] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validity of findings, detailed and well-controlled experimental protocols are essential. Below are representative methods for the synthesis and biological evaluation of halogenated pyrazoles.
Synthesis of Halogenated Pyrazole Chalcones
This protocol is adapted from a method for synthesizing fluorinated pyrazole chalcones and can be modified for chlorinated and brominated analogues.[4]
Objective: To synthesize halogenated pyrazole chalcones as precursors for further biological testing.
Methodology:
-
Preparation of Substituted Pyrazole Aldehydes: Synthesize the desired 1,3-diphenyl-1H-pyrazole-4-carbaldehydes through a Vilsmeier-Haack reaction on the corresponding acetophenone hydrazones.
-
Chalcone Synthesis:
-
Dissolve 1 mmol of the substituted pyrazole aldehyde and 1 mmol of a halogenated acetophenone (e.g., 4-chloro-acetophenone or 4-bromo-acetophenone) in 15 ml of PEG-400.
-
Add 1 ml of 20% aqueous sodium hydroxide to the mixture.
-
Stir the reaction mixture at 40–50°C for 1 hour.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 ml of ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole chalcone.
-
Causality: The use of PEG-400 as a reaction medium is a green chemistry approach that can facilitate the reaction and simplify workup.[4] The base (NaOH) is essential for the Claisen-Schmidt condensation between the aldehyde and the ketone to form the chalcone.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Methodology:
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: Include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle) in each assay plate to ensure the assay is performing correctly.
Insecticidal Bioassay (Topical Application)
This protocol is a standard method for evaluating the insecticidal activity of compounds against insects like houseflies.[13]
Objective: To determine the lethal concentration (LC50) of pyrazole derivatives against a target insect species.
Methodology:
-
Test Organisms: Use a susceptible strain of the target insect (e.g., houseflies, Musca domestica).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).
-
Application:
-
Immobilize the insects (e.g., by chilling).
-
Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
Treat a control group with the solvent alone.
-
-
Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (temperature and humidity).
-
Assess mortality at specified time points (e.g., 24 and 48 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Use probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Generic pyrazole scaffold with key substitution points.
Caption: Workflow for the synthesis of halogenated pyrazole chalcones.
Caption: Hypothetical signaling pathway showing kinase inhibition.
Conclusion
The choice between a brominated and a chlorinated pyrazole analogue is a critical decision in the drug discovery process. Experimental evidence suggests that neither halogen offers a universal advantage; instead, the biological efficacy is highly dependent on the specific molecular target and the desired pharmacological outcome. Brominated pyrazoles have shown superior efficacy in some anti-inflammatory models, potentially due to enhanced lipophilicity and halogen bonding capabilities.[4] In contrast, for certain kinase targets, the steric bulk of bromine can be disadvantageous.[8] In the realm of insecticides, the chlorinated phenylpyrazoles are well-established, but the exploration of brominated analogues and other derivatives continues to be a promising avenue for new pest control agents.[11][12]
Ultimately, a deep understanding of the structure-activity relationship, guided by empirical testing through robust and validated protocols, is paramount. This guide provides a foundational framework for researchers to make informed decisions in the design and development of next-generation pyrazole-based therapeutics and agrochemicals.
References
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). [Source URL not available]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]
- Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in w
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC - NIH. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Bromination of pyrazole derivatives.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Source URL not available]
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. [Source URL not available]
- Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]
- (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research. [Link]
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Biological activities of natural halogen compounds.
- Stereochemical basis for insecticidal activity of carbamoylated and acylated pyrazolines. [Source URL not available]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Source URL not available]
- Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.
- From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles.
- Electrochemical C−H chlorination and bromination of pyrazoles.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. PMC - NIH. [Link]
- Advances in the Analysis of Persistent Halogenated Organic Compounds. [Source URL not available]
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. [Link]
- Efficacy of neonicotinoid, phenylpyrazole, and pyrethroid insecticides...
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fmhr.net [fmhr.net]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde in Biological Assays
For researchers in drug discovery and chemical biology, the promise of a novel small molecule is always tempered by the critical question of its specificity. The compound 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a member of the broadly bioactive pyrazole class of heterocycles, is no exception. Pyrazole derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This inherent biological promiscuity underscores the necessity of a rigorous assessment of cross-reactivity to ensure the validity of experimental findings and to identify potential off-target effects that could confound results or lead to unforeseen toxicities.
This guide provides a framework for evaluating the cross-reactivity of this compound. We will explore its potential biological targets based on its structural motifs, propose a panel of assays to probe for off-target activities, and provide detailed protocols to enable researchers to generate robust and reproducible data.
Understanding the Target Landscape of Pyrazole-4-Carbaldehydes
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[3] While specific data for this compound is limited, we can infer potential activities from structurally related compounds. Pyrazole derivatives have been reported to inhibit enzymes such as phosphodiesterase type 4 (PDE4), microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO), and xanthine oxidase, and to interfere with processes like tubulin polymerization.[5][6][7][8]
The presence of the 3-bromophenyl group and the 4-carbaldehyde moiety on the pyrazole ring will significantly influence its binding characteristics. The aldehyde group, in particular, is a reactive handle that can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to non-specific interactions.
Below is a conceptual signaling pathway illustrating the potential targets of pyrazole-containing compounds, providing a basis for designing a cross-reactivity screening panel.
Caption: Potential biological targets of pyrazole derivatives.
A Comparative Panel for Cross-Reactivity Screening
To comprehensively assess the cross-reactivity of this compound, a tiered approach is recommended. This involves an initial broad screen against common off-targets, followed by more focused secondary assays based on the initial findings.
Tier 1: Broad-Spectrum Off-Target Screening
A selection of assays targeting different enzyme classes and cellular processes is crucial for initial cross-reactivity profiling.
| Assay Type | Target/Process | Rationale for Inclusion | Potential for Cross-Reactivity |
| Enzyme Inhibition | Cytochrome P450 Panel (e.g., 3A4, 2D6, 2C9) | Assess potential for drug metabolism interactions and off-target inhibition. | High |
| hERG Channel Binding | Evaluate risk of cardiotoxicity, a common liability for small molecules. | Medium | |
| Kinase Panel (e.g., a panel of representative kinases) | Pyrazole-like structures can act as ATP-competitive inhibitors. | High | |
| Cell-Based Assays | Cytotoxicity (e.g., MTT or CellTiter-Glo® on multiple cell lines) | Determine general cellular toxicity, which can confound other assay results. | High |
| NF-κB Reporter Assay | A key inflammatory pathway often modulated by bioactive compounds. | Medium | |
| Physicochemical | PAINS (Pan-Assay Interference Compounds) Analysis | The aldehyde moiety may flag it as a potential promiscuous inhibitor. | High |
Tier 2: Focused Mechanistic Assays
Based on the results from Tier 1 and the known activities of related pyrazoles, the following more specific assays should be considered.
| Assay Type | Target/Process | Rationale for Inclusion |
| Enzyme Inhibition | COX-1/COX-2 Isoform Selectivity Assay | Many pyrazole-containing NSAIDs target COX enzymes. |
| Phosphodiesterase (PDE) Family Profiling | To determine selectivity if PDE4 inhibition is observed. | |
| Cell-Based Assays | Tubulin Polymerization Assay | To confirm or rule out effects on microtubule dynamics. |
| Cytokine Release Assays (e.g., TNF-α, IL-6) | To assess anti-inflammatory potential and mechanism. |
The following workflow diagram outlines a systematic approach to assessing cross-reactivity.
Caption: Workflow for assessing compound cross-reactivity.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized protocols are essential. Below are representative protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate cells (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add the test compound or a reference inhibitor (e.g., celecoxib, ibuprofen) to the enzyme in the reaction buffer and incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Detection: Stop the reaction after a defined time (e.g., 10 minutes) and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity and determine the IC50 values for each isoform.
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Use commercially available purified bovine or human tubulin.
-
Reaction Setup: In a 96-well plate, add tubulin to a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add the test compound or a reference compound (e.g., paclitaxel, colchicine) to the wells.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the effect on tubulin polymerization.
Conclusion and Forward Look
The assessment of cross-reactivity is a cornerstone of rigorous pharmacological research. For a compound like this compound, which belongs to a biologically active chemical class, a systematic and multi-faceted approach to profiling its activity is not just recommended, but essential. By employing a tiered screening strategy and standardized protocols, researchers can build a comprehensive understanding of the compound's biological effects, paving the way for more accurate interpretation of experimental results and informed decisions in drug development programs. The insights gained from such studies are invaluable for identifying promising lead candidates and mitigating the risks of off-target effects.
References
- ResearchGate. Pyrazole-4-carbaldehyde derivatives.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Journal of Advanced Scientific Research. Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
- MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- ScienceDirect. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors.
- PubMed Central. Current status of pyrazole and its biological activities.
- PubMed Central. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- PubMed. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity.
- PubMed Central. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- PubMed Central. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Pyrazole Scaffolds in Oncology: A Comparative Guide to Anticancer Activity
The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparison of the anticancer activities of various pyrazole derivatives, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the pyrazole core can lead to profound differences in therapeutic efficacy and target selectivity, underscoring the versatility of this remarkable heterocycle in the design of next-generation cancer therapies.
The Pyrazole Core: A Versatile Platform for Anticancer Drug Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for drug design.[3] Its aromatic nature, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for diverse and high-affinity interactions with a wide range of biological targets.[4] This versatility has been exploited to develop pyrazole derivatives that exhibit a broad spectrum of anticancer activities, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cellular cytoskeleton, and induction of programmed cell death.[1][5]
Comparative Analysis of Anticancer Activity: A Multi-Mechanistic Approach
This guide will compare different classes of pyrazole derivatives based on their primary mechanisms of action. We will delve into the experimental evidence supporting their anticancer effects, with a focus on their potency against various cancer cell lines and their molecular targets.
Pyrazole Derivatives as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[2][4]
EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[6] Several fused pyrazole derivatives have been synthesized and evaluated for their ability to dually inhibit these two crucial targets. For instance, a series of novel dihydropyrano[2,3-c]pyrazole and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2.[6]
Table 1: Comparative in vitro activity of fused pyrazole derivatives against EGFR, VEGFR-2, and the HepG2 human cancer cell line. [6]
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) |
| Compound 3 | 0.06 | - | - |
| Compound 9 | - | 0.22 | - |
| Erlotinib | - | - | 10.6 |
| Sorafenib | - | - | 1.06 |
As shown in Table 1, compound 3 is a highly potent EGFR inhibitor, while compound 9 exhibits strong inhibition of VEGFR-2.[6] Notably, several compounds in this series displayed significantly greater cytotoxicity against the HepG2 (human liver cancer) cell line than the standard-of-care drug, erlotinib.[6]
Cyclin-dependent kinases are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[1] Pyrazole-based compounds have been investigated as CDK inhibitors, with some derivatives showing promising activity. For example, certain pyrazole-based hybrid heteroaromatics have been found to exhibit potent antiproliferative activity against A549 lung cancer cells, with some compounds showing significant inhibitory activity against CDK2/cyclin A2.[7]
Pyrazole Derivatives as Tubulin Polymerization Inhibitors
The microtubule network is a dynamic component of the cytoskeleton that plays a vital role in cell division, motility, and intracellular transport.[8] Tubulin polymerization inhibitors are a well-established class of anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine binding site.[9]
A novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1), has demonstrated potent cytotoxicity against a panel of cancer cell lines.[8] Further investigation revealed that PTA-1 induces apoptosis and causes cell cycle arrest by inhibiting tubulin polymerization.[8]
Table 2: Cytotoxicity (GI50, µM) of selected pyrazole derivatives against various cancer cell lines. [9]
| Compound | K562 (Leukemia) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 5a | >100 | 1.8 | 0.75 |
| 5b | 0.021 | 1.7 | 0.69 |
| 5e | 0.057 | 2.5 | 1.1 |
| ABT-751 | 0.11 | >100 | 2.5 |
The data in Table 2 highlights the potent and selective anticancer activity of certain pyrazole derivatives. For instance, compound 5b exhibited remarkable potency against the K562 leukemia cell line, with a GI50 value in the nanomolar range.[9]
Pyrazole Derivatives as Inducers of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[10] Targeting the apoptotic machinery is a promising strategy for cancer therapy. Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.[10][11]
A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and found to effectively target Bcl-2, leading to the activation of pro-apoptotic proteins and the induction of DNA damage.[10][11] These compounds demonstrated significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines.[11]
Signaling Pathway of Apoptosis Induction by 1,3,5-trisubstituted-1H-pyrazole Derivatives
Caption: Mechanism of apoptosis induction by pyrazole derivatives.
Celecoxib: A Pyrazole-Containing NSAID with Anticancer Properties
Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core and was initially developed as a selective cyclooxygenase-2 (COX-2) inhibitor.[12] Beyond its anti-inflammatory effects, numerous studies have highlighted the anticancer properties of celecoxib.[12][13][14] Its mechanisms of action in cancer are multifaceted and extend beyond COX-2 inhibition, including the induction of apoptosis, inhibition of angiogenesis, and modulation of various signaling pathways.[13][15] Clinical studies have explored the use of celecoxib in combination with standard cancer therapies, with some showing improved clinical efficacy in certain cancers.[14]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the anticancer activity of pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the pyrazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of viability against the log of the compound concentration.[16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[17]
Conclusion
The pyrazole scaffold represents a remarkably versatile and fruitful starting point for the development of novel anticancer agents. The diverse mechanisms of action exhibited by pyrazole derivatives, from potent kinase and tubulin polymerization inhibition to the induction of apoptosis, highlight the immense potential of this heterocyclic core in oncology drug discovery.[5][18] The structure-activity relationship studies discussed in this guide underscore the importance of rational drug design in fine-tuning the potency and selectivity of these compounds. As our understanding of the molecular drivers of cancer deepens, the continued exploration of the chemical space around the pyrazole nucleus will undoubtedly yield even more effective and targeted therapies for a wide range of malignancies. The experimental data and protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer research.
References
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Preprints.org. [Link]
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. [Link]
- Pyrazoles as anticancer agents: Recent advances.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC - NIH. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ProQuest. [Link]
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. PubMed. [Link]
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Research Square. [Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Recent Advances in the Development of Pyrazole Deriv
- NSAID celecoxib: a potent mitochondrial pro-oxidant cytotoxic agent sensitizing metastatic cancers and cancer stem cells to chemotherapy. OAE Publishing Inc.. [Link]
- Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects. MDPI. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
- The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. NIH. [Link]
- NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase. MDPI. [Link]
- Combining NSAIDs with chemotherapy, radiation may improve cancer tre
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects | MDPI [mdpi.com]
- 14. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Characterization of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: A Predictive and Methodological Guide
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, pyrazole carbaldehydes serve as versatile synthons for the creation of a diverse range of biologically active molecules. This guide focuses on the characterization of a specific, yet sparsely documented intermediate: 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde.
A comprehensive review of scientific literature reveals a notable absence of published experimental characterization data for this compound. The publicly accessible PubChem database for this compound explicitly states, "No literature data available."[1] This presents a unique challenge for researchers who may synthesize this molecule and require a benchmark for its identity and purity.
This document serves not as a direct literature comparison, but as an expert-driven predictive guide. By leveraging data from closely related structural analogs and foundational principles of analytical chemistry, we provide researchers with a robust framework for the characterization of this novel compound.
Part 1: Predicted Physicochemical and Spectroscopic Data
While direct experimental values are unavailable, we can predict the expected characterization data for this compound based on its structure and data from its isomer, 3-(4-bromophenyl)-1H-pyrazole. These predictions provide a baseline for researchers to validate their own experimental findings.
Table 1: Predicted vs. Analog-Reported Characterization Data
| Parameter | Predicted Data for this compound | Reported Data for 3-(4-bromophenyl)-1H-pyrazole (Analog) | Rationale for Prediction |
| Molecular Formula | C₁₀H₇BrN₂O | C₉H₇BrN₂ | The addition of a carbaldehyde group (CHO) to the pyrazole ring adds one carbon and one oxygen atom. |
| Molecular Weight | 251.08 g/mol | 223.07 g/mol | Calculated based on the atomic weights of the constituent atoms. |
| Melting Point (°C) | 135-155 | 132-136 | The introduction of a polar aldehyde group and the meta-position of the bromine may influence crystal packing, likely resulting in a slightly higher or broader melting range compared to the non-formylated para-isomer. |
| Appearance | White to pale yellow solid | Solid | Aldehydes can sometimes impart a slight yellow color, especially if minor impurities are present. |
| ¹H NMR (DMSO-d₆) | δ ≈ 13.5 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.5 (s, 1H, pyrazole-H), 8.1 (t, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H) | Not directly comparable | The chemical shifts are predicted based on standard values for pyrazole, aromatic, and aldehyde protons. The NH proton is expected to be broad and downfield. The aldehyde proton will be a sharp singlet significantly downfield. The pyrazole C5-H will be a singlet. The 3-bromophenyl group will show a characteristic splitting pattern (triplet, doublet, doublet, triplet). |
| ¹³C NMR (DMSO-d₆) | δ ≈ 185 (CHO), 150-120 (Ar-C & Pyrazole-C), 122 (C-Br) | Not directly comparable | The aldehyde carbon is expected around 185 ppm. The aromatic and pyrazole carbons will appear in the 120-150 ppm range, with the carbon attached to the bromine atom being identifiable. |
| IR (KBr, cm⁻¹) | ≈ 3200 (N-H), 1680 (C=O, aldehyde), 1590, 1470 (C=C, Ar), 800-750 (C-Br) | Not directly comparable | Key expected peaks include a broad N-H stretch, a strong aldehyde carbonyl stretch, aromatic C=C stretches, and a C-Br stretch in the fingerprint region. |
| Mass Spec (ESI+) | m/z ≈ 250.98 [M+H]⁺, 272.96 [M+Na]⁺ | Not directly comparable | The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the [M+H]⁺ and [M+Na]⁺ adducts being prominent. |
Part 2: Experimental Workflow & Protocol
The synthesis and characterization of a novel compound like this compound require a systematic and rigorous approach to ensure its identity and purity. The Vilsmeier-Haack reaction is a common and effective method for the formylation of activated aromatic and heterocyclic rings, including pyrazoles.[2][3]
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow from synthesis to final characterization.
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Protocol: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the unambiguous structural elucidation of organic molecules.
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the proton environment of the synthesized product.
Materials:
-
Synthesized this compound (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry product. Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument according to standard operating procedures to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to a specific proton in the molecule. Compare these assignments against the predicted values in Table 1.
-
Causality and Trustworthiness: Using a deuterated solvent like DMSO-d₆ is crucial as it is "invisible" in the ¹H NMR spectrum and is excellent for dissolving polar compounds containing N-H protons. The high field strength (≥400 MHz) ensures better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons. The self-validating nature of this protocol lies in the internal consistency of the data: the integration must match the number of protons, the splitting patterns must be logical, and the chemical shifts must align with established principles of proton chemistry.
Part 3: Conclusion and Future Directions
The characterization of this compound currently relies on predictive analysis due to a lack of published data. This guide provides the necessary framework for researchers to confidently identify this compound through standard, robust analytical techniques. The experimental data generated by researchers synthesizing this molecule will be invaluable to the chemical community, filling a gap in the collective scientific knowledge. We encourage the publication of such data to facilitate future research and development in this area.
References
- Sigma-Aldrich. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde. (Product Page)
- Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5705-5709.
- Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- PubChem. This compound.
- Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.
- ResearchGate. Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. [Link]
- Chem-Impex. 3-Phenyl-1H-pyrazole-4-carboxaldehyde. (Product Page) [Link]
- ResearchGate. (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- KU Leuven. Publications — Laboratory of Virology & Antiviral Research. [Link]
Sources
A Researcher's Guide to Assessing the Novelty of Newly Synthesized 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde Derivatives
In the dynamic field of drug discovery, the synthesis and evaluation of novel heterocyclic compounds remain a cornerstone of innovation.[1][2][3][4] Among these, pyrazole derivatives have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] This guide provides a comprehensive framework for assessing the novelty of newly synthesized 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde derivatives, moving beyond simple characterization to a multi-faceted evaluation of their chemical uniqueness and biological potential.
The core of this guide is a systematic approach that integrates synthesis, rigorous characterization, in silico analysis, and in vitro biological screening. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a robust and self-validating assessment of novelty.
I. The Synthetic Pathway: Vilsmeier-Haack Approach to the Pyrazole Core
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of activated aromatic and heterocyclic compounds.[7][9] For the synthesis of this compound, this reaction provides a reliable route to the core scaffold. The general synthetic scheme is outlined below.
Caption: Synthetic pathway for this compound and its derivatives.
The causality behind this synthetic choice lies in its efficiency and the ready availability of starting materials. The initial condensation of 3-bromoacetophenone with a hydrazine source forms the corresponding hydrazone. This intermediate then undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to yield the desired pyrazole-4-carbaldehyde.[8][10] This core scaffold can then be further functionalized, for example, through condensation with various amines to generate a library of novel Schiff base derivatives.
II. Rigorous Characterization: The Foundation of Novelty
The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic techniques is essential to confirm the chemical structure and purity of the derivatives.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the successful formation of the pyrazole ring and the aldehyde group.[12][14][15]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides fragmentation patterns that can further corroborate the proposed structure.[12][14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of key functional groups, such as the C=O stretch of the aldehyde and the N-H stretch of the pyrazole ring.[13][14][16]
Table 1: Spectroscopic Data for a Representative Derivative
| Derivative | Molecular Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Example Derivative 1 | C₁₇H₁₂BrN₃O | 354.20 | 9.85 (s, 1H, CHO), 8.51 (s, 1H, pyrazole-H), 7.2-8.0 (m, 9H, Ar-H) | 185.2 (CHO), 110-150 (Ar-C), 138.1 (pyrazole-C) | 3250 (N-H), 1680 (C=O), 1590 (C=N) | 354 [M]⁺ |
III. Assessing Novelty: A Multi-pronged Approach
The novelty of a compound is not solely defined by its unique structure but also by its potential for new or improved biological activity. Our assessment workflow, therefore, combines in silico predictions with in vitro biological evaluation.
Caption: Workflow for assessing the novelty of synthesized pyrazole derivatives.
A. In Silico Screening: Predicting Biological Potential
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a protein target.[17][18] By docking our novel this compound derivatives against known therapeutic targets for pyrazole-containing drugs (e.g., kinases, cyclooxygenases), we can gain initial insights into their potential biological activity.[16][18][19] This in silico approach allows for the prioritization of compounds for further experimental testing and can provide a theoretical framework for understanding their mechanism of action.[18][20]
The choice of protein targets is crucial and should be based on the known activities of similar pyrazole structures. For instance, many pyrazole derivatives are known to target protein kinases involved in cancer progression.[18] A comparative docking analysis against a panel of relevant kinases can help to identify potential selectivity and novelty in the binding interactions of our new compounds.
B. In Vitro Biological Evaluation: Quantifying Cytotoxicity
In vitro cytotoxicity assays are a fundamental step in early-stage drug discovery to assess the potential of a compound to inhibit cell growth or induce cell death.[21][22][23] The MTT and XTT assays are colorimetric methods widely used to measure cell viability by assessing the metabolic activity of cells.[22][23][24]
By screening our library of novel derivatives against a panel of cancer cell lines, we can determine their half-maximal inhibitory concentration (IC₅₀) values. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.[21] A lower IC₅₀ value indicates a higher potency. Comparing the IC₅₀ values of our novel compounds to existing drugs or previously reported pyrazole derivatives provides a quantitative measure of their novelty and potential as therapeutic agents.
Table 2: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Example Derivative 1 | 12.5 | 18.2 | 25.1 |
| Example Derivative 2 | 8.9 | 11.5 | 15.8 |
| Doxorubicin (Control) | 1.2 | 2.5 | 1.8 |
| Known Pyrazole Analog | 25.0 | 32.7 | 40.3 |
The data presented in Table 2 would be hypothetical for newly synthesized compounds and serves as an example of how to present comparative data. The inclusion of a positive control (a known anticancer drug like Doxorubicin) and a structurally related, previously reported pyrazole analog is essential for a self-validating protocol. This allows for a direct comparison of the potency and potential novelty of the newly synthesized derivatives.
IV. Experimental Protocols
A. General Synthesis of this compound
-
Hydrazone Formation: To a solution of 3-bromoacetophenone (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol). Add a few drops of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to obtain the hydrazone intermediate.
-
Vilsmeier-Haack Reaction: In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 mmol) to ice-cold dimethylformamide (DMF, 10 mL) with constant stirring. To this, add the hydrazone intermediate (1 mmol) portion-wise. The reaction mixture is then heated to 60-70°C for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure this compound.[6][25]
B. In Vitro Cytotoxicity MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in their respective complete growth media. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare stock solutions of the novel pyrazole derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent). Incubate for 48 hours.[21]
-
MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[22][23]
-
Formazan Solubilization and Absorbance Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[23][24]
V. Conclusion
The assessment of novelty for newly synthesized this compound derivatives requires a comprehensive and systematic approach. By integrating rational synthesis, thorough spectroscopic characterization, predictive in silico modeling, and quantitative in vitro biological evaluation, researchers can build a strong case for the novelty and potential utility of their compounds. This guide provides a robust framework for such an assessment, emphasizing the importance of experimental causality and self-validating protocols to ensure the scientific integrity of the findings. The insights gained from this multi-faceted evaluation can guide further lead optimization and contribute to the discovery of new therapeutic agents.[4]
VI. References
-
Modern Analytical Technique for Characterization Organic Compounds.
-
Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets - Benchchem.
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH.
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI.
-
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
-
In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences.
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed.
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press.
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
-
Introduction to XTT assays for cell-viability assessment - Abcam.
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
-
Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate.
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate.
-
Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies | Request PDF - ResearchGate.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology.
-
Special Issue : Novel Heterocyclic Compounds for Drug Discovery - MDPI.
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation.
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
-
Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed.
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
-
Editorial: Emerging heterocycles as bioactive compounds - Frontiers.
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rroij.com [rroij.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.com [ijpbs.com]
- 20. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. kosheeka.com [kosheeka.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. researchgate.net [researchgate.net]
- 25. jpsionline.com [jpsionline.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
For Immediate Implementation by Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized compounds like 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde demands a clear, compliant, and scientifically-grounded disposal plan. This guide provides an in-depth, procedural approach to ensure the safe and ethical disposal of this compound, safeguarding both personnel and the environment.
Understanding the Compound: A Hazard-Based Approach
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. The Safety Data Sheet (SDS) for this compound indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[1] The precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1] It is crucial to wear protective gloves, clothing, and eye/face protection when handling this chemical.[1]
Due to its brominated aromatic structure, it should be treated with caution as such compounds can be persistent in the environment.[2][3] The presence of the pyrazole ring, a common scaffold in pharmacologically active molecules, also necessitates careful handling to prevent unintended biological effects.[4]
Table 1: Hazard Profile and Safety Recommendations
| Hazard Category | Finding | Recommended Action |
| Acute Toxicity | While specific data is unavailable, it should be handled as a potentially harmful substance. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[5] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[1] | Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[1][6] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Environmental Hazards | Brominated aromatic compounds can be persistent and harmful to aquatic life.[2][3] | Do not dispose of down the drain or in regular trash.[7][8] |
The Core Principle: Segregation and Classification as Hazardous Waste
The foundational step in the proper disposal of this compound is its unequivocal classification as hazardous chemical waste.[7][8] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[7][9]
Key Operational Steps:
-
Waste Segregation: From the point of generation, all waste containing this compound must be kept separate from non-hazardous waste streams.[10] This includes pure, unused compound, contaminated lab materials, and solutions.
-
Halogenated Waste Stream: Due to the bromine content, this compound should ideally be segregated into a halogenated organic waste stream, if your institution maintains one.[2] This facilitates appropriate final disposal, often through high-temperature incineration.[11]
-
No Mixing: Do not mix this waste with other incompatible chemical waste streams.[12] Mixing can lead to dangerous reactions and complicates the disposal process.[10]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure safety and compliance at every stage of the disposal process.
A. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste materials, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)[5]
-
Safety goggles or a face shield[5]
-
A laboratory coat [5]
-
Work should be conducted in a well-ventilated area , preferably a chemical fume hood.[5]
B. Containerization: Secure and Compliant
Proper containment is critical to prevent leaks and exposure.
-
Select a Compatible Container: Use a designated hazardous waste container that is chemically resistant to the compound and any solvents it may be dissolved in. The container must have a secure, screw-top lid.[10][13]
-
Labeling is Non-Negotiable: The moment waste is first added, the container must be labeled. The label must include:
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused compound, contaminated weighing papers, gloves, and other solid materials should be placed directly into a labeled solid hazardous waste container.[14]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled liquid hazardous waste container.[2] Do not fill the container to more than 90% capacity to allow for expansion.[13]
-
C. Storage: The Satellite Accumulation Area (SAA)
Designate a specific area in the laboratory for the temporary storage of hazardous waste.[10][12]
-
This area must be under the control of the generator and located at or near the point of generation.[12]
-
Store the waste container in a secondary containment bin to prevent spills from spreading.[10]
-
Ensure the storage area is away from drains and incompatible materials.[12]
D. Final Disposal: Professional Management
The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal company.[14]
-
Request a Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[14]
-
High-Temperature Incineration: For brominated organic compounds, high-temperature incineration in a facility with appropriate emission controls is the recommended disposal method.[11] This process is designed to destroy the compound and capture harmful byproducts.[11]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15] This contaminated material must also be disposed of as hazardous waste.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these rigorous and well-documented procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety, compliance, and environmental responsibility.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- American Chemical Society.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]
- HWH Environmental. Class 9 Hazardous Waste Guide. [Link]
- Hazardous Waste Experts. (2020, March 3).
- MLI Environmental. (2025, February 24).
- Environmental Science & Technology. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. [Link]
- PEGEX. (2020, February 28).
- Frontiers in Chemistry. (2025, October 31).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]
- Google Patents.
- Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. [Link]
- European Chemicals Agency. (2024, December 20). ECHA Probes Environmental Risks of Aromatic Brominated Flame Retardants. [Link]ame-retardants)
Sources
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. downloads.ossila.com [downloads.ossila.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by analyzing its structural components: a brominated aromatic ring, a pyrazole core, and an aldehyde functional group. This guide synthesizes data from structurally similar compounds and general chemical safety principles to provide a reliable operational plan.
Hazard Assessment: Understanding the "Why" Behind the "What"
The necessity for specific PPE is dictated by the potential hazards of the molecule. Our analysis is based on the known risks associated with its constituent parts.
-
Brominated Aromatic System: Compounds containing brominated phenyl rings can present long-term health risks. Some brominated aromatic compounds are noted for their persistence and potential for bioaccumulation.[1] Studies on related substances suggest that their metabolites can be hepatotoxic (toxic to the liver).[1] Skin absorption is a potential route of exposure, making dermal protection critical.[2]
-
Pyrazole-4-carbaldehyde Core: The parent molecule, 1H-pyrazole-4-carboxaldehyde, is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[3] A closely related analog, 3-phenyl-1H-pyrazole-4-carboxaldehyde, is also categorized as harmful if swallowed.[4][5]
-
Aldehyde Functional Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. They are also potential sensitizers, meaning repeated exposure can lead to an allergic reaction.
Core PPE Requirements and Operational Plans
A dynamic approach to PPE is essential; the equipment must match the task. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Disposable Nitrile Gloves (Double-gloving recommended) | Fully-Buttoned Lab Coat | Recommended in open lab; mandatory if not in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Chemical-Resistant Lab Coat | Not required if performed in a certified chemical fume hood. |
| Running Reactions/Transfers | Chemical Splash Goggles | Disposable Nitrile Gloves | Chemical-Resistant Lab Coat | Not required if performed in a certified chemical fume hood. |
| Post-Reaction Workup | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Chemical-Resistant Lab Coat | Not required if performed in a certified chemical fume hood. |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Chemical-Resistant Lab Coat | Not required for sealed containers. |
Detailed Step-by-Step Handling Protocol: Preparing a Stock Solution
This protocol provides a self-validating system for safety by integrating PPE use directly into the workflow.
Objective: To safely prepare a 100 mM stock solution of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde in DMSO.
Step 1: Pre-Operation Safety Check
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.[6]
-
Confirm you have all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for brominated organic waste.
Step 2: Donning PPE
-
Put on a long-sleeved, fully-buttoned lab coat.
-
Don chemical splash goggles that meet ANSI Z87.1 standards.[7]
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Weighing the Compound
-
Perform all manipulations of the solid compound within the chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Secure the lid on the stock container immediately after dispensing.
Step 4: Preparing the Solution
-
Add the weighed solid to an appropriately sized volumetric flask.
-
Within the fume hood, add the required volume of DMSO to the flask.
-
Cap the flask and mix gently until the solid is fully dissolved.
Step 5: Post-Operation and Cleanup
-
Seal and label the stock solution container clearly.
-
Dispose of the weigh boat and any contaminated spatula wipes into the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
Step 6: Doffing PPE
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface.[8]
-
Remove the lab coat.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[4]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety controls at each critical step.
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures - Spills and Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9]
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area. Alert others and your supervisor. Contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
-
All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container designated for halogenated organic waste .
-
Never dispose of this chemical or its containers down the drain or in regular trash. Follow all institutional and local regulations for chemical waste disposal.
References
- [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health (NIH).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). American-Safe.
- MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2025, November 10). Capot Chemical.
- Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021, September 15). PubMed.
- Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. (2025, July 23). ResearchGate.
- Safety Data Sheet - 3-(3-Bromophenyl)-1H-pyrazol-5-amine. (2021, May 1). Angene Chemical.
- Bromine: toxicological overview. (2022, June 10). GOV.UK.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
- 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816. (n.d.). PubChem.
- Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. (n.d.). Cole-Parmer.
Sources
- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clarionsafety.com [clarionsafety.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
